molecular formula C20H23K4N3O12 B1259941 NP-Egta

NP-Egta

Cat. No.: B1259941
M. Wt: 653.8 g/mol
InChI Key: UFZDGCQSBBSEHV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

NP-Egta, also known as this compound, is a useful research compound. Its molecular formula is C20H23K4N3O12 and its molecular weight is 653.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23K4N3O12

Molecular Weight

653.8 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4

InChI Key

UFZDGCQSBBSEHV-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+]

Synonyms

2-nitrophenyl EGTA
2-nitrophenyl-EGTA
azid-1
caged calcium azid-1
caged calcium NPE
NP-EGTA
o-nitrophenyl EGTA
ortho-nitrophenyl-EGTA

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to NP-EGTA: Spatiotemporal Control of Calcium Signaling via Photorelease

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the principles and applications of o-nitrophenyl-EGTA (NP-EGTA), a powerful tool for the experimental manipulation of intracellular calcium signaling. We will delve into the core mechanism, provide field-proven experimental protocols, and discuss the critical considerations for ensuring data integrity and reproducibility.

Part 1: The Core Principle of "Caged" Calcium Chelation

Calcium (Ca²⁺) is a fundamental second messenger, and the ability to manipulate its concentration with high spatiotemporal resolution is paramount to understanding its role in cellular physiology. This compound is a photolabile chelator, or "caged" molecule, designed for this exact purpose. In its inactive state, it has a very low affinity for Ca²⁺. However, upon illumination with a brief pulse of ultraviolet (UV) light, it undergoes rapid photolysis, releasing a high-affinity Ca²⁺ chelator (EGTA). This process effectively acts as a light-activated sponge, rapidly sequestering free Ca²⁺ ions from the immediate environment.

The Photochemical Mechanism of Action

The functionality of this compound is rooted in the photochemistry of its o-nitrophenyl group, which sterically hinders the carboxylate binding sites of the EGTA backbone. This "caged" configuration renders the molecule largely inert to the nanomolar Ca²⁺ concentrations found in resting cells. The dissociation constant (Kd) of this compound for Ca²⁺ is in the low millimolar range (~5 mM), whereas typical resting intracellular Ca²⁺ levels are around 100 nM.

Upon absorption of a UV photon (typically in the 340-360 nm range), the o-nitrophenyl group undergoes an irreversible intramolecular photorearrangement. This reaction cleaves the bond connecting the caging group to the EGTA molecule. The uncaged EGTA is released in a sub-millisecond timeframe and reverts to its well-known high-affinity state, binding Ca²⁺ with a Kd of approximately 80 nM. This rapid transition from a low-affinity to a high-affinity state allows for a sudden and localized drop in intracellular free Ca²⁺.

NP_EGTA_Mechanism This compound Photolysis and Calcium Sequestration cluster_before Before UV Illumination cluster_after After UV Illumination (sub-millisecond) NP_EGTA This compound (Low Ca²⁺ Affinity) Kd ≈ 5 mM Ca_free Free Intracellular Ca²⁺ (~100 nM) UV_light UV Light Pulse (~350 nm) NP_EGTA->UV_light Photolysis EGTA Uncaged EGTA (High Ca²⁺ Affinity) Kd ≈ 80 nM Ca_bound EGTA-Ca²⁺ Complex (Sequestered Ca²⁺) EGTA->Ca_bound Rapid Chelation Byproduct Nitroso-ketone Byproduct

Caption: Photochemical activation of this compound leading to rapid calcium chelation.

Part 2: Experimental Design and Methodologies

The successful use of this compound is not merely procedural; it requires a deep understanding of the causality behind each step to ensure robust and reproducible results.

Quantitative Parameters for Experimental Design

Summarizing the key quantitative data is essential for planning experiments. The choice of concentration and light exposure will directly impact the degree and speed of Ca²⁺ chelation.

Table 1: Key Quantitative Properties of this compound

ParameterValueSignificance in Experimental Design
Kd for Ca²⁺ (Before Photolysis) ~5 mMEnsures minimal buffering of resting Ca²⁺ levels before the UV flash.
Kd for Ca²⁺ (After Photolysis) ~80 nMDictates the strong Ca²⁺ buffering capacity after uncaging, enabling sequestration below resting levels.
Absorption Maximum (λmax) ~347 nmDetermines the optimal wavelength for UV photolysis.
Quantum Yield (Φ) ~0.04 - 0.09Represents the efficiency of photolysis. A lower value means more photons are required for uncaging.
Chelation Kinetics Sub-millisecondAllows for the study of very rapid Ca²⁺-dependent processes.
Protocol: Intracellular Loading of this compound using its AM Ester

For most applications, this compound is introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form. The lipophilic AM groups allow the molecule to diffuse across the plasma membrane. Inside the cell, ubiquitous esterases cleave the AM groups, trapping the active this compound in the cytosol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot into single-use volumes and store desiccated at -20°C to prevent hydrolysis.

    • Prepare a 20% (w/v) stock solution of the non-ionic surfactant Pluronic F-127 in DMSO to aid in dispersing the AM ester in aqueous media.

  • Loading Solution Preparation:

    • For a final loading concentration of 5 µM, first mix an equal volume of your this compound, AM stock and the Pluronic F-127 stock.

    • Immediately dilute this mixture into your desired physiological buffer (e.g., HBSS or DMEM) to the final concentration. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity.

    • Causality: The Pluronic F-127 prevents the lipophilic AM ester from aggregating in the aqueous buffer, ensuring a more uniform and efficient loading of the cell population.

  • Cell Loading:

    • Replace the culture medium with the loading solution.

    • Incubate cells for 30-60 minutes at room temperature. The optimal time and temperature are cell-type dependent and should be empirically determined.

    • Causality: Loading at room temperature can reduce compartmentalization of the dye into organelles, leading to more uniform cytosolic distribution.

  • Wash and De-esterification:

    • Thoroughly wash the cells with fresh, warm physiological buffer at least twice to remove extracellular this compound, AM.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification by intracellular esterases.

    • Causality: This de-esterification period is critical. Incomplete cleavage of the AM groups results in a fluorescent, Ca²⁺-insensitive, and inactive form of the chelator, which will compromise the experiment.

System Validation: Essential Control Experiments

To ensure that the observed physiological effects are due to Ca²⁺ chelation by uncaged EGTA and not an artifact, a self-validating system of controls is required.

  • Control 1: UV Illumination without this compound: Expose cells to the same UV light pulse used for photolysis but without having loaded them with this compound. This control is crucial to rule out any biological effects caused by UV-induced phototoxicity or photochemical damage.

  • Control 2: this compound Loading without UV Illumination: Observe cells loaded with this compound but not exposed to the UV flash. This confirms that the caged compound itself does not significantly alter the biological process under investigation at the concentration used.

  • Control 3: Monitoring Intracellular Ca²⁺: Co-load cells with this compound and a fluorescent Ca²⁺ indicator (e.g., Fluo-4 or Fura-2). This allows for direct visualization of the drop in intracellular Ca²⁺ upon photolysis, confirming the efficacy of the uncaging experiment.

NP_EGTA_Workflow Experimental and Control Workflow for this compound cluster_prep A: Preparation cluster_exp B: Experimental Group cluster_ctrl1 C: UV Control cluster_ctrl2 D: Loading Control A1 Prepare this compound, AM Stock in DMSO A2 Prepare Loading Buffer with Pluronic F-127 A1->A2 A3 Incubate Cells (30-60 min, RT) A2->A3 A4 Wash & De-esterify (30 min) A3->A4 B1 Identify Region of Interest A4->B1 D1 This compound Loaded A4->D1 B2 Deliver Focused UV Light Pulse B1->B2 B3 Record Physiological Response B2->B3 C1 No this compound Loading C2 Deliver Same UV Light Pulse C1->C2 C3 Record Response C2->C3 D2 No UV Light Pulse D1->D2 D3 Record Response D2->D3

Caption: A comprehensive workflow including essential controls for this compound experiments.

Part 3: Applications and Advanced Considerations

This compound has been pivotal in demonstrating the necessity of localized Ca²⁺ transients in numerous cellular processes.

  • Neuroscience: It has been used to decouple presynaptic Ca²⁺ influx from neurotransmitter release, helping to define the precise Ca²⁺ requirements for synaptic vesicle fusion.

  • Cell Motility: By locally uncaging this compound at the leading edge of a migrating cell, researchers can investigate the role of Ca²⁺ gradients in guiding cytoskeletal dynamics and cell movement.

  • Muscle Physiology: Precise temporal control over Ca²⁺ availability allows for the study of excitation-contraction coupling with high resolution.

Trustworthiness and Limitations

While powerful, the interpretation of this compound experiments must account for its limitations. The byproducts of photolysis, primarily a nitroso-ketone, can be reactive, although they are generally considered to have minimal biological effect at the concentrations and timescales of most experiments. Furthermore, the UV light itself can generate reactive oxygen species. These potential artifacts underscore the absolute necessity of the control experiments outlined above. For highly sensitive systems or for deeper tissue penetration with less scattering and phototoxicity, two-photon uncaging of this compound using a focused infrared laser is the state-of-the-art alternative.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes regulate secretion in bovine chromaffin cells. Neuron, 10(1), 21–30. [Link]

  • Delgado, M. G., et al. (2019). Two-photon uncaging of caged compounds. JoVE (Journal of Visualized Experiments), (145), e59281. [Link]

NP-Egta mechanism of action for calcium uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Initiating Deep Dive

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NP-Egta calcium binding affinity and Kd

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Initiating Data Search

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Developing a Research Framework

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photolysis of NP-Egta principle

Author: BenchChem Technical Support Team. Date: January 2026

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understanding caged calcium compounds in cell biology

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to a Cornerstone of Cellular Interrogation: The Discovery, Development, and Application of NP-EGTA

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cell biology, calcium ions (Ca²⁺) serve as ubiquitous second messengers, orchestrating a vast symphony of physiological events. The ability to precisely manipulate intracellular calcium concentration ([Ca²⁺]ᵢ) is therefore not merely a technical advantage but a fundamental necessity for dissecting cellular signaling. This guide provides a deep, technical dive into NP-EGTA, a photoreleasable Ca²⁺ chelator that has revolutionized our ability to probe Ca²⁺-dependent processes with unparalleled spatiotemporal control. Authored from the perspective of a field application scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for the modern researcher.

Part 1: The Genesis of this compound - A Tale of Chemical Engineering

The development of this compound was a direct response to a critical experimental need: the ability to instantaneously and locally increase [Ca²⁺]ᵢ. Before its inception, researchers were limited to slower, less spatially defined methods like ionophore application or mechanical stimulation. The pioneering work of scientists like Graham Ellis-Davies and Roger Y. Tsien in the 1980s led to the concept of "caged" signaling molecules. The core principle is elegant: a biologically active molecule is rendered inert by covalent attachment of a photolabile protecting group. A flash of light cleaves this group, liberating the active molecule on a millisecond timescale.

The choice of components for a caged Ca²⁺ buffer was deliberate:

  • The Chelator: EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) was selected for its high selectivity and affinity for Ca²⁺ over other divalent cations like Mg²⁺, which is crucial for experiments in physiological media. Its unmodified form exhibits a dissociation constant (K_d) in the nanomolar range, making it an effective Ca²⁺ sink.

  • The Photolabile Group: The o-nitrophenyl group was chosen for its well-characterized photochemistry. It possesses a high absorption cross-section in the near-UV range (around 350 nm), a wavelength that is relatively well-tolerated by living cells compared to shorter UV wavelengths. Furthermore, its photolysis reaction is rapid, efficient, and proceeds via an intramolecular mechanism that is independent of other cellular components.

By attaching the o-nitrophenyl group to the nitrogen atoms of the EGTA backbone, the molecule's ability to coordinate Ca²⁺ is crippled. This new molecule, This compound (o-nitrophenyl-EGTA) , has a drastically reduced affinity for Ca²⁺. Upon illumination with UV light, the protecting group is cleaved, regenerating the original high-affinity EGTA molecule, which rapidly binds ambient Ca²⁺, causing a localized drop in buffering capacity and a corresponding sharp rise in free [Ca²⁺]ᵢ.

Part 2: Mechanism of Action and Physicochemical Properties

The utility of this compound is grounded in its predictable photochemical and binding characteristics. Understanding these parameters is essential for designing quantitative experiments.

Upon absorption of a photon (~350 nm), the nitro group of the o-nitrophenyl moiety is excited, leading to an intramolecular rearrangement and cleavage of the bond linking it to the EGTA structure. This process is irreversible and occurs within milliseconds.

NP_EGTA_Mechanism cluster_Before Before Photolysis cluster_After After Photolysis NP_EGTA This compound (Low Ca²⁺ Affinity, K_d ~80 µM) EGTA Uncaged EGTA (High Ca²⁺ Affinity, K_d ~80 nM) NP_EGTA->EGTA Cleavage Byproduct Nitroso- benzaldehyde NP_EGTA->Byproduct UV_Light UV Photon (hv, ~350 nm) UV_Light->NP_EGTA Ca_EGTA Ca²⁺-EGTA Complex EGTA->Ca_EGTA Rapid Binding Ca_Ion Free Ca²⁺ Ca_Ion->Ca_EGTA

Caption: Photochemical uncaging of this compound to regenerate high-affinity EGTA.

The dramatic shift in Ca²⁺ affinity is the cornerstone of its function. The key quantitative parameters are summarized below.

PropertyValueSignificance in Experiments
Absorption Maximum (λ_max) ~350 nmDictates the optimal wavelength for the photolysis light source (e.g., lasers, flash lamps).
Ca²⁺ Dissociation Constant (K_d) - Caged ~80 µMEnsures minimal Ca²⁺ binding before photolysis, preventing significant alteration of resting [Ca²⁺]ᵢ.
Ca²⁺ Dissociation Constant (K_d) - Uncaged ~80 nMThe ~1000-fold increase in affinity allows the regenerated EGTA to effectively bind Ca²⁺.
Quantum Yield of Photolysis (Φ) ~0.18A measure of uncaging efficiency; this relatively high value means a significant fraction of absorbed photons leads to a reaction.
Extinction Coefficient (ε) at 347 nm 5.0 x 10³ M⁻¹cm⁻¹Determines the probability of photon absorption; used to calculate the required light intensity for a given effect.

Part 3: Experimental Application - A Validated Workflow

Successful use of this compound requires careful attention to loading, photolysis, and data interpretation. The following protocol describes a robust method for loading the membrane-permeant acetoxymethyl (AM) ester form of this compound into adherent cells.

Protocol 1: Cell Loading with this compound, AM

Rationale: The AM ester group renders the molecule hydrophobic, allowing it to passively cross the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, active this compound in the cytoplasm. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, preventing precipitation and improving loading efficiency.

Materials:

  • This compound, AM (e.g., from Thermo Fisher Scientific, AAT Bioquest)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127, 20% (w/v) solution in DMSO

  • Cultured adherent cells on high-quality glass coverslips (e.g., No. 1.5 thickness)

  • Physiological saline buffer appropriate for the cell type (e.g., HBSS or Tyrode's solution)

Procedure:

  • Stock Solution Preparation (Self-Validation: A clear solution indicates proper solubilization):

    • Prepare a 10 mM stock of this compound, AM. To a vial containing 1 mg of this compound, AM, add the appropriate volume of anhydrous DMSO (check molecular weight from the supplier).

    • Add an equal volume of 20% Pluronic F-127 solution to the DMSO/NP-EGTA mix.

    • Vortex vigorously for 1-2 minutes until the solution is completely clear.

    • Aliquot into small volumes (e.g., 5 µL) and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Loading (Self-Validation: Uniform fluorescence from a co-loaded indicator):

    • Prepare a loading buffer by diluting the this compound, AM stock solution into your physiological saline. A final concentration of 5-10 µM is a common starting point.

    • Critical Step: To ensure proper dispersion, add the stock solution directly into the saline while vortexing the tube to prevent the formation of precipitates.

    • Aspirate the culture medium from the cells on the coverslip.

    • Gently add the loading buffer to the cells, ensuring they are fully covered.

    • Incubate for 45-60 minutes at room temperature (or 37°C, cell-type dependent), protected from light.

  • Wash and De-esterification (Self-Validation: Low background fluorescence in the extracellular space):

    • Aspirate the loading buffer.

    • Wash the cells 3 times with fresh, warm (37°C) physiological saline to remove all extracellular this compound, AM.

    • Add fresh saline and incubate the cells for an additional 30 minutes at 37°C. This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring the chelator is active and trapped.

  • Co-loading with a Ca²⁺ Indicator:

    • After the de-esterification step, cells can be loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM) following a similar AM-ester loading protocol. This allows for the visualization of the [Ca²⁺]ᵢ changes induced by this compound photolysis.

Protocol 2: Photolysis and Imaging

The goal of photolysis is to deliver a precise dose of UV photons to a defined area. This is typically achieved with a flash lamp or a focused laser beam coupled to a microscope.

NP_EGTA_Workflow cluster_Prep Phase 1: Preparation cluster_Load Phase 2: Cell Loading cluster_Exp Phase 3: Experiment Stock Prepare this compound, AM Stock in DMSO/Pluronic Load Incubate Cells with This compound, AM (5-10 µM) Stock->Load Wash Wash 3x with Saline Load->Wash Deesterify De-esterify (30 min) Wash->Deesterify Indicator Load Ca²⁺ Indicator (e.g., Fluo-4 AM) Deesterify->Indicator Baseline Acquire Baseline Fluorescence Image Indicator->Baseline Photolysis Deliver Focused UV Pulse (~350 nm) Baseline->Photolysis Record Record Post-Flash Fluorescence Time-Lapse Photolysis->Record

Caption: A validated experimental workflow for calcium uncaging using this compound.

Part 4: Scientific Impact and Core Applications

The impact of this compound has been profound, particularly in neuroscience.

  • Elucidating Synaptic Plasticity: Researchers have used focused photolysis of this compound in individual dendritic spines to mimic the Ca²⁺ influx that occurs during synaptic transmission. By controlling the magnitude and duration of the Ca²⁺ signal, they have been able to directly demonstrate that specific Ca²⁺ dynamics are sufficient to induce either long-term potentiation (LTP) or long-term depression (LTD), the cellular correlates of learning and memory.

  • Mapping Calcium Signaling: this compound has been used to initiate intracellular Ca²⁺ waves at precise locations within a cell, allowing researchers to map the propagation pathways and understand how these signals are regenerated and terminated.

  • Triggering Cellular Events: From muscle contraction to exocytosis, any process triggered by a rapid rise in Ca²⁺ can be artificially initiated using this compound photolysis, providing a powerful tool for establishing causality.

Part 5: Trustworthiness - Troubleshooting and Critical Considerations

  • Phototoxicity: The primary concern with any UV-based technique is cellular damage. Validation: Always perform control experiments where unloaded cells are exposed to the same UV flash. Monitor cell morphology and function (e.g., membrane potential) post-flash. Use the lowest possible UV intensity and duration that elicits a reliable Ca²⁺ signal.

  • Incomplete Photolysis and Buffering: Since the quantum yield is not 1.0, a UV flash will convert only a fraction of the this compound. The remaining this compound, along with the newly formed EGTA, will act as Ca²⁺ buffers, influencing the decay kinetics of the Ca²⁺ transient. This must be considered when modeling the resulting Ca²⁺ dynamics.

  • Focus and Calibration: The Ca²⁺ rise is restricted to the illuminated volume. Out-of-focus light can cause unintended uncaging. Calibrating the relationship between flash intensity and the resulting [Ca²⁺]ᵢ is critical for quantitative studies and should be performed for each experimental setup.

By understanding its chemical origins, adhering to validated protocols, and being mindful of its limitations, researchers can confidently wield this compound as a powerful tool to unlock the secrets of calcium signaling.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Neveu, D., & Zucker, R. S. (1996). Postsynaptic levels of [Ca2+]i needed to trigger LTD and LTP. Neuron, 16(3), 619–629. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of calcium. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

An In-depth Technical Guide on the Selectivity of NP-EGTA for Calcium Over Magnesium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caged Calcium Probes

In cellular physiology, calcium ions are ubiquitous second messengers, orchestrating a vast array of processes from neurotransmission to muscle contraction and gene expression. Magnesium ions, while also essential, are typically present at much higher and more stable intracellular concentrations, serving primarily structural and enzymatic roles. The ability to experimentally manipulate Ca²⁺ concentrations with high spatiotemporal precision is paramount for dissecting its signaling pathways. This need is met by "caged" Ca²⁺ compounds like NP-EGTA.

This compound is a light-sensitive chelator that tightly binds Ca²⁺ in its "caged" form, rendering it biologically inactive. Upon photolysis with ultraviolet (UV) light, typically around 350 nm, the this compound molecule undergoes an irreversible conformational change that dramatically reduces its affinity for Ca²⁺, leading to a rapid and localized increase in the free Ca²⁺ concentration. The utility of this tool hinges on its ability to act as a precise Ca²⁺ delivery system without perturbing the high background of Mg²⁺.

The Molecular Basis of this compound's Selectivity

The selectivity of a chelator for one ion over another is determined by the thermodynamics of the coordination complexes formed. This is quantitatively expressed by the dissociation constant (Kd), which represents the concentration of the ion at which half of the chelator molecules are bound. A lower Kd signifies a higher affinity.

The parent molecule, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), is intrinsically selective for Ca²⁺ over Mg²⁺. This preference arises from the specific coordination chemistry of the two ions. Ca²⁺, with its larger ionic radius (0.99 Å) and more flexible coordination sphere, fits optimally into the binding pocket of EGTA. In contrast, Mg²⁺ has a smaller ionic radius (0.65 Å) and a stricter requirement for octahedral coordination geometry, which is not perfectly accommodated by the EGTA structure.

This compound inherits this intrinsic selectivity. The addition of the o-nitrophenyl group creates the photolabile property but does not fundamentally alter the core binding pocket's preference for Ca²⁺.

Table 1: Comparative Dissociation Constants (Kd) of this compound

IonKd (Before Photolysis)Kd (After Photolysis)Selectivity (Kd Mg²⁺ / Kd Ca²⁺) Before PhotolysisSource
Ca²⁺~80 nM~1 mM\multirow{2}{*}{~62,500}
Mg²⁺~5 mM>5 mM

Note: Kd values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.

The data clearly illustrates the high affinity of this compound for Ca²⁺ (Kd ≈ 80 nM) before photolysis, compared to its very weak affinity for Mg²⁺ (Kd ≈ 5 mM). This translates to a selectivity ratio of approximately 62,500:1 in favor of Ca²⁺, making it an exceptionally specific tool for studying calcium dynamics. Following UV irradiation, the affinity for Ca²⁺ drops by over four orders of magnitude, causing the release of the ion.

Experimental Workflow: Quantifying Selectivity

The determination of chelator selectivity is a critical validation step. A common and reliable method involves spectrophotometric titration using metallochromic indicators.

Principle of Measurement

This workflow leverages a competing indicator dye whose absorbance spectrum changes upon binding the ion of interest (e.g., Ca²⁺). By titrating the this compound/Ca²⁺ solution with a known concentration of the indicator, one can determine the free Ca²⁺ concentration and subsequently calculate the Kd of this compound for Ca²⁺. The same principle is applied using a Mg²⁺-sensitive indicator to determine the Kd for Mg²⁺.

Detailed Experimental Protocol

Objective: To determine the Kd of this compound for Ca²⁺ and Mg²⁺.

Materials:

  • This compound

  • Calcium-sensitive indicator dye (e.g., Fura-2 or Mag-Fura-2)

  • Magnesium-sensitive indicator dye (e.g., Mag-Fura-2)

  • HEPES buffer (or other suitable biological buffer, pH 7.2)

  • CaCl₂ and MgCl₂ standard solutions

  • Dual-wavelength spectrophotometer or spectrofluorometer

  • UV light source (e.g., mercury arc lamp with appropriate filters)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer (e.g., 100 mM KCl, 30 mM HEPES, pH 7.2) with known concentrations of free Mg²⁺ (e.g., 1 mM) to mimic physiological conditions. Use a calcium buffer solution to set the free Ca²⁺ concentration to a known starting value.

  • Indicator Characterization: Determine the spectral properties of the chosen indicator in its free and ion-bound states to establish the dynamic range of the measurement.

  • Titration for Ca²⁺ Affinity (Kd,Ca): a. Prepare a solution containing a known concentration of this compound and the Ca²⁺ indicator in the working buffer. b. Add a known total concentration of CaCl₂. c. Measure the absorbance or fluorescence at the appropriate wavelengths to determine the ratio of bound to free indicator. d. From this ratio, calculate the free [Ca²⁺]. e. Knowing the total concentrations of this compound and Ca²⁺, and the measured free [Ca²⁺], the Kd,Ca can be calculated using standard binding equations.

  • Titration for Mg²⁺ Affinity (Kd,Mg): a. Repeat the titration process (steps 3a-3e) using a Mg²⁺-sensitive indicator and titrating with a standard MgCl₂ solution.

  • Post-Photolysis Measurement: a. Expose a sample of Ca²⁺-bound this compound to a calibrated flash of UV light. b. Immediately repeat the spectrophotometric measurement to determine the new, higher free [Ca²⁺]. c. Calculate the post-photolysis Kd for Ca²⁺ to confirm the efficacy of the "uncaging" process.

  • Data Analysis: Calculate the selectivity ratio by dividing the Kd,Mg by the Kd,Ca.

This self-validating system ensures that the measured constants are accurate under the specific experimental conditions used, providing trustworthiness to the results.

Workflow Visualization

G cluster_prep Preparation cluster_ca Calcium Affinity (Kd,Ca) cluster_mg Magnesium Affinity (Kd,Mg) cluster_photolysis Post-Photolysis Verification P1 Prepare Buffer (pH, Ionic Strength) Ca1 Mix this compound, Indicator, & Ca2+ in Buffer P1->Ca1 Mg1 Mix this compound, Indicator, & Mg2+ in Buffer P1->Mg1 P2 Prepare Stock Solutions (this compound, CaCl2, MgCl2, Indicator) P2->Ca1 P2->Mg1 Ca2 Spectrophotometric Measurement Ca1->Ca2 Ph1 Expose Ca2+-NP-EGTA to UV Flash Ca1->Ph1 Ca3 Calculate Free [Ca2+] Ca2->Ca3 Ca4 Calculate Kd,Ca Ca3->Ca4 Result Calculate Selectivity (Kd,Mg / Kd,Ca) Ca4->Result Mg2 Spectrophotometric Measurement Mg1->Mg2 Mg3 Calculate Free [Mg2+] Mg2->Mg3 Mg4 Calculate Kd,Mg Mg3->Mg4 Mg4->Result Ph2 Repeat Spectrophotometric Measurement Ph1->Ph2 Ph3 Calculate Post-Flash Kd,Ca Ph2->Ph3

Caption: Workflow for determining this compound's ion selectivity.

Practical Implications in Experimental Design

The high selectivity of this compound is not merely a technical specification; it is the feature that enables clean and interpretable experiments.

  • Avoiding Mg²⁺ Artifacts: In a typical mammalian cell, the intracellular free [Mg²⁺] is high (0.5-1 mM), while resting free [Ca²⁺] is low (~100 nM). A non-selective chelator, when introduced into a cell, would inevitably bind a significant amount of Mg²⁺. Upon photolysis, this would lead to the release of both Ca²⁺ and Mg²⁺, confounding the interpretation of the results. This compound's ~5 mM Kd for Mg²⁺ ensures that it remains largely unbound to magnesium at physiological concentrations, thus releasing only Ca²⁺ upon UV illumination.

  • Enabling Precise Ca²⁺ Clamping: Researchers can load cells with a Ca²⁺-NP-EGTA complex to buffer intracellular Ca²⁺ at a low, stable level. A calibrated flash of light can then be used to generate a rapid, transient increase in Ca²⁺ in a specific subcellular region, such as a single dendritic spine, allowing for the direct investigation of Ca²⁺-dependent processes like synaptic plasticity.

Logical Relationship of Selectivity and Experimental Outcome

G cluster_prop This compound Property cluster_cell Cellular Environment cluster_exp Experimental Condition cluster_result Result of Selectivity Prop High Selectivity (Kd,Mg >> Kd,Ca) Res1 This compound preferentially binds Ca2+ Prop->Res1 Cell High [Mg2+] Low [Ca2+] Cell->Res1 Exp Loading Cell with Ca2+-NP-EGTA Exp->Res1 Res2 Negligible binding to Mg2+ Res1->Res2 Res3 UV flash releases only Ca2+ Res2->Res3 Res4 Clean, interpretable physiological response Res3->Res4

Caption: Impact of this compound's selectivity on experimental results.

Conclusion: An Indispensable Tool Grounded in Selectivity

The utility of this compound as a "caged" calcium probe is fundamentally derived from its high selectivity for Ca²⁺ over Mg²⁺. This property, rooted in the coordination chemistry of its parent molecule EGTA, ensures that experimental manipulations of Ca²⁺ are not contaminated by off-target effects on Mg²⁺ homeostasis. The rigorous, quantitative characterization of its dissociation constants provides the foundation of trust upon which countless studies of Ca²⁺ signaling have been built. For any researcher planning to employ photolabile chelators, a thorough understanding of this core principle of selectivity is not just recommended—it is essential for robust and reproducible science.

References

  • Title: Probing the functional role of NMDA receptor-dependent Ca2+ signaling in dendrites Source: PNAS URL: [Link]

  • Title: Two-Photon Uncaging of Caged Compounds Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: A new photolabile calcium chelator, Diazo-2, for rapid stimulation of cells Source: The Journal of Physiology URL: [Link]

quantum yield of NP-Egta photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data. I'm hitting Google hard, specifically targeting the quantum yield of NP-EGTA photolysis. I'm diving deep into its mechanism, the experimental methods used to determine it, and the different factors that can influence it.

Deepening the Research Process

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Structuring the Technical Guide

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chemical synthesis of NP-Egta

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching NP-EGTA synthesis. I'm focusing on finding established protocols and chemical principles via comprehensive Google searches. I'm prioritizing authoritative sources to understand its applications and the current state of knowledge in this field. This data will be my foundation.

Exploring Synthetic Strategies

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Planning the Guide's Structure

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NP-Egta tetrapotassium salt solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the solubility and stability of NP-EGTA tetrapotassium salt. My initial focus is comprehensive Google searches. I'm prioritizing information regarding its behavior in different solvents, at various temperatures, and across a range of pH values. I'm aiming for a deep dive to establish a solid foundation of knowledge.

Outlining Guide Structure

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Defining this compound Properties

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Exploring Solubility & Stability

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Developing the Solubility Guide

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Summarizing Solubility & Stability

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Structuring the Technical Guide

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Designing the Technical Guide

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basic principles of calcium uncaging techniques

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Mapping Out The Process

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Outlining the Structure

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Deepening Technical Understanding

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Refining Search Strategies

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Gathering Specific Details

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Synthesizing Found Information

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introduction to photolabile chelators for neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Photolabile Chelators for Neuroscience

Abstract

Photolabile chelators, or "caged compounds," are powerful molecular tools that provide neuroscientists with unprecedented spatiotemporal control over the concentration of bioactive molecules.[1][2][3] By sequestering ions and neurotransmitters in an inactive form, these light-sensitive probes allow for their rapid and targeted release upon illumination.[1][2] This guide offers a comprehensive overview of the core principles, types, and applications of photolabile chelators in neuroscience. It details the causality behind experimental choices, provides step-by-step protocols for key methodologies, and explores the future of this transformative technology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photochemical uncaging to dissect complex neural processes with high precision.

Chapter 1: The Principle of Photochemical Caging in Neuroscience

The study of the nervous system hinges on the ability to manipulate cellular and network activity with precision. Traditional methods, such as electrical stimulation or pharmacological perfusion, often lack the required spatial and temporal resolution.[4] Photolabile chelators overcome these limitations by using light as a trigger to release biologically active molecules.[1][2]

A "caged compound" consists of a bioactive molecule of interest (e.g., glutamate, Ca²⁺) that is rendered inert by being covalently bonded to a photoremovable protecting group, or "cage".[5][6] This bond is stable under physiological conditions, ensuring the caged molecule does not interact with its biological targets.[4] Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction that cleaves this bond, liberating the active molecule in a process known as photolysis or "uncaging".[1][6] This allows for a rapid "concentration jump" of the active molecule at a precise location and time.[1]

The primary advantage of this technique is its exquisite control. Light can be delivered non-invasively, even to structures deep within living tissue, and focused to subcellular compartments like individual dendritic spines.[4][5] This enables researchers to mimic physiological events, such as synaptic transmission, with remarkable fidelity.[4]

Caption: The fundamental principle of photochemical uncaging.

Chapter 2: A Survey of Common Photolabile Chelators

The efficacy of an uncaging experiment is determined by the properties of the chosen chelator. Key parameters include quantum yield (the efficiency of photorelease), wavelength sensitivity, binding affinity before and after photolysis, and photorelease kinetics.[7]

Caged Calcium (Ca²⁺)

Unlike neurotransmitters, the inorganic calcium ion cannot be caged via a simple covalent bond. Instead, photolabile versions of high-affinity calcium chelators like EGTA and EDTA have been developed.[1] These molecules decrease their affinity for Ca²⁺ upon irradiation, thereby releasing the bound ion.[1]

  • DM-nitrophen: This chelator boasts a very high affinity for Ca²⁺ before photolysis (Kd ≈ 5 nM) and a low affinity after (Kd ≈ 3 mM), resulting in a change of approximately five orders of magnitude.[8][9] It has a quantum yield of 0.18 and is an excellent choice for generating large and rapid increases in intracellular calcium.[8][10] However, a significant drawback is its high affinity for magnesium (Mg²⁺), which is abundant in the cytoplasm and can complicate experiments.[10][11][12]

  • NP-EGTA: While having a slightly lower pre-photolysis affinity for Ca²⁺ (Kd ≈ 80 nM) compared to DM-nitrophen, this compound's key advantage is its negligible affinity for Mg²⁺.[10][11] This makes it a more suitable choice for many intracellular applications. Upon photolysis, its Ca²⁺ affinity drops dramatically (Kd > 1 mM).[13]

ChelatorPre-photolysis Kd (Ca²⁺)Post-photolysis Kd (Ca²⁺)Kd (Mg²⁺)Quantum Yield (Φ)
DM-nitrophen ~5 nM[8][9]~3 mM[8][9]~2.5 µM[8]0.18[8][9]
This compound ~80 nM[10]>1 mM[13]~9 mM[10]~0.2[13]
DMNPE-4 ~48 nM[14]~2 mM[14]N/A0.09[14]
NDBF-EGTA ~5 nM (pH 7.8)[15]~1 mM[15]N/A~0.1[15]
Caged Neurotransmitters

Caged versions of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, have revolutionized the study of synaptic function.[16]

  • MNI-caged glutamate: This is one of the most widely used caged compounds for two-photon uncaging experiments.[4][7] It has a favorable two-photon absorption cross-section at around 720 nm, is stable, and releases glutamate rapidly.[4][17][18] A significant consideration is that at the high concentrations needed for two-photon uncaging, MNI-glutamate can act as an antagonist at GABAA receptors, potentially leading to epileptiform activity if not properly controlled.[4][16]

  • RuBi-glutamate (Ruthenium-bipyridine-glutamate): A key advantage of RuBi-glutamate is its activation by visible (blue) light, which is less phototoxic and penetrates tissue more effectively than the UV light required for many other cages.[3][19] It has a high quantum efficiency, allowing it to be used at lower concentrations than MNI-glutamate, which helps to mitigate the blockade of GABAergic transmission.[19]

ChelatorExcitation Max (1P)Excitation Max (2P)Quantum Yield (Φ)2P Cross-Section (GM)Key Feature
MNI-glutamate 300-380 nm[18][20]~720 nm[4][17]~0.085[17]0.06 GM[18][20]Widely used standard for 2P uncaging.[4]
CDNI-glutamate ~350 nm~720 nm[17]~0.5[17]Higher than MNI-Glu[17]Higher quantum yield than MNI-Glu.[7]
RuBi-glutamate Visible (Blue)[19]~800 nm[4]High[19]N/AVisible light activation, less GABAAR block.[19]
DEAC450-glutamate ~450 nm~900 nm[5]N/A>60x MNI-Glu at 900nm[17]Red-shifted 2P excitation, good for 2-color experiments.[5]

Chapter 3: Experimental Design: From Theory to Practice

The success of an uncaging experiment relies on a carefully considered experimental design, from the choice of chelator to the optical setup.

Choosing the Right Chelator: The Causality Behind the Choice

The selection of a photolabile chelator is not arbitrary; it is dictated by the specific biological question.

  • For mimicking fast synaptic transmission: A chelator with rapid photorelease kinetics, like MNI-glutamate, is essential to replicate the sub-millisecond timescale of neurotransmitter release.[4]

  • For deep tissue imaging: A chelator with a high two-photon cross-section and a red-shifted activation wavelength, such as DEAC450-glutamate, is preferable.[5] Longer wavelengths scatter less in biological tissue, allowing for deeper penetration and reduced phototoxicity.[6]

  • To avoid off-target effects: If studying inhibitory circuits, using RuBi-glutamate at lower concentrations may be necessary to avoid the GABAA receptor antagonism seen with high concentrations of MNI-glutamate.[19]

  • For multi-faceted interrogation: To study the interplay between excitation and inhibition, a combination of chromatically independent chelators is required. For instance, one could pair CDNI-GABA (uncaged at 720 nm) with DEAC450-glutamate (uncaged at 900 nm) for two-color, two-photon uncaging.[7][21]

Light Sources and Optical Setups

The choice between one-photon (1P) and two-photon (2P) excitation is a critical decision point.

  • One-Photon (1P) Uncaging: This method uses a single, high-energy (typically UV or blue) photon to cleave the cage.[6] It is effective for stimulating larger areas, like an entire cell soma or a small network of neurons.[6] The hardware is generally simpler and more cost-effective.[6] However, 1P excitation occurs throughout the entire light cone, leading to out-of-focus uncaging and limited axial resolution, which is a significant drawback for precise targeting.[5][22]

  • Two-Photon (2P) Uncaging: This technique relies on the near-simultaneous absorption of two lower-energy (typically near-infrared) photons to achieve the same energy state as a single high-energy photon.[5][6] Because the probability of this is proportional to the square of the light intensity, excitation is intrinsically confined to the tiny focal volume of a high numerical aperture objective.[5][6] This provides exceptional three-dimensional spatial precision, enabling the stimulation of individual dendritic spines.[4][5]

Caption: A typical optical path for a two-photon uncaging experiment.

Loading Strategies

Introducing the caged compound to the target cells is a crucial step.

  • Bath Application: For extracellular targets or membrane-permeable compounds, simply adding the chelator to the recording solution is sufficient. This is common for neurotransmitter uncaging in brain slices.[4]

  • Patch Pipette Infusion: For intracellular targets, the water-soluble salt form of the caged compound can be included in the patch pipette solution and allowed to diffuse into the cell during whole-cell recording.[23][24]

  • AM Esters: Some caged chelators are available as acetoxymethyl (AM) ester derivatives. These are membrane-permeant and can be loaded into intact cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, charged chelator in the cytoplasm.[1][13]

Chapter 4: Core Protocols and Methodologies

Scientific rigor is paramount in uncaging experiments. Protocols must be detailed, and appropriate controls must be performed to ensure that the observed effects are due to the released molecule and not an artifact of the technique.

Protocol: Two-Photon Uncaging of MNI-Glutamate to Map Synaptic Inputs

This protocol outlines the general steps for using 2P uncaging to stimulate individual dendritic spines.

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an aCSF solution containing 2.5-10 mM MNI-caged glutamate.[4][17] Ensure the solution is protected from light. Prepare a whole-cell patch pipette with an appropriate internal solution.

  • Cell Loading & Targeting: Obtain a whole-cell patch-clamp recording from a neuron of interest in a brain slice. If imaging is desired, include a fluorescent dye (e.g., Alexa Fluor 594) in the pipette to visualize cellular morphology. Allow the dye and any intracellular agents to diffuse for at least 15-20 minutes.

  • Optical Setup: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to ~720 nm for MNI-glutamate uncaging.[4][25]

  • Calibration: The goal is to mimic a natural excitatory postsynaptic current (EPSC).[4]

    • Identify a dendritic spine for stimulation.

    • Position the uncaging laser spot ~0.5 µm from the spine head.[25]

    • Start with a short laser pulse duration (e.g., 1 ms) and low power.

    • Gradually increase the pulse duration and/or laser power until an uncaging-evoked EPSC (uEPSC) is recorded that has kinetics similar to spontaneous miniature EPSCs.[4] This requires careful adjustment for each cell and for spines at different depths in the tissue.[25]

  • Mapping: Once calibrated, the laser can be systematically moved to different spines along the dendrite to map the functional properties and plasticity of individual synapses.[4]

Designing Control Experiments for Rigor

A self-validating protocol includes controls to rule out alternative explanations for the observed results.

  • Phototoxicity Control: Irradiate a region of the cell or nearby tissue with the same laser parameters used for uncaging but in the absence of the caged compound. This ensures that the light itself is not causing a biological response or damaging the cell.

  • Dark Toxicity/Inertness Control: Apply the caged compound to the preparation but do not illuminate it. This verifies that the caged compound is biologically inert and does not have off-target effects at the concentration used.[4] For MNI-glutamate, this includes checking for unwanted blockade of GABAergic transmission.[4][16]

  • Spatial Profile Control: Uncage at varying distances from the target receptor (e.g., a dendritic spine) to confirm that the response is spatially localized as expected. The response should fall off sharply with distance.

  • Pharmacological Blockade: After observing a response, apply a known antagonist for the receptor of interest (e.g., an AMPA receptor blocker for glutamate uncaging). The response should be abolished, confirming the identity of the signaling molecule.

Troubleshooting_Workflow Start Uncaging experiment yields unexpected result CheckLight Perform light-only control (no caged compound) Start->CheckLight ResultLight Response observed? CheckLight->ResultLight CheckCompound Perform compound-only control (no light) ResultCompound Response observed? CheckCompound->ResultCompound CheckSpatial Vary distance of uncaging spot from target ResultSpatial Response localized? CheckSpatial->ResultSpatial CheckBlocker Apply specific receptor antagonist ResultBlocker Response blocked? CheckBlocker->ResultBlocker ResultLight->CheckCompound No ArtifactLight Artifact: Phototoxicity Reduce laser power/duration ResultLight->ArtifactLight Yes ResultCompound->CheckSpatial No ArtifactCompound Artifact: Dark toxicity or non-specific effects of cage ResultCompound->ArtifactCompound Yes ResultSpatial->CheckBlocker Yes ArtifactSpatial Problem: Poor spatial resolution Re-align optics ResultSpatial->ArtifactSpatial No ArtifactBlocker Problem: Off-target effect or wrong neurotransmitter ResultBlocker->ArtifactBlocker No Success Result is likely valid ResultBlocker->Success Yes

Sources

NP-Egta for studying calcium-dependent processes

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: NP-EGTA

I'm beginning a deep dive into this compound. I'm focusing initial efforts on detailed Google searches. My aim is to comprehensively understand its chemical make-up, how it works as a caged calcium chelator, and its real-world uses in research.

Gathering Data: Protocols

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I'm aiming to craft this with a clear plan, logical flow, and full editorial control.

Refining Strategy: Deep Dive

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Developing Structure: Detailed Plan

Methodological & Application

Application Notes and Protocols for NP-EGTA Loading in Cultured Neurons

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective loading of NP-EGTA into cultured neurons. This document outlines the principles of caged calcium chelation, detailed experimental protocols, and critical insights for successful experimental outcomes.

Introduction to this compound: A Tool for Precise Calcium Control

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The ability to manipulate intracellular Ca²⁺ concentrations with high spatiotemporal precision is therefore a powerful tool for dissecting these complex processes. This compound (o-nitrophenyl ethyleneglycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a photolabile Ca²⁺ chelator, or "caged" Ca²⁺ buffer, that has become an indispensable tool for such precise control.

Initially, this compound has a high affinity for Ca²⁺, effectively buffering the intracellular concentration to low levels. Upon photolysis with a brief pulse of ultraviolet (UV) light (typically around 350 nm), the this compound molecule undergoes a conformational change that dramatically reduces its affinity for Ca²⁺, leading to a rapid and localized increase in free intracellular Ca²⁺. This technique allows for the generation of precisely timed and spatially restricted Ca²⁺ signals, mimicking physiological events and enabling the study of their downstream consequences.

To facilitate its entry into cells, this compound is often used in its acetoxymethyl (AM) ester form (this compound, AM). The lipophilic AM groups allow the molecule to permeate the cell membrane. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant this compound in the cytoplasm.

Core Principles and Experimental Considerations

Successful this compound loading and uncaging experiments hinge on a thorough understanding of the underlying principles and careful optimization of several key parameters.

  • Loading Concentration and Time: The final intracellular concentration of this compound is a critical determinant of the post-photolysis Ca²⁺ concentration. Typical loading concentrations for this compound, AM range from 1 to 10 µM, with incubation times of 30 to 60 minutes. It is crucial to empirically determine the optimal concentration and time for your specific neuronal culture system, as excessive loading can be cytotoxic.

  • De-esterification: Following loading, a de-esterification period of at least 30 minutes is essential to allow for the complete cleavage of the AM groups by intracellular esterases. Incomplete de-esterification will result in a lower effective intracellular concentration of this compound and can lead to the accumulation of cytotoxic byproducts like formaldehyde.

  • Temperature: The loading and de-esterification processes are temperature-dependent. While loading is often performed at room temperature or 37°C, de-esterification should ideally be carried out at room temperature to slow down sequestration of the dye into organelles.

  • Pluronic Acid: this compound, AM is hydrophobic and can be difficult to dissolve in aqueous solutions. Pluronic F-127 is a non-ionic surfactant that is commonly used to aid in the dispersion of AM esters in physiological buffers.

  • Photolysis: The efficiency of this compound uncaging is dependent on the wavelength, intensity, and duration of the UV light pulse. A high-intensity, brief pulse is generally preferred to minimize phototoxicity and ensure a rapid rise in Ca²⁺. The choice of light source (e.g., flash lamp, laser) will depend on the specific experimental requirements.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for this compound loading and the mechanism of Ca²⁺ uncaging.

NP_EGTA_Workflow cluster_prep Preparation cluster_loading Loading cluster_deester De-esterification cluster_photolysis Experiment prep_solution Prepare Loading Solution (this compound, AM + Pluronic F-127) incubation Incubate Cultured Neurons (30-60 min) prep_solution->incubation Add to cells wash Wash to Remove Extracellular this compound, AM incubation->wash deester De-esterification (≥30 min at RT) wash->deester photolysis UV Photolysis (~350 nm) deester->photolysis imaging Record Cellular Response (e.g., fluorescence imaging) photolysis->imaging

Caption: Experimental workflow for this compound loading and uncaging in cultured neurons.

NP_EGTA_Mechanism cluster_before Before UV Photolysis cluster_after After UV Photolysis NP_EGTA_bound This compound (High Affinity) Ca_bound Ca²⁺ NP_EGTA_bound->Ca_bound Chelated UV_light UV Light Pulse (~350 nm) Ca_unbound Ca²⁺ Free_Ca_low Low Intracellular [Ca²⁺] NP_EGTA_unbound Photolyzed this compound (Low Affinity) Free_Ca_high Rapid Increase in Intracellular [Ca²⁺] UV_light->NP_EGTA_unbound

how to use NP-Egta AM in hippocampal slices

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NP-EGTA

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experimental setup for NP-Egta uncaging with UV laser

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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photolysis protocol for NP-Egta in muscle fibers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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calculating working concentration of NP-Egta for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: NP-EGTA

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using NP-Egta to study synaptic transmission

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Application Notes & Protocols: NP-EGTA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spatiotemporal Control of Calcium Signaling

Introduction: The Challenge of Calcium

In neuroscience, calcium (Ca²⁺) is the quintessential second messenger. Its tightly regulated, transient fluctuations in concentration dictate nearly every critical neuronal process, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. Studying these processes requires tools that can mimic this spatiotemporal precision. NP-EGTA, a photolabile or "caged" Ca²⁺ chelator, is one such indispensable tool.

This guide provides an in-depth exploration of this compound, moving beyond a simple list of applications to explain the underlying principles and causality behind its use. It is designed for researchers seeking to harness the power of Ca²⁺ uncaging to ask precise questions about neural function.

Part 1: Core Principles of this compound

The "Caged" Concept: A Molecular Trojan Horse

This compound (o-nitrophenyl-EGTA) is a molecule engineered for conditional activity. In its native, "caged" state, it possesses a high affinity for Ca²⁺, effectively sequestering or "buffering" it from the intracellular environment. The key to its function lies in the o-nitrophenyl group attached to the EGTA chelating core. This group is sensitive to ultraviolet (UV) light.

Upon illumination with a focused pulse of UV light (typically ~350 nm), the o-nitrophenyl group undergoes an irreversible photochemical reaction, known as photolysis. This reaction cleaves the molecule, dramatically reducing its affinity for Ca²⁺ and causing a rapid, localized release of the ion. This process allows an experimenter to introduce a precise, near-instantaneous pulse of Ca²⁺ at a specific subcellular location, such as a single dendritic spine or axon terminal.

Mechanism of Photolysis

The photolysis of this compound is a well-characterized photochemical process. The absorption of a UV photon excites the nitro group, leading to an intramolecular redox reaction that results in the cleavage of a carbon-oxygen bond. This structural change breaks apart the chelation cage.

NP_EGTA_Photolysis cluster_before Before Photolysis (High Ca²⁺ Affinity) cluster_after After Photolysis (Low Ca²⁺ Affinity) NP_EGTA_Caged This compound (Caged) Kd ≈ 80 nM Ca_Bound Ca²⁺ NP_EGTA_Caged:f0->Ca_Bound Strong Binding NP_EGTA_Uncaged NP_EGTA_Uncaged Ca_Free Ca²⁺ Ca_Released Ca²⁺ Ca_Bound->Ca_Released Release UV_Photon UV Light (e.g., 350 nm) UV_Photon->NP_EGTA_Caged Photolysis

Caption: Photolysis mechanism of this compound.

Key Physicochemical Properties

The utility of this compound is defined by its quantitative parameters. Understanding these values is critical for designing and interpreting experiments.

PropertyValueSignificance in Experimental Design
Affinity (Caged State) K_d for Ca²⁺ ≈ 80 nMHigh affinity: Effectively buffers endogenous Ca²⁺ to very low levels before uncaging, providing a clean baseline.
Affinity (Uncaged State) K_d for Ca²⁺ > 1 mMDrastic affinity drop: Ensures near-complete and rapid release of bound Ca²⁺ upon photolysis. The change is >10,000-fold.
Quantum Yield (Φ) ~0.2Efficiency: A quantum yield of 0.2 means that approximately one out of every five photons absorbed leads to an uncaging event. This is a reasonably high efficiency for biological applications.
Absorption Maximum (λ_max) ~347 nmWavelength selection: Dictates the optimal wavelength for one-photon uncaging. Compatible with common UV lasers and arc lamps.
Solubility High in aqueous solutionsCell loading: Can be easily dissolved in intracellular solutions for loading via patch pipette.

Part 2: Applications & Protocols in Neuroscience

Application: Probing the Induction of Synaptic Plasticity

Scientific Question: Is a localized, postsynaptic Ca²⁺ rise sufficient to induce long-term potentiation (LTP) at a single synapse, and what is the magnitude threshold for this induction?

Experimental Rationale: LTP, a cellular correlate of learning and memory, is known to be dependent on postsynaptic Ca²⁺ influx through NMDA receptors. This compound allows us to bypass the NMDA receptor and directly "inject" Ca²⁺ into a dendritic spine. This decouples the Ca²⁺ signal from synaptic activation, allowing a direct test of its sufficiency.

Experimental Workflow Diagram

LTP_Workflow cluster_setup Experimental Setup cluster_protocol Protocol Steps Neuron Neuron in Brain Slice Patch Whole-Cell Patch Clamp (Pipette contains this compound + Ca²⁺ Indicator) Patch->Neuron UV_Laser UV Laser (350 nm) Coupled to Microscope UV_Laser->Neuron Targeted Illumination Load 1. Load Neuron Allow this compound to diffuse (15-20 min) Baseline 2. Record Baseline Evoke synaptic responses (EPSPs/EPSCs) Load->Baseline Target 3. Target Spine Identify a single dendritic spine Baseline->Target Uncage 4. Uncage Ca²⁺ Deliver focused UV pulse(s) to the spine Target->Uncage Post 5. Record Post-Uncaging Monitor synaptic strength for 30-60 min Uncage->Post

Caption: Workflow for inducing LTP with Ca²⁺ uncaging.

Step-by-Step Protocol: Single-Spine Ca²⁺ Uncaging

  • Preparation of Internal Solution:

    • Prepare your standard intracellular patch-pipette solution.

    • Add 5 mM this compound.

    • Add a Ca²⁺ indicator (e.g., 200 µM Fluo-4 or Alexa Fluor 594) to visualize the neuron and the Ca²⁺ transient.

    • Add CaCl₂ to achieve the desired free Ca²⁺ concentration after uncaging. Causality Note: The amount of CaCl₂ added is crucial. It should be partially saturating the this compound (e.g., 1.5-2.5 mM CaCl₂ for 5 mM this compound). This ensures there is Ca²⁺ available for release while maintaining a low resting Ca²⁺ before photolysis. Use a calcium calculator program to determine the final concentrations.

    • Filter the final solution through a 0.22 µm syringe filter.

  • Cell Loading and Baseline Recording:

    • Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron in a hippocampal slice).

    • Allow the internal solution containing this compound to diffuse into the cell for at least 15-20 minutes.

    • Obtain a stable baseline recording of evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by stimulating presynaptic afferents at a low frequency (e.g., 0.1 Hz).

  • Targeting and Photolysis:

    • Using two-photon or confocal microscopy, identify a clear dendritic spine on a secondary or tertiary dendrite.

    • Position the focused UV laser spot over the head of the selected spine.

    • Deliver a train of UV pulses (e.g., 30 pulses at 60 Hz). Causality Note: The duration and power of the laser pulse must be carefully calibrated. Too little power will not release sufficient Ca²⁺; too much can cause photodamage. Calibration is typically performed first by measuring the fluorescence change of the co-loaded Ca²⁺ indicator in response to different light stimuli.

  • Post-Uncaging Recording and Analysis:

    • Immediately following the uncaging stimulus, resume recording of evoked synaptic responses for 30-60 minutes.

    • An increase in the EPSP/EPSC amplitude relative to the baseline indicates the induction of LTP.

    • Self-Validation/Control: As a critical control, perform the same UV illumination protocol on a nearby segment of the dendrite (not a spine) or on a spine from a neuron loaded with an internal solution lacking this compound. No change in synaptic strength should be observed, confirming that the potentiation is due to the Ca²⁺ release and not a light-induced artifact.

Application: Dissecting Calcium-Activated Signaling Pathways

Scientific Question: How does a localized Ca²⁺ signal activate downstream effectors like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in LTP?

Experimental Rationale: Many intracellular signaling cascades are initiated by Ca²⁺ binding to calmodulin (CaM), which then activates enzymes like CaMKII or the phosphatase calcineurin. By using this compound to generate a defined Ca²⁺ signal, one can directly observe the activation and translocation of these downstream players, often visualized using fluorescent reporters.

Signaling Pathway Diagram

CaMKII_Pathway NP_EGTA This compound-Ca²⁺ Ca_Spike Rapid Local [Ca²⁺] ↑ NP_EGTA->Ca_Spike UV_Light UV Pulse UV_Light->NP_EGTA Uncaging CaM Calmodulin (CaM) Ca_Spike->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII_inactive CaMKII (Inactive) Ca_CaM->CaMKII_inactive Activates CaMKII_active CaMKII (Active) + Autophosphorylation CaMKII_inactive->CaMKII_active Substrates Synaptic Substrates (e.g., AMPA Receptors) CaMKII_active->Substrates Phosphorylates LTP LTP Expression Substrates->LTP

Caption: Ca²⁺ uncaging to activate the CaMKII pathway.

Protocol Considerations for Pathway Analysis:

  • Fluorescent Reporters: This experimental paradigm requires co-expression or co-loading of a fluorescent reporter for the protein of interest. For example, a GFP-tagged CaMKII can be used to visualize its translocation to the postsynaptic density following Ca²⁺ uncaging.

  • Two-Photon Microscopy: Two-photon excitation is highly advantageous here. It allows for simultaneous uncaging of this compound (using a UV wavelength) and imaging of a GFP reporter (using a ~920 nm wavelength) with minimal crosstalk and reduced phototoxicity to the sample.

  • Temporal Resolution: Fast imaging is required to capture the dynamics of protein translocation, which can occur on the order of seconds to minutes after the Ca²⁺ stimulus.

Part 3: Critical Aspects of Experimental Design

Loading Strategy: Choosing the Right Entry Route

The method used to load this compound into a neuron is a critical first step that depends on the experimental preparation.

Loading MethodPrincipleAdvantagesDisadvantagesBest For
Patch Pipette Direct infusion from a recording pipette during whole-cell configuration.Precise control over intracellular concentration; allows co-loading of other molecules (dyes, peptides).Invasive; limited to the patched cell; dialysis can wash out endogenous molecules.Electrophysiology experiments in brain slices or cultured neurons.
AM Ester Form A membrane-permeant version (this compound, AM) is applied extracellularly and diffuses across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active this compound inside.Can load many cells in a network simultaneously; less invasive.Difficult to control final intracellular concentration; can compartmentalize into organelles; potential for incomplete hydrolysis.Network imaging studies in cultured cells or tissues where single-cell recording is not required.
Photolysis System: One-Photon vs. Two-Photon Uncaging

The choice of light source dictates the spatial precision of the Ca²⁺ release.

  • One-Photon (1P) Uncaging: Uses a conventional UV light source (arc lamp or laser) focused through the microscope objective.

    • Pros: Simpler and less expensive equipment.

    • Cons: Excitation occurs throughout the light cone, leading to out-of-focus uncaging and limited axial (Z) resolution. Higher potential for scattered light to cause widespread, low-level uncaging.

  • Two-Photon (2P) Uncaging: Uses a pulsed infrared (IR) laser. Two IR photons must arrive simultaneously to be absorbed, and this only happens at the focal point.

    • Pros: Extremely high 3D spatial resolution (~1 µm³), allowing for true single-spine uncaging; increased tissue penetration depth; reduced phototoxicity outside the focal volume.

    • Cons: Requires a more complex and expensive femtosecond pulsed laser and specialized microscope.

The Imperative of Calibration

Trustworthiness in an uncaging experiment comes from knowing how much Ca²⁺ you are releasing. A "calibrated" Ca²⁺ stimulus is essential for reproducible and interpretable results.

Calibration Protocol Outline:

  • Load a neuron with a solution containing this compound and a ratiometric or lifetime-based Ca²⁺ indicator dye whose fluorescence is directly related to Ca²⁺ concentration (e.g., Fura-2).

  • In a cell-free environment, first measure the fluorescence of the indicator in solutions with known Ca²⁺ concentrations to create a standard curve.

  • In the loaded neuron, apply a test UV pulse of a specific duration and power.

  • Measure the change in the indicator's fluorescence and use the standard curve to calculate the resulting peak [Ca²⁺].

  • Repeat for different pulse durations/powers to create a calibration curve that relates UV stimulus parameters to the magnitude of the Ca²⁺ transient for your specific setup.

Part 4: Potential Pitfalls and Final Considerations

  • Photodamage: High-intensity UV light can be toxic to cells. Always use the minimum light power necessary to achieve the desired effect. Controls (illuminating cells without this compound) are essential to rule out light-induced artifacts.

  • Byproducts: The photolysis of this compound produces byproducts, including a proton. This can cause a local acidification, which may have its own biological effects. These effects are generally minor and transient but should be considered.

  • Buffering Effects: Remember that both caged this compound and its uncaged photoproducts have some capacity to buffer Ca²⁺. This can alter the endogenous Ca²⁺ dynamics in the cell, a factor that must be considered when interpreting results.

By carefully considering these principles, protocols, and pitfalls, researchers can effectively use this compound to unlock new insights into the fundamental role of calcium in the nervous system.

References

  • Dissociation constants and kinetics of EGTA and BAPTA - A foundational paper detailing the properties of common calcium chelators. Source: Methods in Cell Biology. [Link]

  • Caged Compounds: Tools for the Time-Resolved Study of Chemical and Biological Processes - A comprehensive review of caged compounds, including the photochemical properties of the nitrophenyl group. Source: Annual Review of Physical Chemistry. [Link]

  • A new photolabile calcium chelator, Diazo-2, for rapid stimulation of cells - Describes the properties and applications of photolabile calcium chelators in cellular research. Source: The Journal of Physiology. [Link]

  • Two-photon uncaging of caged compounds - A detailed protocol and explanation of the advantages of two-photon uncaging. Source: Cold Spring Harbor Protocols. [Link]

  • Two-photon laser scanning microscopy for the study of living cells and tissues - A review covering the principles and applications of two-photon microscopy, including uncaging. Source: Journal of Neuroscience Methods. [Link]

Application Notes & Protocols: Inducing Muscle Contraction with NP-EGTA Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Control of Muscle Activation

The study of muscle contraction dynamics requires precise temporal and spatial control over the intracellular environment. The "caged compound" technique, particularly using o-nitrophenyl-EGTA (NP-EGTA), has emerged as a powerful tool for investigating the kinetics of muscle activation and relaxation. This compound is a photolabile chelator that, upon irradiation with a brief pulse of ultraviolet (UV) light, rapidly releases its bound calcium (Ca²⁺), causing a sudden, uniform increase in myoplasmic [Ca²⁺] and initiating contraction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing this compound photolysis to study muscle function.

Part 1: The Scientific Foundation

The Mechanism of this compound Photolysis

This compound is a derivative of the well-known Ca²⁺ buffer EGTA, modified with a photolabile o-nitrophenyl group. In its intact, "caged" form, this compound has a high affinity for Ca²⁺ (K_d ≈ 80 nM), effectively sequestering it and keeping the muscle fiber in a relaxed state. The magic happens when it absorbs a photon of UV light, typically around 347-355 nm. This initiates an irreversible intramolecular rearrangement that cleaves the chelator, releasing Ca²⁺ and byproducts with a much lower affinity for Ca²⁺ (K_d > 1 mM). This conversion is incredibly fast, occurring on a sub-millisecond timescale, allowing for a much more rapid and uniform increase in [Ca²⁺] than can be achieved by mechanical solution switching.

Why Use this compound in Muscle Physiology?

The primary advantage of this compound photolysis over traditional methods like rapid solution changes is temporal resolution . The release of Ca²⁺ is virtually instantaneous, allowing researchers to study the elementary steps of the cross-bridge cycle and the kinetics of force development, relaxation, and Ca²⁺-regulatory protein interactions with unprecedented precision. This technique is indispensable for answering fundamental questions about:

  • The rate of force development following Ca²⁺ binding to troponin C.

  • The kinetics of cross-bridge attachment and detachment.

  • The role of various myofilament proteins in modulating contraction.

  • The mechanism of action of novel inotropic or myotropic drugs.

Part 2: Experimental Design & Core Protocols

A successful this compound photolysis experiment hinges on meticulous preparation of the muscle fiber, precise formulation of experimental solutions, and accurate calibration of the photolysis system.

Essential Equipment & Reagents
Equipment Purpose Typical Specifications
Pulsed Laser To provide the UV light pulse for photolysis.Frequency-doubled ruby laser (347 nm) or frequency-tripled Nd:YAG laser (355 nm). Pulse duration: 5-10 ns.
Force Transducer To measure the isometric force generated by the muscle fiber.High sensitivity (µN resolution) and fast response time (sub-millisecond).
High-Speed Data Acquisition System To record force, length, and other signals at a high sampling rate.Minimum 10 kHz sampling rate per channel.
Inverted Microscope with Quartz Optics For visualizing the muscle fiber and allowing UV light transmission to the sample.Quartz condenser and objective lenses are required for efficient UV transmission.
Experimental Chamber A temperature-controlled chamber with ports for solution exchange and mounting the fiber.Typically made of stainless steel with a quartz bottom. Temperature control is crucial (e.g., 15-20 °C).
Micromanipulators For precise mounting and length adjustment of the muscle fiber.
Reagents This compound, ATP, MgCl₂, EGTA, CaCl₂, Propionic acid, Imidazole, Dithiothreitol (DTT), Creatine Phosphate, Creatine Kinase, Triton X-100.All reagents should be of the highest purity available.
Experimental Workflow Overview

The overall process involves skinning a muscle fiber to allow for the introduction of this compound, mounting it on the experimental apparatus, equilibrating it in a pre-activation solution containing caged Ca²⁺, and then triggering contraction with a laser flash.

G cluster_prep Fiber Preparation cluster_exp Experimental Sequence fiber_prep 1. Muscle Fiber Dissection & Skinning (e.g., with Triton X-100) fiber_mount 2. Mount Fiber (between force transducer and motor) fiber_prep->fiber_mount relax 3. Equilibrate in Relaxing Solution (pCa 9.0) fiber_mount->relax pre_activate 4. Equilibrate in Pre-Activating Solution (with this compound-Ca²⁺) relax->pre_activate photolysis 5. Laser Flash Photolysis (UV Pulse, ~355 nm) pre_activate->photolysis contraction 6. Induce Contraction (Rapid [Ca²⁺] rise) photolysis->contraction record 7. Record Data (Force, ATPase, etc.) contraction->record

Figure 1: A high-level overview of the experimental workflow for this compound photolysis in skinned muscle fibers.

Detailed Step-by-Step Protocol

Protocol 1: Muscle Fiber Preparation (Skinning)

Causality: Chemical skinning with a non-ionic detergent like Triton X-100 selectively perforates the sarcolemma (cell membrane), rendering it permeable to large molecules like this compound, while keeping the myofilament lattice and sarcoplasmic reticulum intact.

  • Dissect a small bundle of muscle fibers from the muscle of interest (e.g., rabbit psoas) in a cold relaxing solution.

  • Isolate a single muscle fiber segment (2-3 mm in length).

  • Incubate the fiber in a skinning solution (relaxing solution containing 1% Triton X-100) for 30 minutes on ice.

  • Transfer the skinned fiber to a fresh relaxing solution to wash out the Triton X-100. The fiber is now ready for mounting.

Protocol 2: Experimental Solutions

Causality: The composition of these solutions is critical for maintaining the viability of the myofilaments and controlling the pre- and post-photolysis Ca²⁺ concentrations. Propionate is often used as the main anion as it is less inhibitory to the contractile proteins than chloride.

Component Relaxing Solution (pCa 9.0) Pre-Activating Solution Activating Solution (pCa 4.5) Purpose
This compound 0 mM5-10 mM0 mMPhotolabile Ca²⁺ source.
EGTA 10 mM0 mM10 mMHigh-affinity Ca²⁺ buffer.
CaCl₂ VariesVariesVariesSource of calcium ions.
ATP 4 mM4 mM4 mMFuel for cross-bridge cycling.
MgCl₂ 1 mM1 mM1 mMEssential cofactor for ATPase.
Imidazole 20 mM20 mM20 mMpH buffer.
Creatine Phosphate 10 mM10 mM10 mMATP regeneration system.
Creatine Kinase 1 mg/mL1 mg/mL1 mg/mLATP regeneration system.
DTT 10 mM10 mM10 mMReduces protein oxidation.
pH 7.07.07.0Maintain physiological pH.
Ionic Strength 180 mM180 mM180 mMMaintain physiological environment.

Note: The exact amount of CaCl₂ and this compound in the pre-activating solution must be calculated to achieve the desired pre-flash [Ca²⁺] and desired post-flash [Ca²⁺] jump. This requires knowledge of the binding constants of this compound for Ca²⁺ and Mg²⁺.

Protocol 3: The Photolysis Experiment

  • Mounting: Securely attach the ends of the skinned fiber between the force transducer and a length controller using appropriate clips or ties. Adjust the sarcomere length to a standard value (e.g., 2.4 µm) using laser diffraction.

  • Equilibration:

    • Immerse the mounted fiber in the Relaxing Solution to ensure it is in a fully relaxed state. Record the baseline force.

    • Transfer the fiber to the Pre-Activating Solution containing this compound loaded with Ca²⁺. Allow 2-3 minutes for the solution to diffuse into the fiber. The force should remain at baseline.

  • Photolysis & Data Acquisition:

    • Open the laser shutter and arm the data acquisition system.

    • Trigger a single, brief (~5-10 ns) pulse from the UV laser, directed onto the full length of the fiber.

    • Simultaneously, begin high-speed recording of the force transducer output and any other relevant signals (e.g., fluorescence from Ca²⁺ indicators).

    • Record data until the force has reached a steady state and begins to decline.

  • Post-Flash Analysis:

    • To determine the maximum Ca²⁺-activated force, subsequently transfer the fiber to the Activating Solution (pCa 4.5).

    • Normalize the force generated by photolysis to this maximum force.

Part 3: Ensuring Trustworthiness - Controls & Validation

A protocol is only as reliable as its controls. The following are essential for validating your results.

  • Control 1: No this compound. Flash the fiber with the laser while it is in a solution identical to the pre-activating solution but lacking this compound. No force response should be observed, confirming that the laser flash itself or thermal effects do not induce contraction.

  • Control 2: Pre-Photolyzed this compound. Expose the pre-activating solution to UV light before introducing the fiber. A fiber incubated in this solution should not contract upon a subsequent laser flash, confirming that the byproducts of photolysis are not responsible for the observed force.

  • Control 3: Ca²⁺-Force Relationship. Before the photolysis experiment, determine the steady-state force-pCa relationship of the fiber by exposing it to a series of solutions with defined Ca²⁺ concentrations (buffered with EGTA). This provides a crucial baseline for the fiber's health and performance.

Signaling Pathway Visualization

The entire process, from UV photon to muscle force, can be visualized as a rapid signaling cascade.

G uv_photon UV Photon (~355 nm) np_egta_ca This compound-Ca²⁺ (High Affinity, K_d ~80 nM) uv_photon->np_egta_ca triggers photolysis Photolysis (<1 ms) np_egta_ca->photolysis ca_release Rapid [Ca²⁺]i Rise photolysis->ca_release results in troponin Ca²⁺ binds to Troponin C ca_release->troponin tropomyosin Tropomyosin Shift troponin->tropomyosin cross_bridge Cross-Bridge Cycling (Actin-Myosin Interaction) tropomyosin->cross_bridge force Force Production cross_bridge->force

simultaneous calcium imaging with Fluo-4 and NP-Egta uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Strategy

I'm starting with a series of targeted Google searches to gather information on simultaneous calcium imaging using Fluo-4 and NP-EGTA uncaging. I'm focusing on the underlying principles and spectral properties of these two tools. I'm hoping to develop a strong understanding of how these elements work together.

Expanding Research Parameters

I've widened my search parameters to include excitation/emission spectra and this compound uncaging mechanisms, along with established protocols and challenges. Now, I'm structuring the application note. It will begin with an introduction, then delve into the principles of each component. Next, I plan to include a detailed protocol section and a troubleshooting guide. I'm focusing on causality and self-validating protocols as I write.

Developing The Application Note

I'm now starting with a series of targeted Google searches. I'm gathering information on simultaneous calcium imaging using Fluo-4 and this compound uncaging, particularly focusing on underlying principles, spectral properties, and excitation/emission spectra. I'm moving toward writing the application note, starting with an introduction and diving into the principles of each component. I will then create a detailed protocol section and troubleshooting guide. Now, I'm focusing on causality and creating self-validating protocols as I write.

Application Notes & Protocols: NP-EGTA for Localized Calcium Release in Astrocytes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of o-nitrophenyl-ethylene glycol tetraacetic acid (NP-EGTA), a photolabile calcium chelator, for inducing localized calcium signals in astrocytes. This technique, often referred to as "calcium uncaging," is a powerful tool for investigating the intricate roles of astrocyte calcium signaling in synaptic transmission, neurovascular coupling, and brain homeostasis.

Introduction: The Significance of Astrocyte Calcium Signaling

Astrocytes, a major class of glial cells in the central nervous system, exhibit a form of cellular excitability characterized by transient increases in intracellular calcium concentration ([Ca2+]i). These calcium signals are not mere epiphenomena but are now understood to be fundamental to astrocyte function, enabling them to communicate with neurons and other surrounding cells. The spatial and temporal dynamics of these calcium transients encode specific information, making the ability to precisely manipulate [Ca2+]i in localized subcellular compartments an invaluable experimental approach.

Caged calcium compounds, such as this compound, offer an elegant solution for achieving this experimental control. This compound is a high-affinity Ca2+ chelator that, upon absorption of a UV photon, undergoes rapid photolysis. This chemical reaction dramatically reduces its affinity for calcium, leading to a highly localized and transient increase in free Ca2+ in the immediate vicinity of the photolysis event. This method provides unparalleled spatiotemporal resolution, allowing researchers to mimic physiological calcium signals and dissect their downstream consequences.

Mechanism of this compound Action

The utility of this compound lies in its light-sensitive properties. In its native state, this compound binds Ca2+ with high affinity (Kd ~80 nM). Upon illumination with UV light (typically around 350 nm), the molecule undergoes an irreversible photochemical reaction, yielding products with a significantly lower affinity for Ca2+ (Kd > 1 mM). This results in the rapid release of caged calcium ions. The acetoxymethyl (AM) ester form of this compound (this compound-AM) is a membrane-permeant version that can be readily loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active this compound inside.

NP_EGTA_Mechanism cluster_before Before UV Photolysis cluster_after After UV Photolysis NP_EGTA_High This compound (High Ca2+ Affinity) Ca2_Bound Ca2+ NP_EGTA_High->Ca2_Bound Chelation Ca2_Free Free Ca2+ Ca2_Bound->Ca2_Free Release NP_EGTA_Low Photolyzed this compound (Low Ca2+ Affinity) UV_Photon UV Photon (~350 nm) UV_Photon->NP_EGTA_High Photolysis

Figure 1: Mechanism of this compound-mediated calcium uncaging.

Experimental Design and Considerations

Successful calcium uncaging experiments with this compound require careful planning and optimization. Key factors to consider include:

  • Choice of this compound form: this compound is available as a salt for microinjection or as the AM ester for bulk loading. The AM ester form is generally preferred for cultured astrocytes due to its ease of use.

  • Loading conditions: The concentration of this compound-AM and the incubation time must be optimized to achieve sufficient intracellular concentrations without causing toxicity.

  • Calcium indicator: A fluorescent calcium indicator is required to visualize the uncaged calcium. The choice of indicator will depend on the desired spectral properties and binding kinetics.

  • Photolysis system: A UV light source capable of delivering precise and localized illumination is essential. This is typically achieved using a laser scanning confocal microscope equipped with a UV laser or a dedicated flash photolysis system.

Protocols

Protocol 1: Preparation of this compound-AM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound-AM.

Materials:

  • This compound-AM (e.g., from a commercial supplier)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound-AM to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound-AM vial to achieve a final concentration of 1-10 mM.

  • Add an equal volume of the 20% Pluronic F-127 solution to the this compound-AM solution. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous media.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge briefly to pellet any undissolved material.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

Protocol 2: Loading Astrocytes with this compound-AM and a Calcium Indicator

This protocol details the procedure for co-loading cultured astrocytes with this compound-AM and a fluorescent calcium indicator.

Materials:

  • Cultured astrocytes on coverslips

  • This compound-AM stock solution (from Protocol 1)

  • Calcium indicator stock solution (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare the loading solution by diluting the this compound-AM and calcium indicator stock solutions into aCSF to the desired final concentrations. Typical final concentrations are in the range of 1-10 µM for both reagents.

  • Remove the culture medium from the astrocyte coverslips and wash gently with aCSF.

  • Add the loading solution to the coverslips, ensuring the cells are completely submerged.

  • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type and experimental conditions.

  • After incubation, wash the cells thoroughly with fresh aCSF to remove any extracellular dye.

  • Allow the cells to de-esterify the AM esters for at least 30 minutes at room temperature before imaging and photolysis.

Experimental_Workflow Prepare_Solutions Prepare this compound-AM & Ca2+ Indicator Stocks Load_Cells Load Astrocytes with This compound-AM & Indicator Prepare_Solutions->Load_Cells Wash_Deesterify Wash & De-esterify Load_Cells->Wash_Deesterify Identify_ROI Identify Region of Interest (ROI) for Photolysis Wash_Deesterify->Identify_ROI Baseline_Imaging Acquire Baseline Ca2+ Fluorescence Identify_ROI->Baseline_Imaging Photolysis UV Photolysis at ROI Baseline_Imaging->Photolysis Post_Uncaging_Imaging Image Post-Uncaging Ca2+ Dynamics Photolysis->Post_Uncaging_Imaging Data_Analysis Analyze Ca2+ Transients Post_Uncaging_Imaging->Data_Analysis

Figure 2: General experimental workflow for this compound-mediated calcium uncaging.

Protocol 3: Localized Photolysis of this compound

This protocol outlines the steps for performing localized UV photolysis to uncage calcium in a specific subcellular region of an astrocyte.

Equipment:

  • Inverted microscope equipped for epifluorescence

  • Laser scanning confocal system with a UV laser (e.g., 355 nm or 405 nm) or a dedicated flash lamp system

  • High-numerical aperture objective lens

  • Image acquisition and analysis software

Procedure:

  • Mount the coverslip with the loaded astrocytes onto the microscope stage.

  • Using the calcium indicator fluorescence, identify a healthy astrocyte and the specific subcellular region of interest (ROI) for photolysis (e.g., a single process or an endfoot).

  • Acquire a baseline time-lapse series of the calcium indicator fluorescence to establish the resting [Ca2+]i.

  • Define the ROI for photolysis within the imaging software.

  • Deliver a brief pulse of UV light to the ROI. The duration and intensity of the UV pulse will need to be optimized to elicit a physiological-like calcium increase without causing photodamage.

  • Immediately following the photolysis pulse, continue acquiring a time-lapse series to capture the spatiotemporal dynamics of the uncaged calcium signal.

  • Analyze the fluorescence intensity changes over time within the ROI and surrounding areas to quantify the amplitude, duration, and spatial spread of the calcium transient.

Data and Analysis

The primary data output from these experiments will be a time series of fluorescence images. The change in fluorescence intensity of the calcium indicator is proportional to the change in [Ca2+]i. Data analysis typically involves:

  • Quantification of fluorescence changes: Measuring the fluorescence intensity within the ROI and normalizing it to the baseline fluorescence (ΔF/F0).

  • Kinetic analysis: Characterizing the rise time and decay kinetics of the calcium transient.

  • Spatial analysis: Measuring the spatial spread of the calcium signal from the point of uncaging.

Parameter Typical Range Considerations
This compound-AM Concentration1 - 10 µMHigher concentrations can be toxic.
Calcium Indicator Concentration1 - 5 µMShould be sufficient for a good signal-to-noise ratio without buffering the calcium signal.
Loading Time30 - 60 minutesLonger times may lead to compartmentalization of the dye.
UV Laser Power1 - 10 mWNeeds to be optimized to avoid photodamage.
Photolysis Duration10 - 100 msShorter durations provide better temporal resolution.

Table 1: Typical experimental parameters for this compound calcium uncaging in astrocytes.

Troubleshooting

  • Low or no calcium signal upon photolysis: This could be due to insufficient loading of this compound, inadequate UV laser power, or photobleaching of the calcium indicator.

  • Cell death or morphological changes: This may indicate phototoxicity. Reduce the UV laser power or duration.

  • High background fluorescence: This could be due to incomplete washing of the extracellular dye or cell autofluorescence.

Conclusion

This compound-mediated calcium uncaging is a powerful technique that provides researchers with precise spatiotemporal control over intracellular calcium signaling in astrocytes. By carefully optimizing the experimental parameters, it is possible to mimic physiological calcium events and gain valuable insights into the complex roles of astrocytes in brain function.

References

  • Agulhon, C., Petravicz, J., McMullen, A. B., Sweger, E. J., Minton, S. K., Taves, S. R., ... & McCarthy, K. D. (2008). What is the role of astrocyte calcium in neurophysiology?. Neuron, 59(6), 932-946. [Link]

  • Volterra, A., Lia, A., & Tavernarakis, N. (2014). The astrocyte-synapse alliance: a tripartite network of cell-to-cell communication in the central nervous system. Frontiers in cellular neuroscience, 8, 164. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Zucker, R. S. (1992). Effects of photolabile calcium chelators on transmitter release. Biophysical journal, 63(1), 242-248. [Link]

  • Kanemaru, K., Kubota, J., Sekiya, H., Hirose, K., & Iino, M. (2007). Inositol 1,4,5-trisphosphate-mediated local Ca2+ spikes in spines of cerebellar Purkinje cells. Journal of Neuroscience, 27(47), 12907-12914. [Link]

Application Note & Protocol: Probing the Final Steps of Exocytosis with NP-EGTA Uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of Calcium in Vesicular Release

Exocytosis, the fundamental process by which cells release signaling molecules and other cargo, is a tightly regulated cascade of events culminating in the fusion of a vesicle with the plasma membrane. In many cell types, particularly neurons and endocrine cells, the final, rapid fusion step is triggered by a localized, transient increase in intracellular calcium concentration ([Ca²⁺]i). Understanding the precise timing and spatial dynamics of this Ca²⁺ signal is paramount to deciphering the mechanisms of neurotransmission, hormone secretion, and other vital physiological processes.

However, studying this rapid Ca²⁺-dependent step is experimentally challenging. Traditional methods of elevating intracellular Ca²⁺, such as depolarization with high potassium or application of ionophores, often lack the temporal and spatial resolution needed to dissect the fast kinetics of vesicle fusion. This is where the technique of "caged" calcium uncaging, particularly using the photolabile chelator NP-EGTA, provides an unparalleled tool for researchers.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate the Ca²⁺-dependency of exocytosis. We will delve into the principles of caged compounds, the practical aspects of experimental design, and the necessary controls to ensure robust and reproducible data.

The Principle of Caged Calcium with this compound

"Caged" compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group. This compound (o-nitrophenyl EGTA) is a high-affinity Ca²⁺ chelator that, in its native state, avidly binds Ca²⁺, keeping the intracellular concentration low. The "cage" is the o-nitrophenyl group, which, upon absorption of a UV light pulse, undergoes a photochemical reaction that cleaves it from the EGTA molecule. This "uncaging" event rapidly reduces the chelator's affinity for Ca²⁺, leading to a near-instantaneous and localized increase in free [Ca²⁺]i.

The key advantages of using this compound for exocytosis research are:

  • Temporal Precision: The release of Ca²⁺ occurs on a microsecond to millisecond timescale, allowing for the study of very fast cellular processes.

  • Spatial Control: By focusing the UV light source, the Ca²⁺ increase can be restricted to specific subcellular regions, such as a single synapse or a cluster of secretory vesicles.

  • Dose Control: The magnitude of the [Ca²⁺]i increase can be precisely controlled by modulating the intensity and duration of the UV flash.

Mechanism of this compound Uncaging

The photolysis of this compound is a well-characterized photochemical reaction.

NP_EGTA_Uncaging cluster_0 Before UV Flash cluster_1 After UV Flash NP_EGTA_Ca This compound-Ca²⁺ Complex (High Affinity) UV_Flash UV Light Pulse (e.g., 355 nm) Free_Ca_Low Low [Ca²⁺]i Free_Ca_Low->NP_EGTA_Ca Buffering Products Photolysis Products + EGTA (Low Affinity) Free_Ca_High High [Ca²⁺]i Products->Free_Ca_High Ca²⁺ Release UV_Flash->Products Photolysis

Figure 1: this compound Uncaging Workflow. Before UV illumination, this compound buffers intracellular Ca²⁺ to low levels. A brief UV flash cleaves the photolabile group, drastically reducing the chelator's affinity for Ca²⁺ and causing a rapid, localized increase in free [Ca²⁺]i.

Experimental Design and Protocols

A successful this compound uncaging experiment requires careful consideration of cell loading, the uncaging setup, and simultaneous monitoring of exocytosis.

PART 1: Preparation and Loading of this compound

The goal is to introduce this compound into the cell at a concentration sufficient to buffer endogenous Ca²⁺ and to provide a significant source of releasable Ca²⁺ upon photolysis. The most common method is via a patch pipette in the whole-cell patch-clamp configuration.

Materials:

  • This compound, tetrapotassium salt (e.g., from Thermo Fisher Scientific or other reputable supplier)

  • Ca²⁺ salt (e.g., CaCl₂)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-5F)

  • Standard intracellular (pipette) solution appropriate for your cell type

  • Microcentrifuge and tubes

  • Vortexer

Protocol: Preparing the this compound-Containing Intracellular Solution

  • Determine Target Concentrations: The optimal concentrations of this compound and CaCl₂ will depend on the cell type and the desired post-flash [Ca²⁺]i. A common starting point is 5 mM this compound and 2.5 mM CaCl₂. This creates a 2:1 ratio of chelator to Ca²⁺, ensuring that most of the Ca²⁺ is bound while providing a substantial reservoir for release.

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in Ca²⁺-free water.

    • Prepare a 1 M stock solution of CaCl₂ in Ca²⁺-free water.

  • Calculate and Mix:

    • For a 1 mL final volume of intracellular solution, add the appropriate volumes of all standard components (e.g., buffer, salts, ATP, GTP).

    • Add the calculated volume of the this compound stock solution.

    • Add the calculated volume of the CaCl₂ stock solution. Crucially, add the CaCl₂ after the this compound to prevent Ca²⁺ precipitation.

    • Add the fluorescent Ca²⁺ indicator to a final concentration appropriate for your imaging system (e.g., 100-200 µM Fura-2).

    • Bring the solution to the final volume with Ca²⁺-free water.

  • pH and Osmolality: Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4). Check and adjust the osmolality to match that of the extracellular solution.

  • Aliquot and Store: Aliquot the solution into small, single-use volumes, flash-freeze in liquid nitrogen, and store at -20°C or -80°C, protected from light.

Cell Loading Protocol:

  • Thaw a single aliquot of the this compound-containing intracellular solution on ice, protected from light.

  • Centrifuge the aliquot at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any precipitates.

  • Carefully aspirate the supernatant for back-filling your patch pipette.

  • Establish a whole-cell patch-clamp recording on the target cell.

  • Allow the intracellular solution to dialyze into the cell for at least 10-15 minutes before attempting uncaging. This allows for equilibration of this compound and the Ca²⁺ indicator throughout the cytoplasm.

PART 2: The Uncaging and Imaging Setup

The core of the experiment involves a UV light source coupled to a microscope, allowing for precise delivery of the uncaging flash, and a sensitive camera for monitoring both the Ca²⁺ signal and the exocytotic response.

Uncaging_Setup cluster_microscope Microscope cluster_light Light Paths Objective Objective Lens Cell Cell with This compound Objective->Cell Camera High-Speed Camera Objective->Camera Dichroic Dichroic Mirror Dichroic->Objective Cell->Objective Emission UV_Laser Pulsed UV Laser (e.g., 355 nm) UV_Laser->Dichroic Uncaging Pulse Imaging_Light Excitation Light (for Ca²⁺ indicator) Imaging_Light->Dichroic Imaging Excitation

Figure 2: Schematic of a typical this compound uncaging and imaging setup. A pulsed UV laser provides the uncaging flash, which is directed through the microscope objective onto the cell. A separate light source excites the Ca²⁺ indicator, and the resulting fluorescence is captured by a high-speed camera.

Key Equipment:

  • Inverted Microscope: Provides a stable platform for patch-clamping and imaging.

  • UV Light Source: A pulsed UV laser (e.g., a frequency-tripled Nd:YAG laser at 355 nm) or a flash lamp coupled to the microscope's epifluorescence port. A laser is generally preferred for its precise spatial control.

  • Patch-Clamp Amplifier: For electrophysiological recording and cell loading.

  • High-Speed Camera: An EMCCD or sCMOS camera is required to capture the rapid changes in fluorescence associated with Ca²⁺ transients and exocytosis.

  • Software: For synchronizing the UV flash, image acquisition, and electrophysiological recording.

PART 3: The Uncaging Experiment and Data Acquisition

This protocol assumes simultaneous measurement of exocytosis via membrane capacitance changes, a common technique that provides a high-resolution readout of the increase in cell surface area as vesicles fuse with the plasma membrane.

Step-by-Step Experimental Protocol:

  • Establish Whole-Cell Configuration: As described in PART 1, establish a stable whole-cell recording and allow for dialysis of the this compound-containing solution.

  • Position the Uncaging Spot: Focus the UV laser spot on the desired region of the cell. For whole-cell uncaging, the spot can be positioned over the cell body. For localized uncaging, it can be focused on a specific process or region of interest.

  • Acquire Baseline Data:

    • Begin recording membrane capacitance and intracellular [Ca²⁺] (via the fluorescent indicator).

    • Acquire a stable baseline for at least 30-60 seconds before the flash.

  • Deliver the UV Flash: Trigger a single, brief (e.g., 1-5 ms) UV flash. The intensity of the flash should be calibrated beforehand to elicit a [Ca²⁺]i increase into the desired physiological range (e.g., 1-10 µM).

  • Record the Response: Continue recording capacitance and fluorescence for a sufficient period after the flash to capture the full exocytotic response and the subsequent decay of the Ca²⁺ signal.

  • Data Analysis:

    • Quantify the change in membrane capacitance (ΔCm) to measure the extent of exocytosis.

    • Calibrate the fluorescence signal from the Ca²⁺ indicator to determine the peak [Ca²⁺]i achieved after the flash.

    • Analyze the kinetics of both the Ca²⁺ signal and the capacitance increase.

Essential Controls and Validation

To ensure the trustworthiness of your data, several control experiments are mandatory.

  • UV Flash Control (No this compound): Perform the experiment with a pipette solution that contains the Ca²⁺ indicator but no this compound. Deliver the same UV flash. This control ensures that the UV light itself does not cause a capacitance change or other artifacts.

  • Low Ca²⁺ Control: Use a pipette solution with this compound but no added CaCl₂. The UV flash should not elicit a significant Ca²⁺ transient or exocytotic response.

  • Photodamage Control: Monitor the cell's health (e.g., holding current, input resistance) throughout the experiment. Excessive UV exposure can cause photodamage. If the cell's electrical properties change significantly after the flash, the data should be discarded.

Quantitative Data Summary

The following table provides typical starting parameters for an this compound uncaging experiment in a model neuroendocrine cell (e.g., a chromaffin cell). These should be optimized for your specific cell type and experimental goals.

ParameterRecommended Starting ValueRationale
Pipette Solution
This compound5 mMBalances Ca²⁺ buffering capacity with a sufficient reservoir for release.
CaCl₂2.5 mMCreates a 2:1 chelator-to-Ca²⁺ ratio, setting a low pre-flash [Ca²⁺]i.
Ca²⁺ Indicator100-200 µM Fura-2Provides a robust signal for Ca²⁺ measurement without excessive buffering.
Uncaging
UV Laser Wavelength350-360 nmOptimal for photolysis of the o-nitrophenyl caging group.
Flash Duration1-5 msSufficiently brief to be considered instantaneous relative to exocytosis.
Data Acquisition
Capacitance Sampling>1 kHzNecessary to resolve the fast kinetics of exocytosis.
Fluorescence Imaging10-100 HzSufficient to capture the peak and decay of the Ca²⁺ transient.

Troubleshooting Common Issues

  • No/Small Ca²⁺ Transient:

    • Cause: Incomplete dialysis of this compound, insufficient UV flash intensity, or misalignment of the UV spot.

    • Solution: Increase dialysis time, increase flash intensity (cautiously, to avoid photodamage), or carefully realign the uncaging spot.

  • Large Capacitance Increase Before the Flash:

    • Cause: Cell health is compromised, leading to spontaneous exocytosis or membrane instability.

    • Solution: Use healthier cells, ensure gentle aspiration when forming the seal, and monitor the holding current for stability.

  • Ca²⁺ Signal Decays Too Quickly:

    • Cause: Active Ca²⁺ extrusion mechanisms (e.g., pumps and exchangers) or diffusion of Ca²⁺ away from the imaging plane.

    • Solution: This is an expected physiological phenomenon. The rapid decay highlights the transient nature of Ca²⁺ signals that trigger exocytosis.

Conclusion

This compound uncaging is a powerful technique that provides unparalleled temporal and spatial control over intracellular Ca²⁺, making it an indispensable tool for dissecting the final, Ca²⁺-dependent steps of exocytosis. By carefully designing experiments, including the crucial controls outlined in this guide, researchers can gain deep insights into the kinetics, Ca²⁺ sensitivity, and molecular machinery governing vesicular fusion. The protocols and principles described herein provide a solid foundation for drug development professionals and basic researchers aiming to modulate or understand the intricate process of cellular secretion.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Flash Photolysis of Caged Compounds. The Nicoya Lifesciences Bench. (n.d.). [Link]

  • Neher, E. (2017). The use of caged compounds in electrophysiology. Pflügers Archiv - European Journal of Physiology, 469(9), 1167–1176. [Link]

  • Zucker, R. S. (1993). The calcium concentration clamp: spikes and reversible pulses using caged calcium. Cell Calcium, 14(2), 87–100. [Link]

  • Gillis, K. D. (2011). Membrane Capacitance Measurements. In Patch-Clamp Analysis (pp. 155-198). Springer, Boston, MA. [Link]

equipment needed for NP-Egta photolysis experiments

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've started gathering information on the equipment needed for NP-EG TA photolysis. My initial focus is on light sources, delivery systems, and microscopy setups. I'm prioritizing comprehensive Google searches to identify key components for the experiments. I'll need to research recording equipment as well.

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two-photon uncaging of NP-Egta limitations

Author: BenchChem Technical Support Team. Date: January 2026

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patch-clamp delivery of NP-Egta into single cells

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

troubleshooting poor NP-Egta AM loading in cells

Author: BenchChem Technical Support Team. Date: January 2026

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minimizing phototoxicity during NP-Egta uncaging

Author: BenchChem Technical Support Team. Date: January 2026

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how to avoid incomplete photolysis of NP-Egta

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NP-EGTA, a photolabile calcium chelator. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in calcium uncaging experiments. Our goal is to help you achieve complete and reproducible photolysis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a "caged" calcium compound?

This compound (o-nitrophenyl-ethylene glycol tetraacetic acid) is a photolabile chelator designed to control the concentration of free calcium ions (Ca²⁺) in a solution with high temporal and spatial precision. In its "caged" state, this compound has a very high affinity for Ca²⁺, effectively sequestering it and keeping the intracellular free calcium concentration low. The molecule contains a photolabile o-nitrophenyl group. When illuminated with UV light, this group undergoes a photochemical reaction, causing the EGTA molecule to restructure. This restructuring dramatically reduces its affinity for Ca²⁺, leading to a rapid release of the bound calcium ions into the environment—a process known as "uncaging."

Below is a diagram illustrating the fundamental mechanism of this compound photolysis.

NP_EGTA_Uncaging cluster_before Before UV Photolysis cluster_after After UV Photolysis NP_EGTA_Ca This compound:Ca²⁺ Complex (High Affinity, Kd ~80 nM) Ca_low Low Free [Ca²⁺] UV_light UV Light Pulse (~350 nm) Products Photolysis Products (Low Affinity, Kd ~1 mM) Ca_high High Free [Ca²⁺] UV_light->Products Photolysis

Caption: Mechanism of this compound photolysis (uncaging).

Q2: What are the products of this compound photolysis, and are they harmful to cells?

Upon absorption of a UV photon, this compound rearranges and cleaves. The primary products are free Ca²⁺, protons (H⁺), and the chelator backbone which has undergone an irreversible chemical change. A key byproduct of this reaction is 2-nitrosoacetophenone. While the release of protons can cause a transient, localized acidification, the nitroso-ketone byproduct can be reactive and potentially cytotoxic, especially at high concentrations or with repeated UV exposure. This is a critical consideration in experimental design, as minimizing the total UV dose is essential to maintain cell health.

Q3: What wavelength and duration of light are optimal for this compound photolysis?

This compound has a broad absorption spectrum in the UV range, with a peak typically around 350 nm. Therefore, UV light sources such as mercury arc lamps with appropriate filters or lasers (e.g., a nitrogen laser at 337 nm or a frequency-doubled argon ion laser) are effective. For two-photon (2P) microscopy, uncaging is efficiently achieved using wavelengths between 700 and 740 nm. The duration of the light pulse should be as short as possible to generate a rapid "step" increase in calcium concentration while minimizing UV exposure. Millisecond-scale flashes are commonly used in wide-field illumination, while microsecond-scale pulses are typical for laser-scanning microscopy.

Troubleshooting Guide for Incomplete Photolysis

Incomplete photolysis is a common and significant issue that can lead to weak calcium signals, slow release kinetics, and poor reproducibility. This section addresses the most frequent causes and provides actionable solutions.

Problem 1: The observed calcium transient is significantly smaller or slower than expected.

This is the most common manifestation of incomplete photolysis. The amplitude and rate of the calcium increase are directly proportional to the amount of this compound that is successfully uncaged.

Possible Cause 1: Insufficient Photon Flux (Light Intensity).

  • Expertise & Causality: Photolysis is a probabilistic event. Each this compound molecule requires the absorption of a photon to have a chance of uncaging. If the light intensity at the sample plane is too low, an insufficient number of molecules will be photolyzed in the required timeframe, resulting in a feeble calcium release. The quantum yield (the efficiency of a photon in causing the chemical reaction) of this compound is relatively low (approx. 0.18), meaning not every photon absorbed leads to uncaging.

  • Troubleshooting Steps:

    • Verify Light Source Output: Use a power meter to measure the light output directly at the objective's focal plane. The power can decrease significantly through the microscope's optical path.

    • Increase Laser Power/Lamp Intensity: Gradually increase the power of your laser or open the aperture diaphragm for your arc lamp. Be mindful of potential photodamage and establish a window of effective but non-toxic power levels.

    • Check Objective Transmittance: Ensure you are using an objective with high UV transmittance. Some objectives are not designed for UV light and will absorb a significant portion of the photons before they reach the sample.

    • Minimize Illumination Area: For laser-based systems, focus the beam to the smallest required region of interest. This concentrates the photons and increases the power density, driving more efficient photolysis.

Possible Cause 2: Incorrect Wavelength.

  • Expertise & Causality: The efficiency of photolysis is directly dependent on the absorption spectrum of this compound. While the peak is around 350 nm, the efficiency drops off at other wavelengths. Using a wavelength that is poorly absorbed will result in inefficient energy transfer to the molecule.

  • Troubleshooting Steps:

    • Check Filter Sets and Laser Lines: Confirm that your filter cube (for lamps) or laser line is matched to the absorption peak of this compound. A bandpass filter centered around 350-360 nm is ideal.

    • Consult the Spectrum: Refer to the manufacturer's provided absorption spectrum for your specific batch of this compound.

Possible Cause 3: Suboptimal pH or Temperature.

  • Expertise & Causality: The photolysis reaction of nitrophenyl compounds can be influenced by environmental factors. The quantum yield and kinetics of the reaction are known to be pH-dependent. While less commonly the primary issue in standard physiological buffers (pH 7.2-7.4), significant deviations can impact efficiency.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your experimental buffer is at the correct physiological pH.

    • Maintain Stable Temperature: Perform experiments at a consistent and controlled temperature, as reaction kinetics are temperature-dependent.

Problem 2: My results are not reproducible from one experiment to the next.

Lack of reproducibility often points to inconsistencies in the experimental setup and protocol.

Possible Cause 1: Fluctuations in Light Source Power.

  • Expertise & Causality: Arc lamps age over time, leading to a gradual decrease and increased fluctuation in their output. Lasers can also exhibit power instability. Since photolysis is highly dependent on photon dose, any variation in light power will directly impact the amount of released calcium, leading to inconsistent results.

  • Troubleshooting Steps:

    • Regular Power Measurement: Calibrate your light source before each experimental session using a power meter.

    • Lamp Maintenance: Keep a log of your arc lamp's usage hours and replace it according to the manufacturer's recommendations (typically every 200-300 hours).

    • Laser Warm-up: Allow your laser to warm up for the manufacturer-recommended time (often 30-60 minutes) to ensure stable power output.

Possible Cause 2: Inconsistent this compound Loading and Concentration.

  • Expertise & Causality: The concentration of both this compound and the calcium it is loaded with will determine the maximum possible calcium increase. Variations in loading efficiency or initial concentrations will lead to different outcomes.

  • Troubleshooting Steps:

    • Precise Solution Preparation: Prepare stock solutions of this compound and calcium with high accuracy. Use calibrated pipettes and high-purity reagents.

    • Consistent Loading Protocol: Standardize your cell loading protocol, including incubation time, temperature, and washing steps, to ensure consistent intracellular concentrations of the caged compound.

    • Use a Calcium Indicator: Co-load cells with a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) to accurately measure the resulting calcium transient and verify the consistency of the uncaging event.

Below is a troubleshooting flowchart to guide your diagnostic process.

Troubleshooting_Flowchart start Start: Incomplete Photolysis (Weak/Slow Ca²⁺ Signal) check_power Is Photon Flux Sufficient? start->check_power check_wavelength Is Wavelength Correct (~350 nm or ~720 nm for 2P)? check_power->check_wavelength Yes increase_power Action: Increase Laser Power or Lamp Intensity. Check Objective. check_power->increase_power No check_reproducibility Are Results Reproducible? check_wavelength->check_reproducibility Yes verify_filters Action: Verify Filter Sets or Laser Wavelength. check_wavelength->verify_filters No calibrate_system Action: Calibrate Light Source Power. Standardize this compound Loading. check_reproducibility->calibrate_system No success Success: Complete Photolysis check_reproducibility->success Yes increase_power->check_power verify_filters->check_wavelength calibrate_system->check_reproducibility

Caption: Troubleshooting flowchart for incomplete this compound photolysis.

Recommended Experimental Parameters & Protocol

Table 1: Starting Parameters for this compound Photolysis
ParameterSingle-Photon (Confocal/Widefield)Two-Photon (2P) Microscopy
Wavelength 330-360 nm700-740 nm
Light Source Hg/Xe Arc Lamp, N₂ Laser, Diode LaserTi:Sapphire Laser
Illumination Time 1-100 ms10-500 µs (per spot)
Typical [this compound] 1-10 mM (in pipette)1-10 mM (in pipette)
Typical [Ca²⁺] 0.5-0.9 molar ratio to this compound0.5-0.9 molar ratio to this compound

Note: These are starting points. Optimal parameters must be determined empirically for each specific experimental setup and biological preparation.

Step-by-Step Protocol: Preparing this compound for Intracellular Loading

This protocol outlines the preparation of a solution for loading into a patch pipette for whole-cell recording and uncaging.

  • Reagent Preparation:

    • Prepare a calcium-free intracellular solution (e.g., a potassium gluconate-based solution buffered with HEPES).

    • Prepare high-concentration stock solutions of this compound (e.g., 50 mM in your intracellular solution) and CaCl₂ (e.g., 100 mM in water).

  • Calcium-EGTA Mixture Preparation:

    • In a microcentrifuge tube, add the desired final volume of intracellular solution.

    • Add the required volume of this compound stock solution to achieve the final desired concentration (e.g., 5 mM).

    • Add the required volume of CaCl₂ stock solution to achieve the desired calcium-to-chelator ratio (e.g., a 0.8 ratio for 5 mM this compound would require 4 mM CaCl₂).

    • Crucial Step: Mix thoroughly and allow the solution to equilibrate for at least 30 minutes at room temperature to ensure complete binding of calcium to the this compound.

  • Final pH Adjustment and Filtration:

    • Measure the pH of the final solution. The addition of this compound (an acid) will lower the pH. Adjust back to the desired physiological pH (e.g., 7.3) using a dilute KOH solution.

    • Filter the final solution through a 0.22 µm syringe filter to remove any precipitates before back-filling your patch pipette.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ellis-Davies, G. C. R., & Barsotti, N. (2006). Two-photon uncaging of caged calcium with a new-generation caged Ca2+ compound. Biophysical Journal, 90(6), L30–L32. [Link]

  • Delaney, K. R., & Zucker, R. S. (1990). Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse. The Journal of Physiology, 426(1), 473–498. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

  • Zucker, R. S. (1992). Effects of photolabile calcium chelators on transmitter release and facilitation. Biophysical Journal, 61(5), 1218–1227. [Link]

dealing with autofluorescence in NP-Egta experiments

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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I'm now fully immersed in a comprehensive Google search to unearth the root causes, common roadblocks, and potential remedies regarding autofluorescence in this compound experiments, laying the groundwork for the FAQ. I will transition to an analysis of the results to pinpoint frequently asked questions that will build the structure of the FAQ. I'm also preparing to develop the guide logically, and create visual diagrams and summaries of information.

Technical Support Center: NP-EGTA Artifacts in Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing NP-EGTA in calcium imaging recordings. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common artifacts, ensuring the integrity of your experimental data.

Table of Contents

I. Frequently Asked Questions (FAQs)

What is this compound and its role in calcium imaging?

o-nitrophenyl EGTA (this compound) is a photolabile calcium chelator, often referred to as a "caged calcium" reagent.[1][2] In its "caged" state, it binds calcium ions (Ca²⁺) with high affinity.[1][2] Upon exposure to ultraviolet (UV) light (around 350 nm), this compound undergoes photolysis, a light-induced chemical reaction that cleaves the molecule.[1][2] This cleavage dramatically reduces its affinity for Ca²⁺ by approximately 12,500-fold, leading to a rapid release of free Ca²⁺ into the environment.[3][4] This property allows researchers to precisely control the timing and location of intracellular calcium increases, mimicking physiological calcium signals.[5]

What are the key advantages of using this compound?

This compound offers several advantages for studying calcium signaling:

  • High Ca²⁺ Selectivity: It exhibits a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial for studying Ca²⁺-specific signaling pathways in a cellular environment where Mg²⁺ is abundant.[3][6]

  • Rapid Ca²⁺ Release: The photolysis of this compound and subsequent release of Ca²⁺ is a very fast process, occurring in milliseconds, enabling the study of rapid calcium-dependent events.[1][2]

  • High Quantum Yield: this compound has a relatively high quantum yield, meaning that a significant portion of the absorbed photons leads to the uncaging reaction, making it an efficient tool for Ca²⁺ release.[1][2]

What are the common artifacts associated with this compound usage?

The primary artifacts associated with this compound stem from the uncaging process itself and the byproducts of photolysis. These can manifest as:

  • Phototoxicity: The high-intensity UV light required for uncaging can be damaging to cells, leading to non-specific cellular responses or even cell death.

  • Photolysis Byproduct Effects: The chemical byproducts of this compound photolysis can have off-target effects, potentially altering cellular physiology independently of the Ca²⁺ increase. One such pathway involves photodecarboxylation.[7]

  • Non-specific Fluorescence Changes: The uncaging event or the byproducts can sometimes cause changes in the fluorescence of the calcium indicator that are not directly related to a change in Ca²⁺ concentration.

Can this compound be used with two-photon microscopy?

This compound is generally not suitable for two-photon excitation.[3] This is due to its very low absorption cross-section in the near-infrared wavelength range typically used in two-photon microscopy.[3] For two-photon uncaging experiments, other caged compounds with better two-photon absorption properties are recommended.[8][9][10]

II. Troubleshooting Guides

This section provides a problem-oriented approach to resolving common issues encountered during calcium imaging experiments with this compound.

Problem 1: Uncaging stimulus induces a widespread, non-specific increase in fluorescence, even in areas distant from the uncaging spot.
  • Potential Cause: This is a classic sign of phototoxicity. The UV laser power is likely too high, causing cellular stress and a global, non-physiological increase in intracellular calcium.

  • Troubleshooting Steps:

    • Reduce Laser Power: Systematically decrease the UV laser power to the minimum level required to elicit a localized and reproducible calcium transient at the target site.

    • Decrease Exposure Duration: Shorten the duration of the UV pulse. A brief, high-intensity pulse is often less damaging than a longer, lower-intensity one.[11]

    • Optimize this compound Concentration: Ensure you are using the lowest effective concentration of this compound. Higher concentrations require more light for uncaging, increasing the risk of phototoxicity.

    • Control Experiment: Perform the uncaging protocol on cells loaded with the calcium indicator but without this compound. If you still observe a fluorescence increase, it confirms a phototoxic effect of the UV light itself.

Problem 2: The observed calcium transient is significantly slower or has a different kinetic profile than expected.
  • Potential Cause 1: Incomplete photolysis. Insufficient UV light may only partially uncage the this compound, leading to a slower and more gradual release of calcium.

  • Troubleshooting Steps:

    • Increase Laser Power/Duration: Cautiously increase the UV laser power or the duration of the uncaging pulse. Monitor for signs of phototoxicity as described in Problem 1.

    • Check Lamp/Laser Age: The output of UV lamps and lasers can decrease over time. If you have recently noticed a change in uncaging efficiency, consider checking the age and performance of your light source.

  • Potential Cause 2: Interaction with intracellular buffers. The cell's own calcium buffering systems can influence the kinetics of the observed calcium transient.[5]

  • Troubleshooting Steps:

    • Consider Endogenous Buffering: Be aware that the kinetics of the calcium signal you record are a combination of the release from this compound and the uptake/release by endogenous buffers.

    • Mathematical Modeling: In some cases, computational modeling can help to dissect the contribution of uncaging and cellular buffering to the observed signal.[12]

Problem 3: The baseline fluorescence of the calcium indicator changes after one or more uncaging events.
  • Potential Cause 1: Photobleaching of the indicator. The UV light used for uncaging can also photobleach the calcium indicator, leading to a decrease in baseline fluorescence.

  • Troubleshooting Steps:

    • Separate Light Paths: If your microscope setup allows, ensure that the light path for uncaging is distinct from the excitation light path for the calcium indicator to minimize unnecessary exposure of the indicator to the uncaging light.

    • Use Photostable Dyes: Consider using more photostable calcium indicators if photobleaching is a significant issue.

  • Potential Cause 2: Effects of photolysis byproducts. The chemical byproducts of this compound photolysis may directly or indirectly affect the fluorescence of the indicator.

  • Troubleshooting Steps:

    • Control Experiment: Perform uncaging in a cell-free solution containing the calcium indicator and this compound. This can help to determine if the byproducts have a direct effect on the indicator's fluorescence in the absence of cellular components.

Problem 4: Inconsistent or no response to the uncaging stimulus.
  • Potential Cause 1: Inefficient loading of this compound. If using the AM ester form of this compound, incomplete hydrolysis by intracellular esterases can result in insufficient active this compound within the cell.[3][13]

  • Troubleshooting Steps:

    • Optimize Loading Protocol: Adjust the concentration of this compound-AM, incubation time, and temperature to ensure efficient loading and hydrolysis.

    • Check Cell Health: Ensure that the cells are healthy and metabolically active, as this is required for the esterase activity that activates the AM ester.

  • Potential Cause 2: Incorrect this compound/Ca²⁺ ratio. For experiments where you are pre-loading this compound with calcium, an incorrect ratio can lead to either insufficient calcium release or altered baseline calcium levels.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully calculate and prepare the this compound/Ca²⁺ complex to achieve the desired concentration of caged calcium.

Decision-Making Flowchart for Troubleshooting this compound Artifacts

troubleshooting_flowchart start Start Troubleshooting problem_observed Problem Observed in Calcium Imaging start->problem_observed widespread_fluorescence Widespread, Non-specific Fluorescence Increase problem_observed->widespread_fluorescence Non-specific Signal slow_kinetics Slow or Altered Calcium Transient Kinetics problem_observed->slow_kinetics Altered Kinetics baseline_shift Baseline Fluorescence Shift problem_observed->baseline_shift Baseline Change no_response Inconsistent or No Response problem_observed->no_response No Response phototoxicity Suspect Phototoxicity widespread_fluorescence->phototoxicity incomplete_photolysis Suspect Incomplete Photolysis slow_kinetics->incomplete_photolysis photobleaching Suspect Photobleaching baseline_shift->photobleaching loading_issue Suspect Loading Issue no_response->loading_issue reduce_power Reduce Laser Power/Duration phototoxicity->reduce_power Yes increase_power Increase Laser Power/Duration incomplete_photolysis->increase_power Yes photostable_dye Use More Photostable Indicator photobleaching->photostable_dye Yes optimize_loading Optimize Loading Protocol (AM ester) loading_issue->optimize_loading Yes optimize_conc Optimize this compound Concentration reduce_power->optimize_conc control_no_npegta Control: Uncage without this compound optimize_conc->control_no_npegta end Problem Resolved control_no_npegta->end check_light_source Check Light Source Age/Performance increase_power->check_light_source check_light_source->end cell_free_control Control: Uncage in Cell-Free Solution photostable_dye->cell_free_control cell_free_control->end check_stoichiometry Check this compound/Ca2+ Stoichiometry optimize_loading->check_stoichiometry check_stoichiometry->end

Caption: Troubleshooting flowchart for this compound artifacts.

III. Experimental Protocols

Protocol 1: Loading Cells with this compound-AM

This protocol is for loading the cell-permeant acetoxymethyl (AM) ester form of this compound.

Materials:

  • This compound-AM

  • Pluronic F-127

  • High-quality, anhydrous DMSO

  • Balanced salt solution (e.g., HBSS or Tyrode's solution) appropriate for your cell type

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • Immediately before use, dilute the this compound-AM stock solution to the final working concentration (typically 1-10 µM) in your balanced salt solution.

    • To aid in solubilization, add the Pluronic F-127 stock solution to the loading solution at a final concentration of 0.02-0.05%.

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.

    • Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for your specific cell type.

    • After incubation, wash the cells 2-3 times with fresh, warm balanced salt solution to remove extracellular this compound-AM.

    • Allow the cells to de-esterify the this compound-AM for at least 30 minutes at 37°C before starting the imaging experiment. This allows intracellular esterases to cleave the AM groups, trapping the active this compound inside the cells.[3][13]

Protocol 2: Control Experiment for Phototoxicity

This protocol is essential to distinguish between a genuine calcium signal from uncaging and an artifact caused by phototoxicity.

Procedure:

  • Prepare two groups of cells:

    • Experimental Group: Load cells with both the calcium indicator and this compound according to your standard protocol.

    • Control Group: Load cells with only the calcium indicator.

  • Imaging and Uncaging:

    • Using the same imaging and uncaging parameters (laser power, duration, region of interest) for both groups, perform the uncaging experiment.

  • Data Analysis:

    • Experimental Group: You expect to see a localized calcium transient in response to the UV flash.

    • Control Group: If you observe a significant increase in fluorescence in the control group, this indicates that the UV stimulus itself is causing a phototoxic response. In this case, you need to reduce the laser power or exposure duration.

Mechanism of this compound Uncaging

npegta_uncaging cluster_before Before UV Exposure cluster_after After UV Exposure NP-EGTA_Ca This compound-Ca²⁺ Complex (High Affinity, Kd ~80 nM) UV_Light UV Light (~350 nm) Photoproducts Iminodiacetic Acid Photoproducts (Low Affinity, Kd > 1 mM) Free_Ca Free Ca²⁺ UV_Light->Photoproducts Photolysis UV_Light->Free_Ca Release

Caption: this compound uncaging mechanism.

IV. References

  • DMNP-EDTA, this compound - Interchim. (n.d.). Interchim. Retrieved from [Link]

  • Ellis-Davies, G. C., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. Proceedings of the National Academy of Sciences of the United States of America, 91(1), 187–191. [Link]

  • This compound - 510 006. (n.d.). Synaptic Systems. Retrieved from [Link]

  • Ellis-Davies, G. C., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. Proceedings of the National Academy of Sciences of the United States of America, 91(1), 187–191. [Link]

  • Ellis-Davies, G. C. R. (2003). Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties. Cell Calcium, 34(4-5), 419–426. [Link]

  • o-nitrophenyl EGTA, tetrapotassium salt (this compound) Material Safety Data Sheet. (2006). Synaptic Systems. Retrieved from [Link]

  • Ashby, M. C., Craske, M. C., Park, M. K., Petersen, O. H., & Tepikin, A. V. (2002). Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites. The Journal of Cell Biology, 158(2), 283–292. [Link]

  • Ellis-Davies, G. C. R. (2011). Calcium uncaging with visible light. Frontiers in Neuroengineering, 4, 1. [Link]

  • Park, M. K., Ashby, M. C., Erdemli, G., Petersen, O. H., & Tepikin, A. V. (2001). Local uncaging of caged Ca2+ reveals distribution of Ca2+-activated Cl- channels in pancreatic acinar cells. The Journal of Biological Chemistry, 276(30), 28373–28379. [Link]

  • Laser Photolysis of Caged Calcium (this compound). (2019). Rapp OptoElectronic. Retrieved from [Link]

  • Barth, A., Martin, S. R., & Corrie, J. E. T. (2006). Decarboxylation is a significant reaction pathway for photolabile calcium chelators and related compounds. Photochemical & Photobiological Sciences, 5(1), 107–115. [Link]

  • Perisse, E., Sandoz, J. C., Dacher, M., & Gascuel, J. (2009). Increase of [Ca2+]i by uncaging of this compound-AM triggers long-term memory formation. Learning & Memory, 16(12), 783–787. [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 12). [Video]. YouTube. [Link]

  • 57 questions with answers in EGTA | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiu, S. M., Davis, T. W., & Rosen, D. I. (1998). Intracellular calcium dynamics during photolysis. Photochemistry and Photobiology, 68(4), 575–580. [Link]

  • Oosterlinck, W., Verbeeck, R., Cuvelier, C., & Vergauwe, D. (1992). Rationale for local toxicity of calcium chelators. Urological Research, 20(1), 19–21. [Link]

  • Effect of calcium ion chelator against the PAN-induced cell death in... (n.d.). ResearchGate. Retrieved from [Link]

  • Zito, K. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Methods in Molecular Biology, 1183, 139–152. [Link]

  • Dubinsky, J. M. (1993). Effects of calcium chelators on intracellular calcium and excitotoxicity. Neuroscience Letters, 150(2), 129–132. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

Sources

assessing cell viability after NP-Egta loading and uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Information Gathering

I've initiated comprehensive searches to pinpoint authoritative information regarding cell viability assessment post-NP-EGTA loading and uncaging. My focus is sharp on standard issues, effective troubleshooting, and existing, proven protocols. I’m keen to build a robust foundation of knowledge before I move on.

Analyzing Search Results

I'm now diving deep into the search results. I'm identifying key themes, frequent questions, and crucial experimental parameters related to cell viability after NP-EGTA manipulation. My goal is a logical flow for the technical guide, which will take the form of a Troubleshooting and FAQ section. I plan to synthesize detailed, scientifically sound answers for each question, supported by data tables and visual aids like workflow diagrams.

Developing Comprehensive Protocols

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Developing The Guide Outline

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Formulating a Comprehensive Plan

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Developing an Initial Draft

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Formulating a Final, Comprehensive Guide

Refining Protocols and Diagrams

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I'm now building on the FAQ and Troubleshooting Guide. I'm focusing on the experimental protocols and visual aids. I am synthesizing information, and supporting each statement with diagrams. I am currently integrating references, in-text citations, and links to relevant online resources into the protocols.

Formulating a Final, Comprehensive Guide

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I will begin to build the guide to provide a technical resource for researchers using this compound, covering common issues and troubleshooting to maintain cell viability, with a FAQ to address frequently asked questions. My guide will include detailed diagrams and specific, in-depth protocols.

Developing Cell Viability Protocols

I'm now creating detailed protocols for this compound loading, UV uncaging, and cell viability assessments. My focus is on clarity and rationale, including in-text citations. These methods support our technical guide.

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Summarizing the Technical Guide

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Summarizing Guide Structure

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Synthesizing Guide Components

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strategies to reduce UV damage in NP-Egta experiments

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: NP-EGTA

I'm starting a deep dive into this compound. I'm focusing on its mechanism, how UV light kicks it into action, and the cellular harm UV causes. I'm aiming for a solid foundation before I even think about specific uses.

Planning Data Gathering

I'm now focusing on a comprehensive Google search. I'm gathering information on this compound's mechanism, UV's role in activation, and the damage it induces. I will then explore mitigation strategies for UV damage in photolysis experiments. I am also looking at protocols and experimental setups, paying close attention to light sources, filters, and exposure parameters. My aim is to structure the technical support center logically, and create troubleshooting FAQs.

Developing Mitigation Strategies

I am now focusing on finding established and novel strategies to minimize UV damage in photolysis experiments. I'm exploring UV exposure optimization, the use of protective agents, and alternative uncaging methods. I'm also searching for specific protocols, focusing on UV sources, filters, and exposure parameters. I aim to create a structured technical support center with troubleshooting FAQs and detailed protocols. I will be sure to cite reliable, relevant sources.

Technical Support Center: Troubleshooting Slow Calcium Release from NP-EGTA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NP-EGTA (o-nitrophenyl-EGTA), a cornerstone tool for researchers investigating calcium signaling. This guide is designed for research scientists and drug development professionals who use flash photolysis to "uncage" calcium and require precise temporal control over its release.

This document moves beyond a simple FAQ. It is structured as a troubleshooting resource, grounded in the core principles of photochemistry and calcium dynamics, to help you diagnose and resolve issues of slow calcium release in your experiments.

The Core Problem: Understanding this compound Kinetics

This compound is a photolabile chelator designed to bind Ca²⁺ with high affinity (Kd ≈ 80 nM) in its "caged" form. Upon illumination with UV light (typically ~350 nm), it undergoes an irreversible photochemical reaction, releasing Ca²⁺ and converting to a low-affinity product (Kd ≈ 1 mM).

The "slowness" of Ca²⁺ release is often a source of experimental artifacts. The expected release rate constant is typically in the range of 300-400 s⁻¹, but this can be significantly slower under suboptimal conditions. This guide will help you identify the factors that may be slowing down this critical process.

Mechanism of this compound Photolysis

To troubleshoot effectively, we must first understand the underlying mechanism. The process is not instantaneous.

NP_EGTA_Photolysis cluster_caged High Ca²⁺ Affinity State cluster_uncaged Low Ca²⁺ Affinity State NP_EGTA_Ca This compound • Ca²⁺ (Kd ≈ 80 nM) Acinitro Acinitro Intermediate (Transient State) NP_EGTA_Ca->Acinitro Photolysis (Fast, ns scale) Products Photoproducts + Free Ca²⁺ (Kd ≈ 1 mM) UV_Photon UV Photon (hν, ~350nm) UV_Photon->NP_EGTA_Ca Excitation Acinitro->Products Thermal Relaxation & Ca²⁺ Release (Rate-Limiting Step)

Figure 1: this compound Photolysis Pathway. The rate-limiting step is the decay of the aci-nitro intermediate, which dictates the speed of calcium release.

Troubleshooting Guide (Q&A Format)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My calcium release is significantly slower than the literature values. What is the primary suspect?

A: The most common culprits are insufficient photon flux from your UV source or suboptimal solution conditions.

Slow release implies that the rate-limiting step shown in Figure 1 is being prolonged or that the photolysis reaction itself is inefficient.

  • Insufficient Photon Flux: The conversion of this compound is a "one-photon" process, meaning each molecule must absorb a UV photon to react. If the intensity of your UV flash lamp or laser is too low, you will not convert enough this compound within the desired timeframe to achieve a rapid, step-like increase in calcium. This results in a slow, ramp-like concentration change.

  • Solution pH and Temperature: The decay of the aci-nitro intermediate is sensitive to both pH and temperature. Lower temperatures will slow down this thermal relaxation step, directly reducing the rate of calcium release. While less pronounced, operating at a pH significantly different from the optimal range (typically 7.0-7.4) can also affect performance.

Q2: How do I know if my laser/flash lamp power is adequate?

A: The key is to determine the "photolysis cross-section" for your specific setup, which combines the molar extinction coefficient of this compound and the quantum yield of the reaction.

The quantum yield (the fraction of absorbed photons that lead to a reaction) for this compound is approximately 0.18. However, the effective power delivered to your sample is what matters.

  • Beam Profile and Focus: Ensure your UV source is correctly focused on the sample area. An unfocused or misaligned beam dramatically reduces the power density (photons per unit area), leading to inefficient uncaging.

  • Objective Transmittance: If using a microscope, remember that the objective lens must have good transmittance in the UV range (~350 nm). Standard glass objectives absorb UV light heavily; a quartz objective is often necessary for efficient uncaging.

  • Power Saturation: There is a point of diminishing returns. Excessively high laser power can lead to undesirable non-linear effects or photodamage to the biological preparation. The goal is to deliver enough photons to convert the desired amount of this compound in the shortest possible time without causing damage.

ParameterImpact on Ca²⁺ ReleaseRecommended Action
UV Power / Intensity High Impact: Directly proportional to the rate of photolysis.Measure power at the sample plane. Increase power incrementally.
UV Wavelength High Impact: Must match this compound's absorption peak (~350 nm).Use a 340-360 nm filtered lamp or a tuned UV laser.
Pulse Duration Medium Impact: Shorter pulses provide better temporal precision.Use the shortest pulse your system can reliably generate.
Solution pH Low-Medium Impact: Affects the rate-limiting step.Maintain a stable, physiological pH (e.g., 7.2) using a buffer like HEPES.
Temperature Medium Impact: Lower temps slow the release kinetics.Perform experiments at a consistent, controlled temperature (e.g., 20°C or 37°C).
Q3: Could my this compound solution be degraded or improperly prepared?

A: Absolutely. The chemical integrity of your this compound and the precise ratio of Ca²⁺ to chelator are critical for predictable results.

  • Hydrolysis: this compound, especially in solution, can degrade over time through hydrolysis. This is accelerated by exposure to light and non-neutral pH. Always use fresh, high-quality this compound and prepare stock solutions in small aliquots, stored frozen (-20°C or -80°C) and protected from light.

  • Incorrect Saturation: The goal is to create a solution of Ca²⁺-bound this compound. A common mistake is adding an incorrect amount of CaCl₂. If you have too much free this compound (unbound to calcium), the initial flash will be "wasted" on converting the unbound form, and subsequent calcium release will be less efficient. If you have excess free Ca²⁺, your baseline will be high, and the relative change upon uncaging will be small. Precise stoichiometry is key.

Q4: I'm using a two-photon (2P) laser. Does that change things?

A: Yes, 2P uncaging introduces different considerations.

While the fundamental photochemistry is similar, the excitation method is different. Instead of one UV photon, the molecule absorbs two near-infrared (NIR) photons simultaneously (~720-740 nm).

  • Peak Power is Crucial: 2P absorption is a non-linear process that depends on the square of the laser intensity. Therefore, the peak power delivered by your femtosecond pulsed laser is paramount. Low peak power will result in virtually no uncaging.

  • Wavelength Tuning: The 2P absorption cross-section is broad but has an optimal range. You may need to tune your laser wavelength to find the most efficient uncaging wavelength for your specific setup.

  • Dwell Time: In a 2P scanning microscope, the laser dwells on each pixel for a very short time. To achieve sufficient uncaging, you may need to repeatedly scan the target area or use a "parked" beam for a specific duration.

Experimental Protocols & Troubleshooting Workflow

Troubleshooting Flowchart

Troubleshooting_Workflow cluster_feedback Feedback Loops Start Start: Slow Ca²⁺ Release Observed Check_UV Step 1: Verify UV Source - Power at sample? - Correct wavelength? - Beam focused? Start->Check_UV Check_UV->Start Adjust Power/ Alignment Check_Solution Step 2: Validate Solution - Freshly prepared? - Correct Ca²⁺:EGTA ratio? - pH buffered? Check_UV->Check_Solution Power OK Check_Solution->Start Remake Solution Check_Temp Step 3: Control Environment - Temperature stable? - Consistent with desired kinetics? Check_Solution->Check_Temp Solution OK Check_Temp->Start Adjust Temp Check_Detection Step 4: Calibrate Detection - Is my Ca²⁺ indicator fast enough? - Sampling rate adequate? Check_Temp->Check_Detection Temp OK Problem_Solved Success: Optimal Release Achieved Check_Detection->Problem_Solved System OK

Figure 2: A systematic workflow for troubleshooting slow calcium release.

Protocol 1: Preparation of a Ca²⁺-Saturated this compound Stock Solution

This protocol ensures you create a solution with a precise 1:1 ratio of calcium to this compound.

  • Prepare Initial Stocks:

    • Create a 100 mM this compound stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.2). Note: this compound may require an equimolar amount of KOH or NaOH to fully dissolve.

    • Create a highly accurate 100 mM CaCl₂ stock solution in deionized water. The accuracy of this solution is paramount.

  • Determine this compound Concentration:

    • Dilute an aliquot of your this compound stock solution and measure its absorbance at ~350 nm.

    • Calculate the precise concentration using the molar extinction coefficient (ε ≈ 5,000 M⁻¹cm⁻¹ at 347 nm). This step accounts for any impurities or hydration of the solid this compound.

  • Titration:

    • Take a known volume of your this compound stock solution.

    • Slowly add the 100 mM CaCl₂ stock solution dropwise while monitoring the free Ca²⁺ concentration with a calcium-sensitive electrode.

    • The endpoint is reached when a sharp increase in free Ca²⁺ is detected. Alternatively, add a precise volume of CaCl₂ calculated to be 1.0 times the molar amount of this compound determined in step 2.

  • Final Preparation & Storage:

    • The resulting solution is your 1:1 Ca²⁺:this compound stock.

    • Create small, single-use aliquots (e.g., 10-20 µL).

    • Flash-freeze in liquid nitrogen and store at -80°C, protected from light. Discard any unused portion of a thawed aliquot.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2007). Two-Photon Uncaging of Caged Compounds. Cold Spring Harbor Protocols, 2007(9), pdb.prot4812. [Link]

  • Zucker, R. S. (1992). Effects of temperature and light intensity on the photolysis of the caged calcium chelator nitr-5. Cell Calcium, 13(1), 29–40. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

calibrating laser power for effective NP-Egta uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google, specifically targeting NP-EGTA uncaging. The key areas I'm focusing on are laser calibration, suitable experimental methods, and typical pitfalls. I'll need to sift through the results to find the most trustworthy sources.

Defining Key Concepts

My focus has shifted to the core of the problem. I'm now digging into this compound's photochemical properties and ideal laser parameters for one and two-photon uncaging. I need to understand laser power's impact on uncaging efficiency and any potential damage. Identifying common research hurdles, like poor calcium release or cell death, is also crucial.

Formulating the Q&A

I'm now structuring the information into a Q&A format. I'm focusing on anticipating researcher questions, like how to optimize laser power or identify photodamage. Each answer will explain the reasoning behind recommendations, drawing on my expertise as a Senior Application Scientist. I will include self-validating protocols with control steps.

Refining Protocol Details

I'm now diving into the specifics. I'm building a step-by-step laser power calibration protocol, from solution prep to data analysis, with a keen eye on clarity. Visualizing the this compound uncaging mechanism and workflow with diagrams is next, followed by a data table of laser parameters. I'll be citing sources and creating a comprehensive reference section. Finally, I'll do a final check to ensure I hit every requirement.

Technical Support Center: NP-EGTA Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for o-Nitrophenyl EGTA (NP-EGTA), a critical tool for researchers investigating calcium signaling. As a photolabile chelator, this compound allows for the precise, light-induced release of calcium, providing unparalleled temporal and spatial control in experiments.[1][2] However, its utility is predicated on correct preparation, and its solubility characteristics, particularly in aqueous solutions, are a frequent source of experimental challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the researcher, with not just the "how" but the "why" behind each step, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My this compound tetrapotassium salt powder won't dissolve in neutral water or my buffer. It's just a cloudy suspension. What am I doing wrong?

A1: This is the most common issue encountered with this compound and its parent compound, EGTA. The underlying reason is chemical: this compound is an aminopolycarboxylic acid. In its protonated (acidic) form, it is poorly soluble in water.[3][4] While the tetrapotassium salt is significantly more water-soluble than the free acid form, complete and stable dissolution for concentrated stocks requires an alkaline environment.

The key to dissolving this compound salt is to ensure the pH of the solution is raised to approximately 8.0.[3][5] At this pH, the carboxyl groups on the molecule are deprotonated (ionized), making the molecule much more polar and readily soluble in water.[4][6] Simply adding the powder to a neutral solution is often insufficient for complete dissolution.

Q2: I managed to dissolve my this compound, but it precipitated out of solution when I added it to my experimental buffer. Why did this happen?

A2: This phenomenon is typically caused by a rapid, localized drop in pH. Your this compound stock solution was likely prepared at an optimized pH of 8.0, where it is highly soluble.[4] If your experimental buffer has a lower pH (e.g., pH 7.2-7.4) and insufficient buffering capacity, the introduction of the alkaline stock can be overcome by the buffer, causing the local pH around the this compound molecules to drop.[3]

This pH decrease allows protons to re-associate with the carboxyl groups of this compound, converting it back to a less soluble, protonated form, which then precipitates out of the solution.[3][4]

To prevent this:

  • Ensure adequate buffering capacity in your final experimental solution.

  • Add the this compound stock solution slowly while stirring or vortexing to allow for gradual pH equilibration.

  • Re-verify and adjust the pH of the final solution after the addition of the this compound stock to ensure it is within a range that maintains solubility.

Q3: How should I handle and dissolve the cell-permeant this compound AM? It looks like an oil and won't dissolve in my aqueous loading media.

A3: This is an excellent question that highlights the critical difference between the salt and AM ester forms of this compound. The acetoxymethyl (AM) ester groups make the molecule lipophilic, or "oily," which allows it to pass through the cell membrane.[7][8] This same property makes it virtually insoluble in aqueous solutions.

The correct procedure is to first dissolve this compound AM in a high-quality, anhydrous organic solvent.[8]

Recommended Solvents for this compound AM:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

A high-concentration stock (e.g., 1-10 mM) in DMSO is standard. This stock can then be diluted into your aqueous cell loading buffer. To prevent the this compound AM from precipitating and to aid its dispersion in the aqueous medium, it is common practice to include a non-ionic surfactant like Pluronic® F-127 in the final loading solution.

Q4: I've successfully loaded my cells with this compound AM, but I'm not observing a calcium increase after UV photolysis. What are the potential problems?

A4: This is a multi-step experimental problem where the issue could lie in cell physiology, the compound's state, or the photolysis setup. Let's break down the troubleshooting process.

  • Incomplete AM Ester Hydrolysis: For this compound to bind calcium, the AM ester groups must be cleaved by intracellular esterases to release the active, carboxylate form of the molecule.[7][8] If cells are unhealthy or esterase activity is low, this conversion may be inefficient. Ensure cells are healthy and allow sufficient incubation time (typically 30-60 minutes) at an appropriate temperature for hydrolysis to occur.

  • Compound Degradation: this compound AM is sensitive to moisture. Ensure your stock solution in anhydrous DMSO is stored properly (at -20°C, protected from light and moisture) to prevent premature hydrolysis.[8][9]

  • Insufficient Intracellular Concentration: The loading concentration or duration may be inadequate. You may need to optimize these parameters for your specific cell type.

  • Photolysis Wavelength and Power: this compound is cleaved upon exposure to UV radiation around 350 nm.[1][2] Verify that your light source (e.g., mercury arc lamp, UV laser) is emitting at the correct wavelength and that the power is sufficient to induce photolysis.[10]

  • Calcium Saturation: Remember that this compound must first be complexed with calcium to release it upon photolysis.[7] Ensure your experimental conditions allow for the loading of the this compound-Ca²⁺ complex.

Data & Parameters Summary

For quick reference, the key parameters for handling both forms of this compound are summarized below.

ParameterThis compound (Tetrapotassium Salt)This compound AM (Acetoxymethyl Ester)
Primary Application Cell-impermeant applications (e.g., patch pipette infusion, skinned fibers)Loading into intact cells
Recommended Solvent Deionized Water, Aqueous BuffersAnhydrous DMSO, DMF, Methanol[8]
Critical Factor for Dissolution Adjust pH to ~8.0 with KOH or NaOH[3][4][5]Use of an organic solvent is mandatory
Storage of Stock Solution Aliquot and store at -20°C; protect from light[9]Store in anhydrous DMSO at -20°C; protect from light and moisture[8]
Mechanism of Action Directly chelates Ca²⁺Must be hydrolyzed by intracellular esterases to become an active Ca²⁺ chelator[7][8]

Troubleshooting & Experimental Protocols

Troubleshooting Workflow: this compound Salt Precipitation

This workflow diagram outlines the decision-making process when encountering solubility issues with this compound tetrapotassium salt.

NP_EGTA_Solubility_Troubleshooting start Start: this compound powder forms a cloudy suspension in water/buffer check_ph Is the solution pH at ~8.0? start->check_ph add_base Action: Slowly add 1-10 M KOH or NaOH dropwise while stirring.[3][4][5] check_ph->add_base No dissolved Success: Solution is clear. This compound is dissolved. check_ph->dissolved Yes monitor_ph Monitor pH continuously with a calibrated meter. add_base->monitor_ph monitor_ph->check_ph precip_later Problem: this compound precipitates after addition to the final experimental buffer. dissolved->precip_later If precipitation occurs later... check_buffer_ph Is the final buffer pH significantly below 8.0? precip_later->check_buffer_ph ph_shock Cause: Localized pH drop is causing precipitation.[3][4] check_buffer_ph->ph_shock Yes solution Solution: Add stock slowly while stirring. Verify and re-adjust the final solution pH. ph_shock->solution

Sources

Technical Support Center: Unexpected Effects of NP-EGTA on Cell Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Nitrophenyl EGTA (NP-EGTA), a cornerstone tool for the experimental manipulation of intracellular calcium ([Ca2+]i). As a photolabile, or "caged," Ca2+ chelator, this compound provides unparalleled spatiotemporal control over Ca2+ signaling.[1][2] However, its use is not without nuances that can lead to unexpected and often difficult-to-interpret results.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound. It moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validation strategies to ensure the integrity of your experimental outcomes.

Section 1: Core Principles & Mechanisms

Before troubleshooting, it's crucial to understand the intended mechanism and inherent properties of this compound.

This compound is a modified EGTA molecule that, in its "caged" form, binds Ca2+ with very high affinity (Kd ≈ 80 nM).[3][4] Upon illumination with UV light (~350 nm), the o-nitrophenyl group is cleaved.[3][4] This photochemical reaction drastically reduces its affinity for Ca2+ (Kd > 1 mM), leading to a rapid release of Ca2+ ions and a localized, transient increase in intracellular concentration.[3][4][5] A key advantage of this compound is its high selectivity for Ca2+ over Mg2+, an abundant intracellular cation that could otherwise interfere with experiments (Kd for Mg2+ ≈ 9 mM).[3][4][6][7]

Mechanism of Action & Potential Pitfalls

The following diagram illustrates the photolysis ("uncaging") process and highlights where unexpected effects can originate.

NP_EGTA_Mechanism cluster_0 Intracellular Environment NP_EGTA_Ca This compound (Caged) High Ca2+ Affinity (Kd ≈ 80 nM) Uncaged_EGTA Photoproducts Low Ca2+ Affinity (Kd > 1 mM) NP_EGTA_Ca->Uncaged_EGTA UV Light (~350 nm) Photolysis Byproducts Photolysis Byproducts (e.g., 2-nitrosoacetophenone) NP_EGTA_Ca->Byproducts Generates Ca_Ion Ca2+ Uncaged_EGTA->Ca_Ion Ca2+ Release Off_Target Off-Target Effects (e.g., pH changes, ROS) Byproducts->Off_Target Can Induce

Caption: this compound uncaging workflow and potential sources of artifacts.

Section 2: Troubleshooting Guide for Unexpected Results

Users frequently encounter issues that are not immediately attributable to the intended Ca2+ release. This table outlines common anomalies, their probable causes related to this compound, and actionable solutions.

Observed AnomalyPotential this compound-Related CauseRecommended Action & Rationale
Cell death or blebbing following UV illumination, even at low power. 1. Phototoxicity from UV light: The UV wavelength itself can be damaging. 2. Toxicity of photolysis byproducts: The breakdown products of this compound, such as 2-nitrosoacetophenone, can be cytotoxic.[7]Perform a UV-only control. Expose cells without this compound to the same UV illumination protocol. If toxicity persists, the UV dose is too high. Reduce illumination time or intensity.[8] Perform a byproduct control. Fully photolyze this compound in solution before adding it to the cells, then apply the solution. This tests for the toxicity of the stable end-products.
No observable Ca2+ transient or downstream signaling event after uncaging. 1. Incomplete hydrolysis of this compound AM: The cell-permeant AM ester form must be cleaved by intracellular esterases to become active. This process can be inefficient in some cell types. 2. Insufficient loading concentration: The intracellular concentration of this compound may be too low to produce a detectable Ca2+ change. 3. UV power is too low: Insufficient photon flux to achieve significant photolysis.Increase pre-incubation time. Allow more time for esterase activity. Include Pluronic F-127 in the loading solution to aid solubilization and cell entry of the AM ester. Titrate the loading concentration. See Protocol 1 for a systematic approach. Calibrate your light source. Measure the power at the sample plane and titrate the illumination intensity to find the optimal balance between efficient uncaging and phototoxicity.[8]
A cellular response is observed in the absence of a detectable Ca2+ signal. 1. Local vs. Global Ca2+: Your Ca2+ indicator may not have the spatial resolution to detect highly localized Ca2+ "sparks" near the site of uncaging that are still sufficient to trigger a downstream event. 2. Off-target effects of photolysis byproducts: The byproducts themselves may be signaling-active or could alter intracellular pH, which in turn affects protein function.[9][10]Use a high-affinity, fast Ca2+ indicator. Ensure your indicator (e.g., Fluo-4) is not saturated and has the kinetic properties to detect rapid, local changes. Implement the byproduct control described above. Measure intracellular pH. Use a pH-sensitive dye (like BCECF) to monitor for pH changes concurrent with UV illumination.[10]
The kinetics of the observed Ca2+ transient are unexpectedly slow. 1. Slow release kinetics of this compound: While fast, Ca2+ release is not instantaneous and can be a rate-limiting factor.[11] 2. Intrinsic cellular buffering: The cell's own Ca2+ binding proteins will buffer the released Ca2+, slowing the rise time of the free Ca2+ concentration. 3. High concentration of this compound: Excess caged compound can act as a buffer itself, slowing the decay of the Ca2+ transient.[12][13]Consider alternative caged compounds. For extremely fast processes, a compound like DMNPE-4 might be more suitable due to its faster release kinetics.[14] Characterize endogenous buffering. This is complex but essential for precise quantitative analysis. Optimize this compound concentration. Use the lowest effective concentration to minimize its buffering effect post-photolysis (See Protocol 1).

Section 3: Frequently Asked Questions (FAQs)

Q1: My cells show signs of stress even before UV illumination. Could the this compound AM loading be the cause?

A: Yes. The loading process itself can be a source of cellular stress. The acetoxymethyl (AM) ester hydrolysis releases formaldehyde, which is cytotoxic. Furthermore, incomplete hydrolysis can lead to the accumulation of partially de-esterified, membrane-impermeant intermediates that can have unknown off-target effects.

  • Expert Advice: Always perform a "loading control" where cells are incubated with this compound AM but are not exposed to UV light. Compare their health and baseline signaling to untreated control cells. If you observe toxicity, try reducing the loading concentration or incubation time.

Q2: Can this compound affect other ions besides calcium?

A: this compound is highly selective for Ca2+. Its affinity for Mg2+ is very low (Kd ≈ 9 mM), meaning it does not significantly bind or buffer Mg2+ at typical physiological concentrations.[3][4][5][6][7] This is a major advantage over other chelators like DMNP-EDTA, which has a higher affinity for Mg2+.[7] However, it's always good practice to confirm this in your system if your signaling pathway is known to be exquisitely sensitive to Mg2+.

Q3: How do I distinguish between an effect from the released Ca2+ and an effect from the UV light itself?

A: This is one of the most critical controls in any uncaging experiment. The definitive control is to perform the exact same experiment, including UV illumination, in cells loaded with this compound but with no Ca2+ pre-bound to it .

  • Causality Explained: When you load cells with the Ca2+-free form of this compound, it acts as a photolabile buffer. Before photolysis, it binds and lowers resting [Ca2+]i. After photolysis, its affinity for Ca2+ drops, and it can no longer buffer effectively. If your observed signaling event is triggered by UV illumination under these Ca2+-free conditions, it is highly likely an artifact of the UV light or the photolysis byproducts, not the intended Ca2+ release.

Q4: What is the best way to deliver this compound to my cells?

A: This depends on your experimental system.

  • AM Ester Loading: For cell populations, incubation with the membrane-permeant this compound AM is common.[6][7] It's less invasive but can lead to variability in loading concentrations between cells.

  • Patch Pipette Infusion: For single-cell electrophysiology, including the salt form of this compound directly in the patch pipette solution provides a defined intracellular concentration and is the most precise method.[6]

Section 4: Essential Validation Protocols

Trustworthy results are built on rigorous validation. The following protocols provide a framework for optimizing and validating the use of this compound.

Protocol 1: Determining Optimal this compound Loading Concentration

Objective: To find the minimum concentration of this compound AM required for a detectable Ca2+ signal upon photolysis, while minimizing toxicity.

  • Preparation: Prepare a range of this compound AM concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in your standard cell culture medium, each containing a consistent, low concentration of a non-ionic surfactant like Pluronic F-127 (typically 0.02%).

  • Co-loading: In parallel with this compound AM, load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Incubation: Incubate separate cell populations with each this compound AM concentration for a fixed time (e.g., 30-45 minutes) at 37°C. Include a "no this compound" control group.

  • Wash & Rest: Gently wash the cells twice with fresh medium and allow them to rest for at least 30 minutes to permit full de-esterification of the AM esters.

  • Illumination & Imaging: Using a fluorescence microscope, locate a field of cells for each concentration. Record a baseline fluorescence from the Ca2+ indicator for 10-20 seconds.

  • Uncaging: Apply a standardized pulse of UV light (e.g., 500 ms).[15]

  • Data Acquisition: Continue recording the Ca2+ indicator fluorescence for at least 60 seconds post-illumination to capture the peak and decay of the Ca2+ transient.

  • Analysis: For each concentration, quantify the change in fluorescence (ΔF/F0). Plot the peak ΔF/F0 against the this compound AM concentration. The optimal concentration is the lowest one that gives a robust and reproducible Ca2+ signal without visible signs of cell stress.

Protocol 2: The "UV Artifact" Control Experiment

Objective: To confirm that the observed biological effect is due to the release of Ca2+ and not an artifact of UV light or photolysis byproducts.

Caption: Workflow for dissecting on-target vs. off-target effects.

  • Experimental Arm: Load cells with Ca2+-saturated this compound (this is the standard experimental condition, often achieved by loading the AM ester in normal Ca2+-containing medium).

  • Control Arm: Load a separate group of cells with Ca2+-free this compound. This can be achieved by loading the salt form via patch pipette using a Ca2+-free internal solution, or by pre-incubating cells in a Ca2+-free medium with EGTA before and during loading with this compound AM.[16]

  • Procedure: Subject both groups to the identical UV illumination protocol.

  • Measurement: Measure both the Ca2+ transient (which should be absent or minimal in the control arm) and your primary biological endpoint (e.g., protein phosphorylation, channel opening, gene expression).

References

  • DMNP-EDTA, this compound - Interchim. (n.d.). Interchim. Retrieved January 10, 2026, from [Link]

  • Eder, A., & Bading, H. (2007). Calcium release from this compound is dependent on exposure time and laser intensity. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Perisse, E., et al. (2009). Increase of [Ca2+]i by uncaging of this compound-AM triggers long-term memory formation. ResearchGate. Retrieved January 10, 2026, from [Link]

  • This compound - 510 006. (n.d.). Synaptic Systems. Retrieved January 10, 2026, from [Link]

  • EGTA | 57 questions with answers. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Ellis-Davies, G. C., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. Proceedings of the National Academy of Sciences, 91(1), 187–191. [Link]

  • Ellis-Davies, G. C., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. PubMed. Retrieved January 10, 2026, from [Link]

  • Ellis-Davies, G. C. (2003). Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties. PubMed. Retrieved January 10, 2026, from [Link]

  • Díaz, M., Trafford, A. W., & Eisner, D. A. (2001). The effects of this compound on the rate of fall of free and total calcium during a caffeine response. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Laser Photolysis of Caged Calcium (this compound). (2019). Rapp OptoElectronic. Retrieved January 10, 2026, from [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • The effects of this compound on the systolic calcium transient. (A) Original... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Faas, G. C., et al. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. PubMed. Retrieved January 10, 2026, from [Link]

  • Busa, W. B. (1992). The effects of extracellular and intracellular pH on intracellular Ca2+ regulation in guinea-pig detrusor smooth muscle. The Journal of Physiology, 455, 355-375. [Link]

  • Hudeček, J., et al. (2021). Caged Phytohormones: From Chemical Inactivation to Controlled Physiological Response. Journal of Agricultural and Food Chemistry, 69(31), 8579–8595. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Zischewski, J., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3735. [Link]

  • How to measure and minimize off-target effects... (2021). YouTube. Retrieved January 10, 2026, from [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 558–566. [Link]

  • Bonanno, J. A., & Boulton, M. E. (1994). Interactions of intracellular pH and intracellular calcium in primary cultures of rabbit corneal epithelial cells. PubMed. Retrieved January 10, 2026, from [Link]

Sources

controlling for temperature changes during NP-Egta photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for NP-EGTA photolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound for spatio-temporal control of calcium concentrations in their experiments. Here, we address common challenges, with a focus on controlling for temperature changes, to ensure the reliability and accuracy of your results.

Introduction: The Challenge of Isothermal Uncaging

This compound (o-nitrophenyl-EGTA) is a caged calcium compound that, upon UV photolysis, rapidly releases calcium ions, allowing for precise experimental control. However, the energy delivered by the UV light source, typically a laser, can introduce a significant experimental artifact: localized heating. This temperature change can alter reaction kinetics, enzyme activity, and other temperature-sensitive cellular processes, potentially confounding the interpretation of your results. This guide provides practical solutions to mitigate these thermal effects.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your this compound photolysis experiments.

Q1: My post-photolysis results are inconsistent. Could temperature be a factor?

A1: Absolutely. Inconsistent results following photolysis are a classic sign of uncontrolled temperature fluctuations. The UV light used to uncage this compound can cause localized heating, which can affect a multitude of cellular processes. For instance, the binding affinity of many calcium indicators, such as Fura-2, is temperature-dependent. An increase in temperature will decrease the affinity of Fura-2 for Ca2+, leading to an underestimation of the calcium concentration if not accounted for.

It's crucial to establish a stable thermal baseline before initiating photolysis. Here’s a workflow to diagnose and address this issue:

Experimental Workflow: Temperature Control Verification

G cluster_0 Pre-Experiment Setup cluster_1 Photolysis & Monitoring cluster_2 Decision & Action A 1. Integrate Temperature Probe (e.g., micro-thermocouple) near the sample. B 2. Equilibrate the System with a temperature-controlled perfusion system. A->B C 3. Record Baseline Temperature for at least 5-10 minutes to ensure stability. B->C D 4. Perform Mock Photolysis (UV illumination without this compound) while monitoring temperature. C->D E 5. Analyze Temperature Trace for any significant increase during UV exposure. D->E F 6. Adjust Laser Power and/or perfusion rate to minimize temperature change. E->F G Is Temperature Stable? F->G H Proceed with This compound Experiment G->H Yes I Re-evaluate Setup (e.g., objective, immersion medium) G->I No

Caption: Workflow for verifying and stabilizing temperature during photolysis experiments.

Q2: I've noticed a pH shift in my buffer after photolysis. Is this related to temperature and this compound?

A2: Yes, this is a known phenomenon. The photolysis of this compound releases a proton (H+) for every two calcium ions released, which can cause a localized acidification of your buffer. This pH change is exacerbated by temperature increases, as the pKa of many common biological buffers (like HEPES) is temperature-dependent.

Key Considerations:

  • Buffer Choice: Select a buffer with a low temperature coefficient (d(pKa)/dT), such as MOPS, to minimize pH shifts with temperature changes.

  • Buffer Concentration: Increasing the buffer concentration can help to absorb the protons released during photolysis, but be mindful of potential effects on cell physiology.

Data Summary: Temperature Effects on Common Buffers

BufferpKa at 25°Cd(pKa)/dT (°C⁻¹)
HEPES 7.48-0.014
MOPS 7.14-0.008
PIPES 6.76-0.0085
Tris 8.06-0.028

This data highlights the importance of buffer selection in temperature-sensitive experiments.

Q3: What are the best practices for minimizing direct heating from the UV light source?

A3: Minimizing direct heating is a multi-faceted challenge that involves optimizing your illumination setup. Here are some actionable strategies:

  • Use the Lowest Effective Laser Power: Determine the minimum laser power required to achieve the desired calcium concentration. This can be done by creating a calibration curve that relates laser power to the resulting calcium transient.

  • Pulsed vs. Continuous Wave (CW) Laser: If available, use a pulsed laser instead of a CW laser. Pulsed delivery of UV light can reduce the average power delivered to the sample, thereby minimizing heat accumulation.

  • Objective Choice: Use a water-immersion objective instead of an oil-immersion objective. Water has a higher heat capacity than oil and can help to dissipate heat more effectively.

  • Perfusion System: Employ a temperature-controlled perfusion system to continuously exchange the buffer around your sample. This will help to carry away excess heat.

Signaling Pathway: Thermal Effects on Calcium Signaling

G cluster_0 Initiating Event cluster_1 Primary Effects cluster_2 Secondary Artifacts cluster_3 Observed Outcome A UV Photolysis of this compound B Ca²⁺ Release A->B C Localized Heating A->C G Confounded Experimental Result B->G D Altered Enzyme Kinetics C->D E Changes in Ion Channel Gating C->E F pH Shift C->F D->G E->G F->G

NP-Egta degradation and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: NP-EGTA

I am currently performing comprehensive Google searches to gather information on this compound. My focus is on its chemical properties, stability, potential degradation pathways, and recommended storage conditions. I'll be looking for established protocols as well.

Expanding Search: Solution Prep

I've moved on to exploring the best practices for preparing and handling this compound solutions. I'm digging into solvents, pH levels, and light sensitivity details. I'm also hunting for common issues and troubleshooting tips to address potential user concerns like incomplete photolysis or off-target effects. I am also looking for authoritative sources to support mechanistic claims.

Revising Strategy: Protocols

I'm now focusing on structuring the information. I'll transform it into a question-and-answer format to address potential user issues directly. I am working to synthesize the collected data to explain the rationale behind each recommendation, ensuring scientific accuracy and providing field-tested insights. Next, I plan to create detailed step-by-step protocols for key procedures.

filtering out noise from NP-Egta uncaging signals

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Noise in NP-EGTA Uncaging Experiments

Introduction: The precise spatiotemporal control offered by nitrophenyl-EGTA (this compound) uncaging has made it an indispensable tool for investigating calcium signaling pathways. By using a UV light pulse to photolyze the caged calcium buffer, researchers can generate highly localized and transient increases in intracellular calcium, mimicking physiological events. However, the technique's sensitivity is both its strength and its weakness. Experimental success hinges on achieving a high signal-to-noise ratio (SNR), and a variety of noise sources can obscure the true underlying physiological response.

This guide provides a comprehensive troubleshooting framework for identifying, diagnosing, and mitigating common noise sources encountered during this compound uncaging experiments. It is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reproducibility of their data.

Troubleshooting Guide: Isolating the Signal from the Noise

This section addresses specific, common problems in a question-and-answer format, providing both the causal explanation and actionable, step-by-step solutions.

Q1: My baseline fluorescence is unstable before I even fire the UV flash. What's causing this high background noise?

An unstable baseline is a fundamental problem that compromises the detection of any subsequent signal. This noise typically originates from the acquisition hardware or the environment.

  • Cause 1: Arc Lamp Instability. The high-pressure arc lamps (mercury or xenon) used for fluorescence excitation can flicker, especially during warm-up or as they age. This flicker translates directly into fluorescence intensity fluctuations.

    • Expert Insight: This is often the primary culprit for low-frequency baseline drift or sudden jumps.

    • Solution:

      • Warm-up: Always allow the arc lamp to warm up for a minimum of 30-45 minutes before starting an experiment to ensure stable light output.

      • Alignment: Periodically check and optimize the lamp alignment to ensure the arc is focused correctly on the objective's back aperture for even illumination.

      • Power Supply: Ensure the lamp power supply is on a dedicated circuit to avoid interference from other high-power equipment.

      • Lamp Age: Track the lamp's usage hours. Most arc lamps have a rated lifetime (e.g., 200-300 hours for an HBO mercury lamp), and performance degrades significantly near the end of this period.

  • Cause 2: Photomultiplier Tube (PMT) Noise. PMTs are inherently noisy. At low light levels, thermal noise (dark current) and shot noise (the quantum nature of light) become significant contributors to the overall noise profile.

    • Expert Insight: Running a PMT at maximum gain is a common mistake that amplifies noise more than the signal.

    • Solution:

      • Optimize Gain/Voltage: Determine the optimal PMT gain or voltage. Acquire a baseline signal and incrementally increase the gain. You will reach a point where the noise increases more rapidly than the signal; operate just below this threshold.

      • Cooling: If your system has a cooled PMT housing, ensure it is functioning correctly. Lowering the PMT's temperature significantly reduces thermal noise.

      • Averaging: For baseline recordings, frame averaging or line averaging can effectively reduce random noise at the cost of temporal resolution.

  • Cause 3: Environmental and Electrical Interference. Your microscopy setup is a sensitive antenna. Electromagnetic interference from nearby equipment (centrifuges, mobile phones) and physical vibrations can introduce noise.

    • Solution:

      • Grounding: Ensure all components of the microscopy rig (microscope, camera, computer, manipulators) are properly grounded to a common point.

      • Isolation: Use an anti-vibration table to isolate the microscope from floor vibrations.

      • Shielding: Switch off unnecessary nearby electronic devices during sensitive recordings.

Diagram: Diagnostic Workflow for Baseline Noise

Start Unstable Baseline Detected CheckLamp Is Arc Lamp >30 min Warm? Start->CheckLamp WarmUp Action: Warm up lamp for 30-45 min CheckLamp->WarmUp No CheckPMT Is PMT Gain Optimized? CheckLamp->CheckPMT Yes WarmUp->CheckLamp OptimizePMT Action: Calibrate PMT gain to balance signal and noise CheckPMT->OptimizePMT No CheckEnv Is Environment Secure? CheckPMT->CheckEnv Yes OptimizePMT->CheckPMT IsolateRig Action: Check grounding, use anti-vibration table, power down other devices CheckEnv->IsolateRig No End Baseline Stabilized CheckEnv->End Yes IsolateRig->CheckEnv

Caption: A logical flowchart for troubleshooting sources of baseline instability.

Q2: I see a massive, sharp spike the instant I apply the UV flash, which obscures the initial rise of my calcium signal. What is this artifact?

This is the UV flash artifact, a near-universal challenge in uncaging experiments. It is not a physiological signal.

  • Cause: The artifact stems from the intense UV light of the uncaging pulse scattering and leaking through the optical path to the detector. This can be caused by:

    • Filter Bleed-through: Imperfect dichroic mirrors and emission filters that allow a small fraction of the UV light to pass.

    • Objective Autofluorescence: The glass elements within the objective fluorescing upon UV excitation.

    • Direct Indicator Excitation: The UV light directly exciting the calcium indicator dye, causing a brief, calcium-independent fluorescence spike.

  • Trustworthiness Pillar: Distinguishing this artifact from the real signal is critical for accurate kinetic analysis. A key feature of the artifact is its extremely rapid rise and fall time, which is synchronous with the UV flash duration.

  • Solution 1: Optical Path Optimization.

    • High-Quality Filters: Invest in high-quality, steep-edge dichroic mirrors and emission filters specifically designed for uncaging applications. These provide superior blocking of the uncaging wavelength.

    • Field Diaphragm: Close down the fluorescence field diaphragm to illuminate only the area of the cell being recorded from. This reduces stray light and scatter.

  • Solution 2: Detector Blanking.

    • Expert Insight: This is the most effective hardware-based solution. Many electrophysiology and imaging software packages can be configured to briefly shut off the PMT (or camera acquisition) for the duration of the UV flash (e.g., a 1-5 ms window). This prevents the detector from "seeing" the artifact at all. Consult your system's manufacturer for implementation details.

  • Solution 3: Post-Acquisition Artifact Subtraction.

    • If hardware blanking is not possible, the artifact can be computationally removed.

    • Protocol: Artifact Template Subtraction

      • Acquire Control Trace: At the end of the experiment, move to an area of the coverslip with no cells and apply an identical UV flash. Record the resulting signal. This is your "artifact template."

      • Average Template: Repeat this 5-10 times and average the traces to create a low-noise artifact template.

      • Subtract: Align the template with the artifact in your experimental data and subtract it. This method assumes the artifact is stereotyped and does not vary significantly from flash to flash.

Diagram: Light Path and Sources of UV Artifact

cluster_lightpath Microscope Light Path cluster_artifacts Artifact Sources UV_Source UV Flash Lamp Dichroic Dichroic Mirror UV_Source->Dichroic Uncaging Pulse Objective Objective Dichroic->Objective Reflected UV Emission_Filter Emission Filter Dichroic->Emission_Filter Transmitted Signal + Leaked UV Bleedthrough Filter Bleed-through Dichroic->Bleedthrough Leakage Objective->Dichroic Sample Cell with this compound + Indicator Objective->Sample Autofluor Objective Autofluorescence Objective->Autofluor Excitation Sample->Objective Ca2+ Signal (Green) + Scattered UV (Red) PMT PMT Detector Emission_Filter->PMT Filtered Signal Bleedthrough->PMT Autofluor->PMT

Caption: The UV uncaging light path and primary points where artifacts are generated.

Q3: My uncaging-evoked calcium signal is barely detectable above the noise. How do I improve the signal-to-noise ratio (SNR)?

A low SNR makes data interpretation difficult and quantification unreliable. This can result from inefficient uncaging, suboptimal dye conditions, or cellular damage.

  • Cause 1: Inefficient Uncaging. The amount of calcium released is directly proportional to the amount of this compound photolyzed. Insufficient UV power or duration will result in a small signal.

    • Solution: Calibrate UV Flash.

      • Start Low: Begin with a short flash duration (e.g., 1 ms) and low UV power.

      • Titrate Up: Gradually increase the duration or power in subsequent trials, observing the amplitude of the calcium transient.

      • Find the Plateau: You will reach a point where increasing the UV stimulus further does not increase the signal amplitude (due to depletion of available this compound or saturation of the indicator). Operate just below this plateau to maximize signal while minimizing potential photodamage.

  • Cause 2: Suboptimal Indicator Dye Properties. The choice and concentration of the calcium indicator are critical.

    • Expert Insight: Using too much of a high-affinity indicator can buffer the calcium signal you are trying to measure.

    • Solution:

      • Choose the Right Dye: Select an indicator whose dissociation constant (Kd) is appropriate for the expected calcium concentration. For large, rapid transients, a lower-affinity indicator might be better to avoid saturation.

      • Optimize Concentration: Load cells with the lowest possible indicator concentration that still yields a measurable signal. This minimizes buffering of the calcium transient by the indicator itself.

      • Check Loading: Ensure your cell loading protocol is working efficiently and that the dye is cytosolic, not trapped in organelles.

  • Cause 3: Photodamage. Excessive UV light is toxic to cells. It can generate reactive oxygen species (ROS) that damage cellular components and compromise the cell's ability to respond, leading to smaller, slower signals.

    • Solution:

      • Use Minimal Power: As determined by your calibration, use the lowest UV power and shortest duration necessary to elicit a robust response.

      • Limit Exposure: Do not repeatedly flash the same cell more than necessary.

      • Include Antioxidants: Consider including antioxidants like Trolox or ascorbic acid in your external solution to help quench ROS.

Table 1: Comparison of Common Calcium Indicators for Uncaging

IndicatorTypical KdRelative BrightnessBuffering CapacityBest For
Fluo-4 ~345 nM++++ModerateDetecting rapid, large transients
Fura-2 ~145 nM++HighRatiometric measurements, lower Ca2+ levels
Oregon Green BAPTA-1 ~170 nM+++HighHigh photon yield experiments
X-Rhod-1 ~700 nM+++LowMeasuring higher Ca2+ concentrations
Frequently Asked Questions (FAQs)
  • FAQ 1: What is the optimal intracellular concentration of this compound?

    • The target concentration depends on the endogenous buffering capacity of the cell and the desired calcium jump. A common starting point is to have this compound at a concentration of 1-5 mM in the patch pipette solution. This typically results in a final intracellular concentration in the hundreds of micromolar range after equilibration.

  • FAQ 2: Are there computational methods to filter my data after acquisition?

    • Yes. If some noise remains after hardware optimization, post-acquisition digital filtering can be very effective.

      • Low-pass filtering (e.g., Gaussian, Butterworth): This method averages adjacent points to smooth the data, effectively removing high-frequency noise. Be cautious, as over-filtering can broaden sharp peaks and distort the kinetics of your signal.

      • Savitzky-Golay filter: This is a more advanced method that fits a polynomial to a small window of data points, which can be better at preserving the shape and height of sharp peaks compared to a simple moving average.

  • FAQ 3: What are the essential control experiments for this compound uncaging?

    • To ensure your observed signal is a direct result of calcium release from this compound photolysis, you must perform the following controls:

      • UV Flash Only: Expose a cell loaded only with the calcium indicator (no this compound) to the UV flash. You should see no signal, confirming the response is not due to a UV-induced artifact or native channel activation.

      • This compound Only (No UV): Record from a cell loaded with both this compound and the indicator but do not apply the UV flash. This confirms that the presence of the caged compound itself does not cause a calcium increase.

      • Cell-Free Control: As described for artifact subtraction, flashing a cell-free region confirms the origin of the flash artifact.

References
  • Neher, E. (2017). The use of fura-2 for estimating Ca2+ buffers and Ca2+ fluxes. Neuropharmacology. Available at: [Link]

  • Iannella, N., & Artemenko, Y. (2022). Two-Photon Microscopy and Photodamage. Methods in Molecular Biology. Available at: [Link]

  • Bromba, M. U. A., & Ziegler, H. (1981). Application of Savitzky-Golay filters to digital data processing in analytical chemistry. Analytical Chemistry. Available at: [Link]

Validation & Comparative

A Head-to-Head Comparison of NP-EGTA and DMNP-EDTA for Calcium Uncaging

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cell biology, the ability to precisely control intracellular calcium concentration is paramount to understanding its role as a ubiquitous second messenger. Caged calcium compounds, which release Ca²⁺ upon photolysis, have emerged as indispensable tools for such investigations. Among the most widely utilized are NP-EGTA and DMNP-EDTA. This guide provides a comprehensive comparison of these two chelators to assist researchers in making an informed decision for their experimental needs.

The Critical Choice: Understanding the Fundamentals

Both this compound (o-nitrophenyl-EGTA) and DMNP-EDTA (4,5-dimethoxy-2-nitrobenzyl-EDTA) are light-sensitive chelators that exhibit a high affinity for calcium in their native state, effectively "caging" it. Upon illumination with UV light, they undergo photolysis, leading to a significant and rapid decrease in their affinity for Ca²⁺, thereby releasing the ion into the cytosol. This temporal and spatial control allows for the precise initiation of calcium-dependent signaling pathways.

The core difference between these two compounds lies in their photochemical and calcium-binding properties, which dictate their suitability for different experimental paradigms.

At a Glance: Key Performance Metrics

The selection of a caged calcium compound hinges on several key parameters. The following table summarizes the critical properties of this compound and DMNP-EDTA.

PropertyThis compoundDMNP-EDTA
Absorption Maximum (λmax) ~350 nm~350 nm
Quantum Yield (Φ) ~0.18~0.03-0.08
Ca²⁺ Affinity (Kd) - Caged ~80 nM~5 nM
Ca²⁺ Affinity (Kd) - Uncaged > 1 mM> 3 mM
Fold-increase in Kd ~12,500~600,000
Two-Photon Cross-Section ModerateHigh
Photolysis Byproducts 2-nitrosoacetophenone and EGTA4,5-dimethoxy-2-nitrosoacetophenone and EDTA

Mechanism of Action: A Tale of Two Photoreactions

The photolysis of both this compound and DMNP-EDTA is initiated by the absorption of a photon, leading to an intramolecular rearrangement and subsequent cleavage of the bond that confers high calcium affinity.

cluster_NPEGTA This compound Uncaging cluster_DMNPEDTA DMNP-EDTA Uncaging NPEGTA_caged This compound (High Ca²⁺ Affinity, Kd ~80 nM) NPEGTA_photolysis UV Photon (350 nm) NPEGTA_caged->NPEGTA_photolysis Absorption Ca_bound_NP Ca²⁺ NPEGTA_caged->Ca_bound_NP NPEGTA_uncaged EGTA (Low Ca²⁺ Affinity, Kd > 1 mM) + 2-nitrosoacetophenone NPEGTA_photolysis->NPEGTA_uncaged Ca_released_NP Released Ca²⁺ NPEGTA_uncaged->Ca_released_NP DMNPEDTA_caged DMNP-EDTA (High Ca²⁺ Affinity, Kd ~5 nM) DMNPEDTA_photolysis UV Photon (350 nm) DMNPEDTA_caged->DMNPEDTA_photolysis Absorption Ca_bound_DMNP Ca²⁺ DMNPEDTA_caged->Ca_bound_DMNP DMNPEDTA_uncaged EDTA (Low Ca²⁺ Affinity, Kd > 3 mM) + DMNP byproduct DMNPEDTA_photolysis->DMNPEDTA_uncaged Ca_released_DMNP Released Ca²⁺ DMNPEDTA_uncaged->Ca_released_DMNP

Caption: Photolysis mechanism of this compound and DMNP-EDTA.

Experimental Deep Dive: Choosing the Right Tool for the Job

The choice between this compound and DMNP-EDTA is not arbitrary and should be guided by the specific demands of the experiment.

Quantum Yield and Photolysis Efficiency

This compound possesses a significantly higher quantum yield than DMNP-EDTA. This means that for a given amount of light, this compound will release calcium more efficiently. This is a crucial consideration for experiments where light exposure needs to be minimized to prevent phototoxicity. For applications requiring rapid, large-amplitude calcium transients with minimal light dosage, this compound is often the superior choice.

Calcium Binding Affinity and Buffering

DMNP-EDTA exhibits a much higher affinity for calcium in its caged form (Kd ~5 nM) compared to this compound (Kd ~80 nM). This makes DMNP-EDTA an excellent choice for experiments in cells with very low resting calcium concentrations, as it can effectively buffer these low levels without significant premature release. However, this high affinity also means that DMNP-EDTA can act as a significant calcium buffer, potentially altering baseline calcium dynamics before uncaging.

Two-Photon Uncaging

For experiments requiring precise three-dimensional spatial resolution, two-photon (2P) uncaging is the technique of choice. DMNP-EDTA generally has a higher two-photon cross-section than this compound, making it more efficient for 2P applications. This allows for highly localized calcium release within subcellular compartments, such as dendritic spines.

Practical Considerations and Experimental Workflow

A typical calcium uncaging experiment involves several key steps, from loading the cells with the caged compound to data acquisition.

start Start: Prepare Caged Ca²⁺ Solution load Load Cells with Caged Compound (e.g., microinjection, membrane-permeant ester) start->load incubate Incubation and De-esterification (for AM esters) load->incubate image Baseline Ca²⁺ Imaging (using fluorescent indicator like Fluo-4) incubate->image uncage Photolysis: UV Flash or Focused Laser Pulse image->uncage record Record Ca²⁺ Transient and Downstream Cellular Response uncage->record control Control: Expose Cells to UV Light without Caged Compound uncage->control Parallel Control analyze Data Analysis record->analyze control->analyze end End analyze->end

comparing NP-Egta with other caged calcium compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Compounds

I'm now starting with a deep dive into NP-EGTA and related caged calcium compounds. My initial Google searches are underway, aiming to collect a wealth of data on their photochemical behaviors, binding strengths, quantum yields, and the products they form upon light exposure. This phase is crucial for establishing a solid foundation.

Analyzing Compound Comparisons

I've expanded my research beyond just this compound; I'm now actively searching for experimental data and protocols to compare a range of caged calcium compounds. My focus includes calcium concentration measurements, photolysis efficiency, and biological effects of the byproducts. I'm also hunting for reviews that compare their strengths and weaknesses in different biological applications.

Formulating Comparative Guide Content

I'm now diving into the specifics. My focus is on gathering data on this compound and other key caged calcium compounds. I'm searching for experimental data to compare their performance regarding calcium concentration shifts, photolysis efficiency, and byproducts. I'm also looking for comparison reviews. I plan to structure a comparative guide that includes an introduction, detailed comparisons with visual data, an experimental protocol, and a comprehensive reference list.

A Senior Application Scientist's Guide to Validating NP-EGTA Uncaging with Calcium Ionophores

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission to muscle contraction and gene expression. The ability to precisely manipulate intracellular calcium concentrations is paramount for dissecting these complex pathways. Photolabile chelators, such as NP-EGTA, have emerged as powerful tools, offering unparalleled spatiotemporal control over Ca²⁺ levels. However, the data derived from such elegant experiments are only as robust as their validation. This guide provides a comprehensive framework for validating this compound uncaging results using calcium ionophores, ensuring the integrity and reproducibility of your findings.

The Principle of this compound Uncaging and the Need for Validation

This compound (o-nitrophenyl-EGTA) is a "caged" calcium chelator. In its native state, it exhibits a high affinity for Ca²⁺, effectively sequestering it and maintaining low intracellular concentrations. Upon exposure to a brief pulse of UV light (typically around 350 nm), this compound undergoes rapid photolysis, causing a conformational change that dramatically reduces its affinity for Ca²⁺ (from a K_d of ~80 nM to >1 mM). This process results in a nearly instantaneous and localized release of calcium ions at the precise location of UV illumination.

However, several factors can influence the efficacy of uncaging and the interpretation of subsequent cellular responses:

  • Incomplete Loading: Insufficient loading of this compound/Ca²⁺ complex into the cell.

  • Photodamage: Off-target effects of the UV uncaging pulse.

  • Buffering Capacity: The cell's intrinsic calcium buffering mechanisms can dampen the signal.

  • Indicator Saturation: The fluorescent calcium indicator used might become saturated, under-representing the true Ca²⁺ concentration.

Therefore, it is crucial to perform a positive control experiment to confirm that the downstream signaling machinery is intact and that the observed cellular response is not limited by the amount of calcium released from this compound. This is where calcium ionophores provide an essential validation step.

Calcium Ionophores: The "Maximal Response" Control

Calcium ionophores, such as Ionomycin and A23187 (Calcimycin), are lipid-soluble molecules that insert into cellular membranes, forming channels or carriers that facilitate the transport of Ca²⁺ down its electrochemical gradient. By applying an ionophore at the end of an uncaging experiment, we can induce a massive, global influx of extracellular calcium, effectively eliciting the maximal possible cellular response.

This serves two primary purposes:

  • Functional Validation: It confirms that the cell's downstream calcium-sensitive pathways are functional. If a cell responds to the ionophore but not to this compound uncaging, it suggests an issue with the uncaging process itself (e.g., poor loading or insufficient photolysis).

  • Signal Normalization: The ionophore-induced response provides a benchmark for the maximal signal the system can generate. The uncaging-evoked response can then be expressed as a percentage of this maximal response, allowing for more standardized and comparable data across different cells and experiments.

Below is a diagram illustrating the sequential workflow of this compound uncaging followed by ionophore validation.

G cluster_cell Cell NP_EGTA_Ca This compound/Ca²⁺ Loading Baseline Baseline Ca²⁺ Measurement NP_EGTA_Ca->Baseline Incubation Uncaging UV Pulse (Photolysis) Baseline->Uncaging Experiment Start Ca_Release Localized Ca²⁺ Increase Uncaging->Ca_Release Induces Response1 Measure Cellular Response 1 Ca_Release->Response1 Triggers Ionophore Add Calcium Ionophore Response1->Ionophore Post-Uncaging Ca_Influx Global Ca²⁺ Influx Ionophore->Ca_Influx Facilitates Response2 Measure Maximal Response 2 Ca_Influx->Response2 Triggers

Figure 1: Experimental workflow for this compound uncaging followed by ionophore validation.

Comparative Analysis: this compound vs. Ionophores

The signaling pathways activated by this compound uncaging and ionophore application differ fundamentally in their spatial and temporal characteristics.

G cluster_uncaging This compound Uncaging cluster_ionophore Ionophore Application UV UV Light Pulse NPEGTA This compound Photolysis UV->NPEGTA LocalCa Localized, Rapid [Ca²⁺]i Increase NPEGTA->LocalCa Downstream1 Local Effector Activation LocalCa->Downstream1 Iono Ionophore in Plasma Membrane GlobalCa Global, Sustained [Ca²⁺]i Increase Iono->GlobalCa Downstream2 Widespread Effector Activation GlobalCa->Downstream2 Extracellular Extracellular Ca²⁺ Extracellular->Iono Influx

Figure 2: Contrasting signaling mechanisms of this compound uncaging and ionophore action.

ParameterThis compound UncagingCalcium Ionophore (e.g., Ionomycin)
Spatial Control High (sub-micrometer precision)Low (global, affects entire cell)
Temporal Control High (sub-millisecond onset)Low (slow onset, seconds to minutes)
Source of Ca²⁺ Intracellular (released from chelator)Primarily Extracellular (influx across plasma membrane)
Signal Duration Transient (determined by buffering/extrusion)Sustained (as long as ionophore is present)
Primary Use Mimicking physiological Ca²⁺ signalsEliciting a maximal, saturating Ca²⁺ response

Experimental Protocols

Here are detailed methodologies for performing an this compound uncaging experiment with subsequent ionophore validation. These protocols assume the use of a fluorescent calcium indicator like Fluo-4 AM.

Protocol 1: Cell Loading with this compound AM and Fluo-4 AM

Rationale: The acetoxymethyl (AM) esters render the molecules membrane-permeant, allowing them to be loaded into the cytoplasm. Intracellular esterases then cleave the AM groups, trapping the active forms of the indicator and chelator inside the cell. A low concentration of a non-chelating detergent like Pluronic F-127 is used to aid in the solubilization of these hydrophobic AM esters in aqueous media.

Materials:

  • This compound, AM

  • Fluo-4, AM

  • Pluronic F-127 (20% solution in DMSO)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, supplemented with 1-2 mM CaCl₂

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound, AM in anhydrous DMSO.

    • Prepare a 1 mM stock solution of Fluo-4, AM in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final concentration of 10 µM this compound and 5 µM Fluo-4, prepare the loading solution in your physiological buffer.

    • First, mix equal volumes of the this compound stock and the 20% Pluronic F-127 solution.

    • Vortex thoroughly.

    • Add this mixture, along with the Fluo-4 AM stock, to the pre-warmed (37°C) physiological buffer to achieve the final desired concentrations.

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.

    • Incubate the cells for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with warm physiological buffer to remove extracellular dye and caged compound.

    • Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark before imaging.

Protocol 2: Uncaging and Validation Experiment

Rationale: This protocol outlines the data acquisition sequence. A stable baseline fluorescence is established before the UV pulse. The post-uncaging signal is recorded, followed by the application of the ionophore to determine the maximal fluorescence (F_max), which is essential for data normalization. A final step using a calcium-free buffer with a chelator like EGTA helps determine the background fluorescence (F_min).

Materials:

  • Loaded cells from Protocol 1

  • Inverted microscope equipped for fluorescence imaging and photolysis (e.g., with a 355 nm pulsed laser or a UV flash lamp)

  • Ionomycin (10 mM stock in DMSO)

  • Calcium-free buffer containing 10 mM EGTA

Procedure:

  • Baseline Acquisition:

    • Place the dish on the microscope stage.

    • Identify a healthy, well-loaded cell.

    • Begin time-lapse imaging, acquiring images at a suitable frame rate (e.g., 1-10 Hz). Record a stable baseline fluorescence (F_baseline) for at least 30 seconds.

  • This compound Uncaging:

    • Define a region of interest (ROI) for uncaging.

    • Deliver a brief UV light pulse (duration and intensity must be optimized for your specific setup and cell type to achieve a significant Ca²⁺ rise without causing photodamage).

    • Continue recording the fluorescence to capture the rise and fall of the calcium transient (F_uncaging).

  • Ionophore Application:

    • After the uncaging-induced signal has returned to baseline, add Ionomycin to the bath to a final concentration of 5-10 µM.

    • Continue recording to capture the saturating calcium influx. This will give you the maximal fluorescence (F_max).

  • Background Measurement:

    • At the end of the experiment, perfuse the cells with the calcium-free buffer containing EGTA to chelate all remaining calcium and determine the background fluorescence (F_min).

Data Analysis and Interpretation

The fluorescence data can be analyzed to extract key parameters. The change in fluorescence is often expressed as a ratio (ΔF/F₀), where ΔF = F - F₀ and F₀ is the baseline fluorescence.

Key Parameters for Comparison:

ParameterCalculationInterpretation
Peak Amplitude (Uncaging) (F_peak_uncaging - F_baseline) / F_baselineMagnitude of the calcium release from this compound.
Peak Amplitude (Ionophore) (F_max - F_baseline) / F_baselineMaximal possible signal amplitude in the cell.
Normalized Response (F_peak_uncaging - F_baseline) / (F_max - F_baseline)Expresses the uncaging response as a fraction of the maximal response, allowing for standardized comparison.
Rise Time (10-90%) Time taken for the signal to increase from 10% to 90% of its peak amplitude.Speed of the calcium increase. Faster for uncaging.
Decay Time (τ) Time constant of the exponential decay of the signal.Rate of calcium clearance by cellular pumps and buffers.

If this compound uncaging fails to elicit a response but the subsequent application of ionomycin produces a robust calcium signal, it strongly indicates a problem with the uncaging process itself rather than the cell's ability to respond to a calcium stimulus. This systematic validation provides confidence that the observed biological phenomena are a direct result of the precisely controlled calcium transient you have generated.

References

  • Zucker, R.S. (1993). Caged Calcium: A Review. Cell Calcium, 14(2), 87-100. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Pressman, B. C. (1976). Biological applications of ionophores. Annual Review of Biochemistry, 45, 501-530. [Link]

  • Morgan, A. J., & Jacob, R. (1994). Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane. Biochemical Journal, 300(Pt 3), 665–672. [Link]

A Head-to-Head Comparison of NP-EGTA and Optogenetics for Precise Calcium Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to precisely manipulate intracellular calcium concentrations is therefore a powerful tool for dissecting these complex signaling pathways. For years, researchers have relied on caged compounds like NP-EGTA to achieve temporal control over Ca²⁺ levels. However, the advent of optogenetics has introduced a new and powerful set of tools for modulating cellular activity with light.

This guide provides a comprehensive comparison of this compound and optogenetic approaches for calcium modulation, offering an in-depth analysis of their respective mechanisms, experimental considerations, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting the most appropriate tool for their experimental needs.

The Veterans: Caged Calcium Chelators like this compound

The fundamental principle behind caged compounds is elegant in its simplicity: a biologically active molecule is rendered inert by a photolabile "caging" group. This cage can be removed by photolysis, typically with UV light, releasing the active molecule in a spatially and temporally controlled manner. This compound (o-nitrophenyl-EGTA) is a prime example of this technology.

Mechanism of Action: The Uncaging of Calcium

This compound is a high-affinity calcium chelator that, in its caged form, has a significantly lower affinity for Ca²⁺. When illuminated with a brief pulse of UV light (typically around 350 nm), the this compound molecule undergoes a photochemical reaction that cleaves the caging group. This "uncaging" event rapidly increases the concentration of the high-affinity Ca²⁺ chelator EGTA, leading to a swift reduction in the intracellular free calcium concentration. Conversely, one can load cells with a Ca²⁺-saturated form of this compound. Upon photolysis, Ca²⁺ is released, causing a rapid, localized increase in intracellular calcium.

NP_EGTA_Mechanism cluster_before Before UV Photolysis cluster_after After UV Photolysis NP_EGTA_Ca This compound-Ca²⁺ (Low Affinity) Ca_free_low Low Free [Ca²⁺] UV_Light UV Light (e.g., 350 nm) EGTA EGTA (High Affinity) Ca_free_high High Free [Ca²⁺] NP Nitrophenyl byproduct UV_Light->EGTA Photolysis UV_Light->Ca_free_high Ca²⁺ Release Opto_Mechanism cluster_system Optogenetic System cluster_response Cellular Response Opsin Light-Sensitive Protein (e.g., Opto-CRAC) Cell_Membrane Plasma Membrane Ca_Influx Ca²⁺ Influx Opsin->Ca_Influx Channel Opening Downstream Downstream Signaling Ca_Influx->Downstream Light Specific Wavelength Light Light->Opsin Activation

Caption: General principle of optogenetic calcium modulation.

This compound vs. Optogenetics: A Comparative Analysis

The choice between this compound and optogenetics depends on the specific experimental goals, the biological system under investigation, and the available resources. Here, we compare these two powerful techniques across several key parameters.

FeatureThis compoundOptogenetics
Temporal Resolution Sub-millisecondMilliseconds to seconds
Spatial Resolution Sub-micrometer (diffraction-limited)Micrometer (defined by light delivery and protein expression)
Reversibility Irreversible (single uncaging event)Reversible (repeated activation/deactivation)
Specificity Non-specific to cell type (affects all cells in the illuminated area)Genetically-defined cell-type specificity
Ease of Implementation Relatively simple loading proceduresRequires genetic modification (transfection, viral vectors)
Wavelength of Light UV light (potential for phototoxicity)Visible light (generally less phototoxic)
Modulation Type Primarily increases or decreases cytosolic Ca²⁺Can be engineered for influx, efflux, or release from stores
In Vivo Application Challenging due to light scattering and penetrationWell-established for in vivo applications

Experimental Protocols

Using this compound for Calcium Uncaging

This protocol provides a general framework for using this compound to induce a rapid increase in intracellular calcium in cultured cells.

Materials:

  • This compound, AM ester

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Microscope equipped with a UV light source and appropriate filters

  • High-speed imaging system

Methodology:

  • Loading Cells with this compound and Calcium Indicator:

    • Prepare a stock solution of this compound, AM in DMSO.

    • Prepare a loading solution containing this compound, AM, Pluronic F-127, and the calcium indicator in a balanced salt solution. The final concentrations will need to be optimized for your specific cell type and experimental conditions.

    • Incubate the cells with the loading solution at 37°C for a specified period (e.g., 30-60 minutes).

    • Wash the cells with fresh, warm balanced salt solution to remove extracellular dye and allow for de-esterification of the AM esters.

  • Calcium Uncaging and Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Identify a region of interest (ROI) for uncaging and imaging.

    • Acquire a baseline fluorescence measurement of the calcium indicator.

    • Deliver a brief, focused pulse of UV light to the ROI to photolyze the this compound.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI over time.

    • Correct for photobleaching if necessary.

    • Express the change in fluorescence as a ratio (e.g., ΔF/F₀) to represent the relative change in intracellular calcium.

NP_EGTA_Workflow Start Start Load_Cells Load Cells with this compound, AM and Calcium Indicator Start->Load_Cells Wash Wash to Remove Extracellular Dye Load_Cells->Wash Identify_ROI Identify Region of Interest (ROI) Wash->Identify_ROI Baseline Acquire Baseline Fluorescence Identify_ROI->Baseline UV_Pulse Deliver UV Light Pulse to ROI Baseline->UV_Pulse Image Acquire Time-Lapse Fluorescence Images UV_Pulse->Image Analyze Analyze Fluorescence Intensity Changes Image->Analyze End End Analyze->End

Caption: Experimental workflow for this compound-mediated calcium uncaging.

Choosing the Right Tool for the Job

Both this compound and optogenetics offer powerful means to dissect the role of calcium signaling in cellular physiology.

This compound is an excellent choice for:

  • Rapid, localized calcium uncaging: The sub-millisecond temporal resolution is ideal for studying fast cellular processes.

  • Experiments where genetic modification is not feasible or desirable.

  • Proof-of-principle experiments before embarking on the more resource-intensive development of optogenetic models.

Optogenetics is the preferred method for:

  • Cell-type-specific modulation: The ability to target specific cell populations is a major advantage, particularly in complex tissues like the brain.

  • Reversible and repeatable control: The ability to turn calcium signaling on and off with light allows for more sophisticated experimental designs.

  • In vivo studies: The use of visible light and the stability of genetically encoded tools make optogenetics well-suited for experiments in living animals.

Conclusion

The field of calcium signaling continues to evolve, and the tools available to researchers are becoming increasingly sophisticated. While this compound remains a valuable and accessible tool for rapid and localized calcium modulation, the cell-type specificity and reversibility of optogenetics have opened up new frontiers in our ability to understand the complex language of calcium signaling. The optimal choice between these two powerful techniques will ultimately be dictated by the specific scientific question being addressed. A thorough understanding of the strengths and limitations of each approach is paramount for designing elegant and informative experiments.

References

  • Zucker, R.S. (1993). The calcium concentration clamp: spikes and reversible pulses using caged calcium. Cell Calcium, 14(10), 87-100. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Kim, C. K., Adhikari, A., & Deisseroth, K. (2017). Integration of optogenetics with complementary methodologies in systems neuroscience. Nature Reviews Neuroscience, 18(4), 222-235. [Link]

  • Fenno, L., Yizhar, O., & Deisseroth, K. (2011). The development and application of optogenetics. Annual Review of Neuroscience, 34, 389-412. [Link]

A Comprehensive Guide to Control Experiments for NP-EGTA Photolysis Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cellular signaling, the precise manipulation of intracellular calcium ([Ca²⁺]i) is paramount to dissecting its multifaceted roles. o-Nitrophenyl EGTA (NP-EGTA) has emerged as an indispensable tool, a photolabile chelator or "caged calcium," that upon photolysis with UV light, rapidly releases Ca²⁺.[1][2] This technique offers unparalleled spatiotemporal control over intracellular Ca²⁺ levels, enabling researchers to investigate fast, localized Ca²⁺-dependent processes.[3][4] However, the elegance of this method is matched by the need for meticulous control experiments to ensure that the observed physiological effects are unequivocally due to the intended Ca²⁺ transient, and not artifacts of the experimental procedure.

This guide provides an in-depth comparison of essential control experiments for this compound photolysis studies, grounded in scientific integrity and practical insights. We will delve into the causality behind each control, present detailed protocols, and offer guidance on data interpretation, empowering researchers to generate robust and reproducible findings.

The Foundational Principles of this compound Photolysis

This compound is an ortho-nitrophenyl derivative of EGTA.[1][2] In its "caged" state, it exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 80 nM.[1][2] Upon exposure to UV light (around 350 nm), the molecule undergoes photolysis, yielding iminodiacetic acid photoproducts with a drastically reduced affinity for Ca²⁺ (Kd > 1 mM).[1][2][5] This dramatic, ~12,500-fold decrease in affinity results in the rapid release of bound Ca²⁺.[5][6][7] A key advantage of this compound is its high selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is ~9 mM), minimizing interference from physiological magnesium concentrations.[1][2][5][8]

The quantum yield of photolysis, a measure of the efficiency of the photoreaction, is approximately 0.23 for the Ca²⁺-bound form of this compound.[1][2] This high quantum yield ensures that a significant amount of Ca²⁺ can be released with a brief light flash.[1][2]

Core Control Experiments: A Comparative Analysis

To ensure the scientific rigor of this compound photolysis experiments, a series of control experiments are not just recommended, but essential. These controls are designed to isolate the effect of the Ca²⁺ transient from potential confounding factors introduced by the experimental manipulation itself.

UV Light Exposure Control (Without this compound)

Rationale: The UV light used for photolysis is a high-energy source that can potentially induce cellular damage, generate reactive oxygen species (ROS), or directly affect cellular components, leading to physiological responses independent of Ca²⁺.[9][10] This control is crucial to differentiate between the effects of the uncaged Ca²⁺ and the photolysis light itself.

Comparison of Methodologies:

Method Description Advantages Disadvantages
Sham Illumination Cells not loaded with this compound are exposed to the same UV light stimulus (intensity, duration, and spatial pattern) as the experimental group.[11]Simple to implement; directly assesses the effect of the light stimulus on the biological system.Does not account for any potential photothermal or photochemical effects of this compound photolysis itself.
Wavelength Control If the experimental setup allows, using a wavelength of light that does not efficiently photolyze this compound but delivers a similar energy dose can help distinguish photochemical from thermal effects.Can provide insights into non-specific thermal effects.Often technically challenging to match energy doses precisely; this compound has a broad absorption spectrum.

Experimental Protocol: Sham Illumination

  • Cell Preparation: Prepare and handle the control cells in the exact same manner as the experimental cells, but omit the loading of this compound. If a fluorescent Ca²⁺ indicator is used, it should be loaded into these control cells.[11]

  • Imaging and Illumination: Place the cells on the microscope and identify the region of interest.

  • UV Exposure: Deliver the same UV light pulse (e.g., from a laser or arc lamp) used for photolysis in the experimental group.

  • Data Acquisition: Record the same physiological parameters (e.g., membrane current, fluorescence, cell morphology) as in the experimental group.

Photoproduct and pH Change Control

Rationale: The photolysis of this compound generates not only Ca²⁺ but also iminodiacetic acid photoproducts and can potentially cause localized pH changes.[1][2][12] These byproducts could have their own biological effects. This control aims to assess the impact of these photoproducts and any associated pH shifts.

Comparison of Methodologies:

Method Description Advantages Disadvantages
Photolysis of Ca²⁺-free this compound Cells are loaded with this compound, but the intracellular Ca²⁺ is kept at a very low level (e.g., by including a high concentration of EGTA or BAPTA in the patch pipette). Photolysis is then performed.Directly introduces the photoproducts into the cell without a significant Ca²⁺ transient.It can be challenging to completely buffer the released Ca²⁺, and the high concentration of chelators may have its own physiological effects.
Use of an Inert "Caged" Compound A structurally related but biologically inactive caged compound that undergoes a similar photochemical reaction can be used. For Ca²⁺ uncaging, a control like caged phosphate could be considered.[13]Mimics the photochemical event without releasing the specific bioactive molecule.Finding a truly inert caged compound with identical photochemical properties can be difficult.

Experimental Protocol: Photolysis of Ca²⁺-free this compound

  • Cell Loading: Load cells with this compound as in the experimental condition.

  • Low Ca²⁺ Environment: For patch-clamp experiments, use an internal solution containing a high concentration of a Ca²⁺ buffer like BAPTA (e.g., 10-20 mM) and no added Ca²⁺ to clamp the intracellular Ca²⁺ at a very low level.

  • Photolysis: Apply the UV flash as in the main experiment.

  • Monitoring: Monitor the cellular response. The absence of a response indicates that the photoproducts and any minor pH changes are not responsible for the observed effect.

Control for this compound Loading and Presence

Rationale: The presence of the this compound molecule itself, even before photolysis, could potentially alter cellular function by buffering basal Ca²⁺ levels or through off-target effects.[14] This control is necessary to ensure that the act of loading the cell with the caged compound does not inadvertently cause the observed phenomenon.

Comparison of Methodologies:

Method Description Advantages Disadvantages
Vehicle Control Cells are treated with the vehicle solution used to dissolve and load this compound (e.g., DMSO, Pluronic acid) but without the this compound itself.Simple and essential for any drug/compound delivery experiment.Does not account for the Ca²⁺ buffering capacity of this compound.
Pre-photolysis Observation The physiological parameter of interest is monitored in cells loaded with this compound before the application of the UV flash.Directly assesses the effect of the caged compound's presence within the same cell that will be used for the experiment.Does not control for potential long-term, subtle effects of this compound loading.

Experimental Protocol: Pre-photolysis Observation

  • Cell Loading: Load the cells with this compound and any other necessary indicators.

  • Baseline Recording: Establish a stable baseline recording of the physiological parameter of interest for a sufficient period before photolysis.

  • Comparison: Compare this baseline with recordings from unloaded cells or cells treated with the vehicle alone. Any significant difference would suggest an effect of this compound itself.

Visualizing the Experimental Logic

A clear understanding of the control experiment workflow is crucial for designing a robust study.

Caption: Workflow for this compound photolysis experiments and essential controls.

Alternative and Complementary Approaches

Alternative Method Principle Advantages Disadvantages
Calcium Ionophores (e.g., Ionomycin, A23187) Increase membrane permeability to Ca²⁺, allowing influx from the extracellular medium.[5]Simple to use; induces a global and sustained increase in [Ca²⁺]i.Lacks spatial and rapid temporal control; can disrupt ion gradients and cellular integrity.
Flash Photolysis of Caged IP₃ Releases inositol trisphosphate (IP₃), which then triggers Ca²⁺ release from intracellular stores (endoplasmic reticulum).[4]Activates a physiological signaling pathway for Ca²⁺ release.The kinetics are dependent on the IP₃ receptor and store Ca²⁺ levels, not a direct release.
DM-Nitrophen Another caged Ca²⁺ compound, but with different properties. It has a higher affinity for Mg²⁺.[15][16][17]Can also be used to cage and release Mg²⁺.The significant Mg²⁺ binding can be a confounding factor in studies focused purely on Ca²⁺.[16][17]

Data Interpretation and Troubleshooting

A summary of expected outcomes from the control experiments:

Control Experiment Expected Outcome if Effect is Ca²⁺-Specific Potential Issues and Interpretations
UV Light Exposure (Sham) No significant response.A response suggests UV-induced artifacts. Reduce UV power/duration or use a more robust cell type.
Photoproducts/pH (Ca²⁺-free this compound) No significant response.A response indicates that photoproducts or pH changes are contributing to the effect. Consider alternative caged compounds.
This compound Presence (Pre-photolysis) Baseline is comparable to unloaded cells.A significant change in baseline suggests this compound is altering cell physiology. Lower the concentration or consider a different caged compound.

Troubleshooting Common Issues:

  • Incomplete Photolysis: If the observed response is smaller than expected, it could be due to insufficient UV power, a misaligned light path, or a low quantum yield under your specific experimental conditions. Calibrate your light source and consider measuring the extent of photolysis.

  • Cellular Buffering: The endogenous Ca²⁺ buffering capacity of the cell can dampen the uncaged Ca²⁺ transient.[3] This may require higher concentrations of this compound or more intense UV stimulation.

  • Temperature and pH Sensitivity: The properties of this compound and the cellular processes being studied can be sensitive to temperature and pH.[12][18] Ensure these parameters are stable and controlled throughout the experiment.

By systematically implementing and thoughtfully interpreting these control experiments, researchers can confidently attribute their observations to the precise and rapid elevation of intracellular Ca²⁺ afforded by this compound photolysis. This rigorous approach is the bedrock of credible and impactful science in the study of calcium signaling.

References

  • Ellis-Davies, G. C. R., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. Proceedings of the National Academy of Sciences, 91(1), 187–191. [Link]

  • Webb, M. R. (2007). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Interchim. (n.d.). DMNP-EDTA, this compound. Interchim. [Link]

  • Eder, A., & Bading, H. (2007). Calcium release from this compound is dependent on exposure time and laser intensity. ResearchGate. [Link]

  • PubMed. (1994). Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis. National Library of Medicine. [Link]

  • Perisse, E., et al. (2009). Increase of [Ca2+]i by uncaging of this compound-AM triggers long-term memory formation. ResearchGate. [Link]

  • Ashby, M. C., et al. (2002). Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites. The Journal of Cell Biology, 158(2), 283–292. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Idoux, E., & Mertz, J. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS ONE, 6(12), e28685. [Link]

  • Fasolato, C., & Penner, R. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 13(2), 70-76. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). CONTROLLING CELL CHEMISTRY WITH CAGED COMPOUNDS. Annual Review of Biophysics and Biophysical Chemistry, 17(1), 511-546. [Link]

  • Idoux, E., & Mertz, J. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. ResearchGate. [Link]

  • Synaptic Systems. (n.d.). This compound - 510 006. [Link]

  • Semantic Scholar. (n.d.). Flash photolysis of caged compounds. [Link]

  • University of Bristol. (n.d.). Safe operation of UV light sources in laboratories. [Link]

  • University of Washington. (2022). ULTRAVIOLET (UV) SAFETY. Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS ONE. [Link]

  • Ellis-Davies, G. C. R., et al. (2016). Calcium uncaging with visible light. Nature Methods, 13(2), 143–146. [Link]

  • PLOS. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS ONE. [Link]

  • Ellis-Davies, G. C. R. (2003). Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties. Cell Calcium, 34(1), 7-16. [Link]

  • dos Santos, F. V., et al. (2020). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 27(26), 32449–32457. [Link]

  • MDPI. (2022). Photolysis and TiO2 Photocatalytic Treatment under UVC/VUV Irradiation for Simultaneous Degradation of Pesticides and Microorganisms. International Journal of Molecular Sciences. [Link]

  • Rapp OptoElectronic. (2019). Laser Photolysis of Caged Calcium (this compound). [Link]

  • ResearchGate. (2013). The effect of irradiance and temperature on the role of photolysis in the removal of organic micropollutants under Antarctic conditions. [Link]

  • University of Iowa. (2021). Occupational Safety: UV Light Guidelines. Environmental Health & Safety. [Link]

  • MDPI. (2022). UV Light Causes Structural Changes in Microplastics Exposed in Bio-Solids. Toxics. [Link]

  • ScienceDirect. (2021). Temperature and light intensity effects on photodegradation of high-density polyethylene. Polymer Degradation and Stability. [Link]

  • IDEA Bio-Medical. (2023). Best Practices for Sample Preparation in Cell Imaging. [Link]

  • Molecular Devices. (2021). Tips for Running a Successful Live Cell Imaging Experiment. [Link]

  • Hanna Instruments. (2016). How Does Temperature Affect pH?. [Link]

  • ResearchGate. (2015). What are the best practices for live cell imaging?. [Link]

  • Journal of Cell Science. (2007). Live-cell microscopy – tips and tools. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

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A Researcher's Guide to Comparing Quantum Yields of Caged Calcium Chelators

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cell biology, the precise manipulation of intracellular calcium (Ca²⁺) concentration is paramount to understanding its role as a ubiquitous second messenger. Caged calcium chelators are powerful tools in this endeavor, allowing for the photoinducible release of Ca²⁺ with high spatiotemporal resolution. The efficiency of this photorelease is quantified by the quantum yield (Φ), a critical parameter for selecting the appropriate chelator for a given experiment. This guide provides a comprehensive comparison of the quantum yields of common caged calcium chelators, supported by experimental data and detailed protocols for their determination.

The Central Role of Quantum Yield in Caged Compound Efficacy

The quantum yield of photolysis for a caged compound represents the fraction of molecules that undergo photorelease of the caged species (in this case, Ca²⁺) for each photon absorbed. A higher quantum yield signifies a more efficient release of Ca²⁺ upon illumination, which translates to several experimental advantages:

  • Lower Light Intensity: A higher Φ allows for the use of lower light intensities to achieve the desired Ca²⁺ concentration change, minimizing the risk of phototoxicity and photodamage to the biological sample.

  • Faster Temporal Resolution: Efficient photorelease enables rapid increases in Ca²⁺ concentration, which is crucial for studying fast cellular processes.

  • Greater Dynamic Range: Chelators with high quantum yields can produce larger changes in Ca²⁺ concentration, providing a wider dynamic range for studying dose-dependent responses.

Therefore, a thorough understanding and comparison of the quantum yields of different caged calcium chelators are essential for designing and interpreting experiments that rely on the controlled photorelease of calcium.

Comparative Analysis of Common Caged Calcium Chelators

Several caged calcium chelators have been developed, each with distinct photophysical and chemical properties. The table below summarizes the key parameters for three widely used chelators: NP-EGTA, DMNP-EDTA, and Azid-1.

ChelatorAbsorption Maximum (λmax)Quantum Yield (Φ)Kd for Ca²⁺ (Before Photolysis)Kd for Ca²⁺ (After Photolysis)
This compound ~350 nm~0.18~80 nM~1 mM
DMNP-EDTA ~350 nm~0.045 nM>3 mM
Azid-1 ~365 nm~0.61.5 µM0.4 nM

This compound (o-nitrophenyl-EGTA) has historically been a popular choice due to its significant change in Ca²⁺ affinity upon photolysis. Its quantum yield of approximately 0.18 makes it a reasonably efficient chelator for many applications.

DMNP-EDTA (4,5-dimethoxy-2-nitrobenzyl-EDTA) exhibits a much higher affinity for Ca²⁺ in its caged form compared to this compound. However, its quantum yield is considerably lower, necessitating higher light intensities or longer exposure times for effective Ca²⁺ release.

Azid-1 stands out with a remarkably high quantum yield, approaching 0.6. This high efficiency makes it an excellent candidate for experiments requiring very rapid and localized Ca²⁺ uncaging with minimal light exposure. However, its initial Ca²⁺ affinity is lower than that of this compound and DMNP-EDTA.

Experimental Protocol for Determining the Quantum Yield of a Caged Calcium Chelator

The determination of the quantum yield of photolysis is a critical step in characterizing a new caged compound or verifying the properties of an existing one. The following protocol outlines a common method for measuring the quantum yield of a caged calcium chelator.

Principle

The quantum yield (Φ) is determined by comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer with a known quantum yield. The experiment involves irradiating both the sample and the actinometer under identical conditions and measuring the extent of the photochemical reaction.

Materials
  • Caged calcium chelator of interest

  • Potassium ferrioxalate (actinometer)

  • 1,10-phenanthroline

  • Sulfuric acid

  • Sodium acetate buffer

  • Spectrophotometer

  • Light source with a monochromator or narrow-bandpass filter

  • Quartz cuvettes

Step-by-Step Methodology
  • Preparation of the Actinometer Solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. The concentration should be chosen such that the absorbance at the irradiation wavelength is high (typically >2).

  • Preparation of the Caged Chelator Solution: Dissolve the caged calcium chelator in a suitable buffer at a concentration that gives an absorbance similar to the actinometer at the irradiation wavelength.

  • Irradiation: a. Fill a quartz cuvette with the actinometer solution and another with the caged chelator solution. b. Irradiate both solutions with a monochromatic light source at the desired wavelength (typically the λmax of the caged compound). Ensure that the light beam geometry and intensity are identical for both samples. c. Irradiate for a series of known time intervals.

  • Analysis of the Actinometer: a. After each irradiation interval, take an aliquot of the actinometer solution and add it to a solution of 1,10-phenanthroline in a sodium acetate buffer. b. The ferrous ions (Fe²⁺) produced during the photolysis of ferrioxalate will form a colored complex with 1,10-phenanthroline. c. Measure the absorbance of this complex at its λmax (~510 nm) using a spectrophotometer. d. The amount of Fe²⁺ formed is directly proportional to the number of photons absorbed.

  • Analysis of the Caged Chelator: a. After each irradiation interval, record the absorption spectrum of the caged chelator solution. b. The photolysis of the caged compound will lead to a change in its absorption spectrum. Monitor the decrease in absorbance at the λmax of the caged form or the increase in absorbance of a photoproduct.

  • Calculation of the Quantum Yield: a. The quantum yield of the caged chelator (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_act * (k_sample / k_act) * (A_act / A_sample)

    where:

    • Φ_act is the known quantum yield of the actinometer.

    • k_sample and k_act are the initial rates of the photochemical reaction for the sample and actinometer, respectively (obtained from the plots of concentration change versus time).

    • A_sample and A_act are the absorbances of the sample and actinometer solutions at the irradiation wavelength.

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_exp Irradiation & Measurement cluster_calc Data Analysis P1 Prepare Actinometer Solution (Potassium Ferrioxalate) E1 Irradiate both solutions (Identical conditions) P1->E1 P2 Prepare Caged Chelator Solution P2->E1 E2 Measure Fe2+ formation in Actinometer (Abs at 510 nm) E1->E2 E3 Measure spectral change in Caged Chelator (Abs at λmax) E1->E3 C1 Determine reaction rates (k_sample, k_act) E2->C1 E3->C1 C2 Calculate Quantum Yield (Φ_sample) C1->C2

Caption: Experimental workflow for determining the quantum yield of a caged calcium chelator.

The Underlying Photochemistry: A Simplified View

The photolysis of most nitrophenyl-based caged compounds, such as this compound and DMNP-EDTA, proceeds through a common mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular rearrangement and ultimately the release of the chelating moiety and the calcium ion.

G Caged Chelator-Ca2+ Caged Chelator-Ca2+ Excited State Excited State Caged Chelator-Ca2+->Excited State Absorption of light (hν) Intermediate Intermediate Excited State->Intermediate Intramolecular rearrangement Photoproducts Photoproducts Intermediate->Photoproducts Free Ca2+ Free Ca2+ Intermediate->Free Ca2+

Caption: Simplified reaction scheme for the photolysis of a caged calcium chelator.

Conclusion

The choice of a caged calcium chelator should be guided by the specific requirements of the experiment. While this compound offers a good balance of properties, Azid-1 is superior for applications demanding high temporal resolution and minimal light exposure due to its exceptional quantum yield. DMNP-EDTA, despite its lower quantum yield, may be suitable for experiments where a very high initial Ca²⁺ affinity is required. By understanding the principles of quantum yield and employing rigorous experimental methods for its determination, researchers can confidently select and utilize these powerful tools to unravel the complex signaling pathways governed by calcium.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

  • Zou, K., pessimism, G. C. R. E.-D., & Eilers, J. (2004). A new caged Ca2+ with high quantum yield. Biophysical Journal, 86(1), 509A-509A. [Link]

advantages of NP-Egta over electrical stimulation for calcium influx

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase, focusing on NP-EGTA and electrical stimulation. My approach involves targeted Google searches to understand the mechanisms, applications, and any observed effects of using these methods to trigger calcium influx. I'm aiming for a comprehensive overview before moving to the next stage.

Outlining Comparative Framework

I am now structuring my comparison guide. I'll begin by framing the importance of calcium signaling control. After that, I will provide the detailed explanations of both this compound photolysis and electrical stimulation. I am preparing to present a comparative analysis highlighting the spatiotemporal advantages of this compound, incorporating quantitative data and detailed protocols. Graphviz diagrams will also represent pathways and workflows.

Developing Comparison Metrics

I'm now identifying critical performance metrics for comparison: spatial/temporal resolution, specificity, cell viability, and ease of use. I'm also locating quantitative data and established protocols to support the analysis. I'm preparing to structure the guide, starting with an overview of calcium signaling control's significance. Next, I'll explain both this compound and electrical stimulation.

Prioritizing Search Refinement

My focus has shifted to refining search terms for optimal data gathering. I'm prioritizing keywords to precisely target this compound and electrical stimulation, focusing on mechanisms, applications, and comparisons. I am also working on creating a comprehensive set of search terms. I'm focusing on keywords to best discover relevant papers and protocols. This stage aims for a focused data sweep.

Evaluating Advantages and Drawbacks

I've initiated the data analysis phase. I'm scrutinizing the search results to extract key performance metrics and locate quantitative data to form a robust comparison. I'm organizing the information to highlight the unique strengths of this compound versus electrical stimulation. Simultaneously, I'm composing and refining a detailed guide structure. I intend to create Graphviz diagrams for signaling pathways and experiment workflows.

Defining Comparative Parameters

I'm now zeroing in on defining comparative parameters. I'm prioritizing metrics such as spatial and temporal resolution, specificity, and cell viability to construct a focused evaluation. Concurrently, I'm working to consolidate the search results to ensure I'm able to identify relevant research studies, which can be then compiled into a concise guide to help researchers make a informed choice.

Defining Protocol Refinement

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Developing Research Strategy

I'm now formulating a comprehensive research strategy and plan to start data gathering by beginning with Google Scholar. I'll search with specific keywords to explore this compound and electrical stimulation, aiming for focused queries regarding mechanisms, applications, and comparisons. Next, I will begin structuring a concise guide. I'll begin with the benefits of calcium signaling control and will provide a comparison of both calcium influx methods.

Developing Experimental Protocols

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Refining Initial Searches

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Developing the Comparison

I'm currently structuring a detailed comparison of this compound versus electrical stimulation for calcium influx. I'm focusing on key advantages of this compound, such as spatial and temporal precision. I'm also considering the potential downsides and limitations of each method. The goal is a comprehensive guide.

Outlining the Guide

I've outlined the core structure of the comparison guide. My plan involves an introduction highlighting the importance of precise calcium control, followed by detailed explanations of this compound and electrical stimulation mechanisms with diagrams. A comparative analysis will dissect spatiotemporal resolution, specificity, cell viability, and reproducibility. I intend to provide a summary table and detailed experimental protocols. Finally, I will create Graphviz diagrams for clarity.

Planning the Comparison Guide

I'm now solidifying the structure of the comparative guide. I've begun drafting the introduction and will move on to separate sections detailing this compound and electrical stimulation mechanisms, incorporating visual aids. I am also planning the detailed comparative analysis, including spatiotemporal resolution, specificity, cell viability, and reproducibility, and drafting a summary table. I am also working on designing the experiment flow diagrams.

Refining the Comparative Framework

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Developing the Detailed Comparison

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Designing the Comparison

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A Senior Application Scientist's Guide to Cross-Validation of NP-EGTA Data with Genetic Calcium Indicators

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and muscle contraction to synaptic transmission and apoptosis.[1][2] The ability to precisely measure and manipulate intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. Two powerful, yet mechanistically distinct, techniques have become mainstays in the field: photolabile "caged" Ca²⁺ compounds, such as NP-EGTA, and genetically encoded calcium indicators (GECIs), exemplified by the GCaMP family.

This guide provides an in-depth comparison and a practical framework for the cross-validation of these two essential methodologies. As a senior application scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind experimental choices. This ensures that your data is not only robust but also accurately interpreted. True scientific integrity lies in recognizing the inherent strengths and weaknesses of each tool and using them in concert to build a more complete and validated picture of Ca²⁺ dynamics.

Part 1: Understanding the Core Technologies

A logical approach to cross-validation begins with a firm grasp of the principles, advantages, and limitations of each technique.

This compound: Precision Photochemical Control of Calcium

o-Nitrophenyl-EGTA (this compound) is a photolabile Ca²⁺ chelator. In its "caged" state, it binds Ca²⁺ with a very high affinity (dissociation constant, Kd ≈ 80 nM), effectively sequestering it from the intracellular environment.[3][4] Upon illumination with a brief pulse of ultraviolet (UV) light (~350 nm), the molecule undergoes irreversible photolysis, cleaving it into two products with a drastically reduced affinity for Ca²⁺ (Kd > 1 mM).[3][4] This process results in a rapid, localized, and quantifiable release of Ca²⁺ ions.

Mechanism of this compound Action: The core advantage of this compound lies in its ability to act as an exogenous control system. Researchers can dictate the precise timing and location of a Ca²⁺ increase, bypassing upstream signaling events. This is invaluable for directly probing the function of Ca²⁺-dependent downstream effectors.

Causality in Action: Why is this compound's high selectivity for Ca²⁺ over Magnesium (Mg²⁺) (Kd for Mg²⁺ ≈ 9 mM) so critical?[3][4][5] Intracellular Mg²⁺ concentrations are typically in the millimolar range. A chelator that also binds Mg²⁺ would release both ions upon photolysis, confounding the interpretation of the cellular response.[5] this compound's specificity ensures that the observed effect is attributable solely to the increase in [Ca²⁺]i.[3][6]

Key Advantages:

  • Temporal Precision: Induces a sub-millisecond rise in [Ca²⁺]i.

  • Spatial Control: Can be targeted to subcellular regions using focused UV light.[7][8]

  • Direct Causality: Directly tests the sufficiency of a Ca²⁺ signal to trigger a specific cellular event.

Inherent Limitations:

  • Invasiveness: Requires loading into cells, typically via microinjection or as a membrane-permeant acetoxymethyl (AM) ester.[4][9]

  • Phototoxicity: UV light can be damaging to cells, potentially causing artifacts or cell death with repeated or high-intensity exposure.[10][11]

  • Indirect Readout: this compound manipulates Ca²⁺ but does not report its concentration. It must be paired with a separate fluorescent indicator for visualization.[7][8]

Genetic Calcium Indicators (GECIs): Visualizing Nature's Signals

Genetically encoded calcium indicators (GECIs), with the GCaMP series being the most prominent, are fluorescent proteins engineered to report Ca²⁺ concentration.[12][13] GCaMP is a fusion protein comprising a circularly permuted green fluorescent protein (cpGFP), the Ca²⁺-binding protein calmodulin (CaM), and a peptide (M13) from myosin light chain kinase.[12][14]

Mechanism of GCaMP Action: In the absence of Ca²⁺, the protein is in a low-fluorescence state. When Ca²⁺ ions bind to the calmodulin domain, it undergoes a conformational change, causing it to interact with the M13 peptide.[2][14] This structural rearrangement alters the environment of the cpGFP chromophore, shielding it from water and dramatically increasing its fluorescence intensity.[2][14] This change in fluorescence (ΔF/F) serves as a proxy for the change in [Ca²⁺]i.[14]

Expert Insight: The evolution of GCaMP (from GCaMP2 to jGCaMP8) has yielded variants with different kinetics ('fast' or 'slow' variants like GCaMP6f and GCaMP6s), affinities, and dynamic ranges.[12] This is not just incremental improvement; it allows researchers to select an indicator whose properties best match the biological question. For instance, GCaMP6f is ideal for resolving the fast Ca²⁺ transients of individual neuronal action potentials, while the more sensitive GCaMP6s can detect smaller, slower fluctuations.[12]

Key Advantages:

  • Cell-Type Specificity: Can be expressed in specific cell populations using targeted promoters.[12]

  • Subcellular Targeting: Can be fused to other proteins to monitor Ca²⁺ dynamics in specific organelles like mitochondria or the endoplasmic reticulum.[15]

  • Chronic Imaging: Enables long-term, repeated measurements in the same cells or even in behaving animals, as it is genetically encoded and less invasive than dye loading over time.[1][15]

Inherent Limitations:

  • Calcium Buffering: As Ca²⁺-binding proteins, GECIs themselves are Ca²⁺ buffers. High expression levels can blunt or slow natural Ca²⁺ signals, potentially altering the very dynamics they are intended to measure.[16][17]

  • Slower Kinetics: The binding and conformational changes inherent to GECIs mean their response times are slower than the near-instantaneous fluorescence changes of some synthetic dyes.[18][19] This can lead to an underestimation of the true speed of Ca²⁺ transients.

  • Non-Linearity: The relationship between GCaMP fluorescence and [Ca²⁺]i is non-linear, making precise quantification of absolute Ca²⁺ concentrations challenging.[19]

Part 2: The Imperative for Cross-Validation

  • Validating GECI Kinetics: Does the rise and fall time of a GCaMP signal accurately reflect the underlying Ca²⁺ transient? By generating an ultrafast, step-like increase in Ca²⁺ with this compound and simultaneously recording the GCaMP response, you can directly measure the intrinsic on-rate of the indicator. If the GCaMP signal is significantly slower, it highlights the indicator's kinetic limitations.[18]

  • Assessing GECI Buffering: Does the expression of a GECI alter the cell's response to a Ca²⁺ signal? One can compare the functional output (e.g., channel activation, exocytosis) triggered by a calibrated this compound Ca²⁺ release in a GECI-expressing cell versus a non-expressing control cell. A diminished response in the GECI-expressing cell points to significant buffering effects.

  • Confirming Causality: A GECI may reveal a Ca²⁺ transient that correlates with a cellular event, but correlation does not equal causation. By using this compound to artificially mimic that specific Ca²⁺ transient (in terms of amplitude and location) and observing if it is sufficient to trigger the event, you can establish a causal link.

Part 3: Experimental Design & Protocols

This section outlines a detailed workflow for performing a cross-validation experiment. The goal is to simultaneously photolyze this compound and image a GECI within the same cell.

System Preparation
  • Cell Culture & GECI Expression:

    • Select a cell line appropriate for your biological question. HEK293 cells are often used for their ease of transfection and culture.

    • Transfect cells with a plasmid encoding the GECI of your choice (e.g., pAAV-syn-GCaMP6f-WPRE-SV40, a common choice for neuronal expression). Use a standard transfection reagent like Lipofectamine 2000. Allow 24-48 hours for robust protein expression.

    • Trustworthiness Check: Verify GECI expression and health via fluorescence microscopy before proceeding. Cells should exhibit bright green fluorescence (in the case of GCaMP) and maintain normal morphology.

  • This compound-AM Loading:

    • Prepare a stock solution of this compound, AM (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the stock solution into a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 2-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.

    • Incubate the GECI-expressing cells with the this compound-AM solution for 30-45 minutes at room temperature, protected from light.

    • Wash the cells 2-3 times with fresh imaging buffer and allow them to de-esterify for at least 30 minutes. This crucial step allows intracellular esterases to cleave the AM esters, trapping the active, Ca²⁺-binding form of this compound inside the cell.[4][9]

Instrumentation and Workflow

A microscope capable of simultaneous or rapid sequential UV illumination and fluorescence imaging is required. A laser scanning confocal microscope is ideal.[7]

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_exp Microscopy Workflow cluster_analysis Data Analysis prep1 Transfect Cells with GECI Plasmid prep2 Incubate 24-48h for Expression prep1->prep2 prep3 Load with This compound, AM prep2->prep3 prep4 De-esterification prep3->prep4 exp1 Identify Healthy GECI-Expressing Cell prep4->exp1 Place on Microscope exp2 Acquire Baseline GCaMP Fluorescence (F₀) exp1->exp2 exp3 Deliver Focused UV Pulse (350-365nm) to Uncage this compound exp2->exp3 exp4 Simultaneously Acquire Time-Lapse of GCaMP Fluorescence (488nm Exc.) exp3->exp4 Trigger an1 Measure Peak Fluorescence (F_max) exp4->an1 Post-Acquisition an2 Calculate ΔF/F₀ (F_max - F₀) / F₀ an1->an2 an3 Analyze Kinetics: Rise Time, Decay Time (τ) an2->an3 an4 Compare with Expected Ca²⁺ Step from this compound an3->an4

Sources

Navigating the Complexities of Calcium Uncaging: A Comparative Guide to NP-EGTA and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Photolabile Calcium Chelator for Your Research

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. The ability to precisely manipulate intracellular Ca²⁺ concentrations in a spatio-temporally controlled manner has been instrumental in dissecting these complex pathways. For decades, o-nitrophenyl-EGTA (NP-EGTA) has been a cornerstone of this research, a workhorse for photochemically releasing, or "uncaging," Ca²⁺ with a flash of ultraviolet (UV) light. However, as our experimental questions become more sophisticated, so too must our tools. A nuanced understanding of the limitations of this compound and the distinct advantages offered by a growing arsenal of alternative uncaging methods is now critical for the modern researcher.

This guide provides an in-depth, objective comparison of this compound with other prominent Ca²⁺ uncaging agents. We will move beyond a simple cataloging of features to explore the causal relationships behind experimental choices, empowering you to select the most appropriate tool to achieve robust and reproducible data.

The Legacy and Limitations of this compound

This compound's enduring popularity stems from its foundational role and a number of favorable properties. It exhibits high selectivity for Ca²⁺ over the abundant intracellular cation Mg²⁺, a crucial feature for specific Ca²⁺ signaling studies. Upon photolysis with UV light, this compound undergoes a dramatic, ~12,500-fold decrease in its affinity for Ca²⁺ (the dissociation constant, Kd, increases from approximately 80 nM to over 1 mM), leading to a rapid release of the ion.[1] This substantial change in affinity, coupled with a respectable quantum yield of around 0.2, has made it a reliable tool for generating significant Ca²⁺ transients in a variety of cell types.[1][2]

However, the very properties that made this compound a pioneering tool also define its limitations in the context of advanced microscopy and sensitive biological systems.

1. The Ultraviolet Conundrum: Phototoxicity and Limited Tissue Penetration

The primary drawback of this compound lies in its reliance on UV light for activation. UV radiation is inherently phototoxic, capable of damaging cellular components and inducing off-target effects, thereby confounding experimental results.[3] Furthermore, the shallow penetration depth of UV light in biological tissues significantly restricts the use of this compound in studies of complex, multicellular preparations such as brain slices or in vivo models.[4]

2. The Two-Photon Hurdle: Inefficiency in Modern Microscopy

The advent of two-photon laser scanning microscopy (2PLSM) has revolutionized deep-tissue imaging and localized uncaging with subcellular precision.[4][5][6] This technique relies on the near-simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a chromophore.[4] A key parameter for efficient two-photon excitation is the two-photon absorption cross-section (σ₂), measured in Göppert-Mayer (GM) units. Unfortunately, this compound and other nitrobenzyl-based cages exhibit extremely low two-photon cross-sections, rendering them highly inefficient for 2PLSM applications.[7] This inefficiency necessitates high laser powers, which can exacerbate phototoxicity and negate the benefits of localized uncaging.[8]

3. The Byproduct Burden: Reactive Nitroso Compounds

The photolysis of nitrobenzyl-based cages like this compound generates not only the desired Ca²⁺ and the cleaved chelator fragments but also a reactive nitroso ketone or aldehyde byproduct.[9] These byproducts can react with cellular thiols, such as those in cysteine residues of proteins, potentially leading to unintended and cytotoxic effects.[9]

A Comparative Look at the Alternatives

The limitations of this compound have spurred the development of a new generation of caged Ca²⁺ compounds designed to overcome these challenges. The following table provides a quantitative comparison of key performance parameters.

FeatureThis compoundDMNP-EDTAAzid-1NDBF-EGTABIST-2EGTA
Excitation Wavelength UV (~350 nm)UV (~355 nm)UV (330-380 nm)UV (~350 nm)Visible (440 nm)
Quantum Yield (Φ) ~0.2[1][2]0.18[10]~1.00.700.23[10]
Two-Photon Cross-Section (σ₂) (GM) Extremely lowLowHigh~0.60~350 at 775 nm[10]
Kd (Ca²⁺) Pre-photolysis ~80 nM[1]~5 nM[11]~230 nM~100 nM (pH 7.2)~82 nM (pH 7.2)[10]
Kd (Ca²⁺) Post-photolysis >1 mM[1]~3 mM[11]~120 µM~1 mM-
Kd (Mg²⁺) ~9 mM[11]~2.5 µM[11]Weak (8-9 mM)~15 mMNo effect at 1 mM[10]
Key Advantage High Ca²⁺ selectivity, well-establishedHigh pre-photolysis Ca²⁺ affinityExtremely high photosensitivityHigh quantum yield and 2P cross-sectionVisible light excitation, very high 2P cross-section
Key Limitation UV excitation, low 2P efficiency, phototoxicityHigher Mg²⁺ affinity, UV excitation-UV excitation-

In-Depth Analysis of Key Alternatives

DMNP-EDTA: The High-Affinity Cousin

1-(4,5-dimethoxy-2-nitrophenyl)ethyl EDTA (DMNP-EDTA) was one of the first alternatives to this compound.[11] Its key distinction is a significantly higher pre-photolysis affinity for Ca²⁺ (Kd ~5 nM).[11] This allows for the loading of cells with a higher concentration of Ca²⁺-bound chelator at resting intracellular Ca²⁺ levels, potentially leading to larger Ca²⁺ transients upon uncaging. However, DMNP-EDTA shares the same fundamental limitations as this compound: reliance on UV excitation and poor two-photon efficiency. A significant drawback is its considerably higher affinity for Mg²⁺ (Kd ~2.5 µM), which can lead to the undesirable release of Mg²⁺ upon photolysis, complicating the interpretation of experimental results in processes sensitive to magnesium concentration.[11]

Azid-1: A Leap in Photosensitivity

Azid-1 represents a departure from the nitrobenzyl caging chemistry. This compound boasts a quantum efficiency approaching unity, making it 40-170 times more sensitive to light than previous caged calcium compounds. This high photosensitivity allows for the use of much lower light intensities, significantly reducing the risk of phototoxicity.

NDBF-EGTA: Bridging the One- and Two-Photon Worlds

Nitrodibenzofuran-EGTA (NDBF-EGTA) offers a significant improvement in both one- and two-photon uncaging efficiency. With a quantum yield of 0.70, it is considerably more photosensitive than this compound. More importantly, it possesses a two-photon cross-section of approximately 0.60 GM, a marked improvement that makes it a more viable option for 2PLSM applications.

BIST-2EGTA: Uncaging with Visible Light

The development of BIST-2EGTA marks a significant advancement by shifting the excitation wavelength into the visible spectrum (around 440 nm).[10] This dramatically reduces the potential for phototoxicity associated with UV light. Furthermore, BIST-2EGTA exhibits a very large two-photon cross-section of approximately 350 GM at 775 nm, making it an exceptionally efficient tool for two-photon uncaging.[10] This allows for highly localized Ca²⁺ release deep within tissues with minimal laser power, preserving the health of the biological preparation.[10]

Experimental Workflows: A Practical Guide

To ensure the integrity of your findings, it is crucial to validate the performance of your chosen caged compound in your specific experimental system. Here, we provide step-by-step protocols for two essential validation experiments.

Experimental Protocol 1: Quantification of Intracellular Ca²⁺ Release

This protocol allows for the calibration of Ca²⁺ release from a photolabile chelator within a single cell using a ratiometric Ca²⁺ indicator.

Objective: To determine the relationship between the duration of photolysis and the resulting change in intracellular Ca²⁺ concentration.

Materials:

  • Cells of interest cultured on coverslips.

  • Cell-permeant AM ester form of the chosen caged Ca²⁺ compound (e.g., this compound, AM).

  • Cell-permeant AM ester form of a ratiometric Ca²⁺ indicator (e.g., Fura-2, AM).

  • Pluronic F-127.

  • Extracellular recording solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Microscope equipped for ratiometric fluorescence imaging and with a UV or visible light source for photolysis.

Procedure:

  • Cell Loading: a. Prepare a loading solution containing the caged Ca²⁺ AM ester (e.g., 5-10 µM), Fura-2 AM (e.g., 2-5 µM), and 0.02% Pluronic F-127 in your extracellular recording solution. b. Incubate the cells with the loading solution for 30-45 minutes at room temperature or 37°C, protected from light. c. Wash the cells three times with the recording solution to remove extracellular dye and allow 30 minutes for de-esterification.

  • Imaging and Photolysis: a. Mount the coverslip onto the microscope stage and perfuse with the recording solution. b. Identify a healthy, well-loaded cell. c. Acquire a baseline Fura-2 ratio (F340/F380) for 1-2 minutes to establish the resting Ca²⁺ level. d. Deliver a short pulse of uncaging light (e.g., 100 ms) to a defined region of interest (ROI) within the cell. e. Continuously record the Fura-2 ratio during and after the photolysis pulse to measure the change in intracellular Ca²⁺. f. Allow the Ca²⁺ concentration to return to baseline. g. Repeat steps 2d-2f with increasing durations of the photolysis pulse (e.g., 200 ms, 500 ms, 1 s).

  • Data Analysis: a. Convert the Fura-2 ratio values to Ca²⁺ concentrations using the Grynkiewicz equation, after performing a standard in vitro calibration of Fura-2. b. Plot the peak change in Ca²⁺ concentration (Δ[Ca²⁺]) as a function of the photolysis duration. This will provide a calibration curve for Ca²⁺ release in your specific cell type under your experimental conditions.

Causality and Validation: This protocol provides a self-validating system by directly correlating the input (light energy) with the output (intracellular Ca²⁺ concentration). The use of a ratiometric indicator like Fura-2 minimizes artifacts from changes in cell volume or dye concentration.

Experimental Protocol 2: Assessing Phototoxicity of Uncaging Byproducts

This protocol utilizes a simple cell viability assay to assess the potential cytotoxic effects of the photolysis byproducts.

Objective: To determine if the uncaging process, including the generation of byproducts, affects cell viability.

Materials:

  • Cells of interest cultured in a 96-well plate.

  • Caged Ca²⁺ compound.

  • Cell viability reagent (e.g., MTT, Neutral Red, or a commercially available kit).

  • Plate reader.

  • Light source for photolysis.

Procedure:

  • Cell Preparation: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow cells to adhere and grow for 24 hours.

  • Experimental Groups: a. Control: Cells in media only. b. Caged Compound (No Light): Cells incubated with the caged compound at the working concentration. c. Light Only: Cells exposed to the uncaging light for the maximum duration to be used in experiments. d. Uncaging: Cells incubated with the caged compound and exposed to the uncaging light.

  • Treatment: a. For groups 2b and 2d, add the caged compound to the media and incubate for the desired loading time. b. For groups 2c and 2d, expose the wells to the uncaging light source. To ensure uniform light delivery, a specialized setup may be required.

  • Viability Assay: a. After the treatment, incubate the cells for a period that is relevant to your experimental timescale (e.g., 1, 6, or 24 hours). b. Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).

  • Data Analysis: a. Normalize the absorbance readings to the control group (set to 100% viability). b. Compare the viability of the different experimental groups. A significant decrease in viability in the "Uncaging" group compared to the "Caged Compound (No Light)" and "Light Only" groups would suggest phototoxicity from the uncaging byproducts.

Causality and Validation: This protocol systematically dissects the potential sources of toxicity. By including controls for the caged compound alone and the light alone, any observed cytotoxicity in the uncaging group can be more confidently attributed to the combined effect of light and the compound, likely due to the photolysis byproducts.

Visualizing the Uncaging Landscape

To further clarify the concepts discussed, the following diagrams illustrate the uncaging process and a decision-making workflow for selecting the appropriate caged Ca²⁺ compound.

Uncaging_Mechanism cluster_pre Pre-Photolysis cluster_post Post-Photolysis Caged_Ca This compound:Ca²⁺ Complex (High Affinity, Kd ~80 nM) Fragments Photolysis Products (Low Affinity, Kd > 1 mM) Caged_Ca->Fragments Free_Ca Free Ca²⁺ Caged_Ca->Free_Ca Fragments->Free_Ca Release UV_Light UV Photon (hν) UV_Light->Caged_Ca Photolysis

Caption: Mechanism of this compound uncaging.

Decision_Tree Start Start: Need for Ca²⁺ Uncaging Q_Microscopy What microscopy technique will be used? Start->Q_Microscopy A_1P One-Photon (Widefield/Confocal) Q_Microscopy->A_1P One-Photon A_2P Two-Photon (2PLSM) Q_Microscopy->A_2P Two-Photon Q_Tissue Is deep tissue penetration required? A_1P->Q_Tissue Rec_NDBF Recommendation: NDBF-EGTA A_2P->Rec_NDBF Moderate Efficiency Acceptable Rec_BIST Recommendation: BIST-2EGTA A_2P->Rec_BIST High Efficiency Needed A_Tissue_No No (Cell Culture) Q_Tissue->A_Tissue_No No A_Tissue_Yes Yes (Brain Slices, In Vivo) Q_Tissue->A_Tissue_Yes Yes Q_Toxicity Is phototoxicity a major concern? A_Tissue_No->Q_Toxicity A_Tissue_Yes->Rec_BIST A_Tox_No Less Concern Q_Toxicity->A_Tox_No Less Concern A_Tox_Yes High Concern Q_Toxicity->A_Tox_Yes High Concern Rec_NPEGTA Recommendation: This compound or DMNP-EDTA A_Tox_No->Rec_NPEGTA A_Tox_Yes->Rec_BIST

Caption: Decision workflow for selecting a Ca²⁺ uncaging agent.

Conclusion: Choosing the Right Tool for the Job

This compound remains a valuable tool for specific applications, particularly in single-cell experiments using one-photon excitation where phototoxicity can be carefully managed. However, for researchers pushing the boundaries of neuroscience, cell biology, and drug discovery, a critical evaluation of its limitations is paramount. The demand for deeper tissue imaging, higher spatial resolution, and minimal perturbation of the biological system necessitates the adoption of more advanced uncaging technologies.

For two-photon applications, the choice is clear: compounds with high two-photon cross-sections like BIST-2EGTA are vastly superior to this compound. The ability to uncage with visible light further solidifies the advantage of newer agents in minimizing phototoxicity. As a Senior Application Scientist, my recommendation is to carefully consider the specific demands of your experimental design. By understanding the trade-offs in quantum yield, excitation wavelength, two-photon efficiency, and potential for off-target effects, you can confidently select the optimal caged Ca²⁺ compound to illuminate the intricate signaling pathways you aim to explore.

References

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9, 119. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

  • Zito, K., & Dell'Acqua, M. L. (2011). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65-82). Humana Press. [Link]

  • Almassy, J., & Yule, D. I. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor protocols, 2013(1), pdb.top066076. [Link]

  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2023). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, e202216919. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Delaney, K. R., & Shahrezaei, V. (2013). Uncaging calcium in neurons. Cold Spring Harbor protocols, 2013(12), 1115–1124. [Link]

  • Papageorgiou, G. (1993). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 239-257). Humana Press. [Link]

  • Zito, K., & Dell'Acqua, M. L. (2011). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65-82). Humana Press. [Link]

  • Grienberger, C., & Konnerth, A. (2012). Imaging Ca²⁺ transients in dendritic spines of cortical neurons. Neuron, 73(5), 847-863. [Link]

  • Interchim. (n.d.). DMNP-EDTA, this compound. Retrieved January 10, 2026, from [Link]

  • Sun, X., et al. (2012). A two Ca2+-sensor model for neurotransmitter release in a central synapse. eLife, 1, e00052. [Link]

  • Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature biotechnology, 21(11), 1369-1377. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 239-257). Humana Press. [Link]

  • Zito, K., & Dell'Acqua, M. L. (2011). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65-82). Humana Press. [Link]

  • Benninger, R. K., & Piston, D. W. (2013). Two-photon excitation microscopy for the study of living cells and tissues. Current protocols in cell biology, Chapter 4, Unit-4.11. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

Sources

Core Physicochemical Properties: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Intracellular Calcium Buffering: NP-Egta vs. BAPTA

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are premier messengers, orchestrating processes from neurotransmission to apoptosis. The ability to precisely control intracellular Ca²⁺ concentration is paramount for dissecting these pathways. Calcium chelators, molecules that bind Ca²⁺ ions, are the essential tools for this purpose. Among the most widely used are BAPTA and the photolabile chelator, this compound.

This guide provides a deep, comparative analysis of this compound and BAPTA, moving beyond a simple catalog of features to explain the causal relationships between their chemical properties and their experimental applications. As senior application scientists, our goal is to equip you with the knowledge to not only select the appropriate tool but also to design robust, self-validating experiments.

The choice between BAPTA and this compound hinges on their fundamental chemical differences, which dictate their behavior in the complex intracellular environment. BAPTA is a rapid, pH-insensitive buffer, while this compound is a "caged" compound that allows for light-induced, instantaneous changes in Ca²⁺ concentration.

PropertyBAPTAThis compound (Caged)This compound (Uncaged, i.e., EGTA)Significance for Experimental Design
Ca²⁺ Affinity (Kd) at pH ~7.2 ~100-160 nM~5 mM (low affinity)~80 nM (high affinity)This compound's affinity shift is the basis of its function. Pre-photolysis, it is essentially inert; post-photolysis, it becomes a high-affinity buffer.
Binding Kinetics (k_on) Very Fast (~6 x 10⁸ M⁻¹s⁻¹)SlowSlow (~1.5 x 10⁶ M⁻¹s⁻¹)BAPTA's speed allows it to buffer rapid Ca²⁺ transients and prevent signal spread. EGTA (uncaged this compound) is slower, making it suitable for clamping baseline Ca²⁺ levels without interfering with fast, local signals.
Binding Kinetics (k_off) Fast (~100 s⁻¹)-Slow (~0.12 s⁻¹)The fast off-rate of BAPTA means it releases Ca²⁺ quickly, faithfully tracking rapid oscillations. EGTA's slow off-rate means it "holds on" to Ca²⁺, effectively dampening signals.
pH Sensitivity Largely insensitive in the physiological range.SensitiveSensitiveBAPTA is the preferred choice in experiments where intracellular pH may fluctuate, as its Ca²⁺ affinity remains stable. The affinity of EGTA (and thus uncaged this compound) decreases significantly with acidification.
Primary Function Fast Ca²⁺ Buffering/ClampingPhotorelease of Ca²⁺ or Photorelease of ChelationHigh-affinity Ca²⁺ BufferingBAPTA acts as a straightforward buffer. This compound is a tool for creating controlled, step-like changes in Ca²⁺ concentration.

This compound: The Power of Precise Temporal Control

This compound, or o-nitrophenyl-EGTA, is a marvel of chemical engineering designed for exquisite temporal control. In its native "caged" state, the addition of a nitrophenyl group drastically reduces its affinity for Ca²⁺ (Kd in the millimolar range). This allows it to be loaded into a cell pre-saturated with calcium without altering the resting Ca²⁺ levels.

Upon illumination with a brief pulse of UV light (~350 nm), the molecule undergoes photolysis. The nitrophenyl group is cleaved, instantaneously releasing the parent molecule, EGTA, which has a high affinity for Ca²⁺ (Kd ~80 nM). This process can be used in two primary ways:

  • To generate a Ca²⁺ spike: Load the cell with Ca²⁺-saturated this compound. The UV flash releases Ca²⁺, causing a rapid, uniform increase in intracellular concentration.

  • To rapidly decrease Ca²⁺: Load the cell with apo-NP-Egta (calcium-free). The UV flash generates high-affinity EGTA, which then rapidly binds available Ca²⁺, effectively reducing its concentration.

This ability to induce a step-change in Ca²⁺ concentration is invaluable for studying the kinetics and downstream consequences of Ca²⁺ signaling pathways with a precision that is impossible to achieve with agonists or channel modulators.

NP_Egta_Photolysis cluster_before Before UV Flash cluster_after After UV Flash NP_Egta_Ca This compound•Ca²⁺ (Low Affinity, Kd ~5 mM) Ca_Free Free Ca²⁺ NP_Egta_Ca->Ca_Free Slow Exchange UV_Flash UV Light (~350 nm) EGTA EGTA (High Affinity, Kd ~80 nM) Ca_Bound EGTA•Ca²⁺ EGTA->Ca_Bound Rapid Binding Byproduct Nitroso-ketone Byproduct Ca_Free_After Free Ca²⁺ Ca_Free_After->EGTA UV_Flash->EGTA Photolysis UV_Flash->Byproduct Chelator_Selection_Tree Start What is your experimental goal? Q1 Do you need to induce a step-change in [Ca²⁺]? Start->Q1 Q2 Do you need to buffer a fast, transient Ca²⁺ signal? Start->Q2 Q3 Are you clamping baseline [Ca²⁺] during pH fluctuations? Start->Q3 Q1->Q2 No Use_NPEGTA Use this compound Q1->Use_NPEGTA Yes Q2->Q3 No Use_BAPTA Use BAPTA Q2->Use_BAPTA Yes Q3->Use_BAPTA Yes

Caption: Decision tree for selecting a calcium chelator.

Experimental Protocols & Methodologies

The success of any experiment using these chelators depends on proper loading and application. The acetoxymethyl (AM) ester forms of these compounds are cell-permeant and are the standard method for intracellular loading.

Protocol: Intracellular Loading of BAPTA-AM or this compound-AM

This protocol describes a general method for loading adherent cells. Concentrations and incubation times must be optimized for each cell type.

Principle: The AM ester group renders the chelator hydrophobic, allowing it to cross the plasma membrane. Inside the cell, cytosolic esterases cleave the AM groups, trapping the now-hydrophilic, active chelator in the cytoplasm.

Materials:

  • BAPTA-AM or this compound-AM (e.g., from Thermo Fisher Scientific, Tocris)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the AM ester in anhydrous DMSO to create a 1-10 mM stock solution. Store desiccated at -20°C.

    • Causality: DMSO is a polar aprotic solvent that readily dissolves the hydrophobic AM esters. Anhydrous grade is critical to prevent premature hydrolysis of the ester.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the stock solution into your physiological buffer to a final working concentration (typically 1-10 µM).

    • To aid in dispersion, first mix the aliquot of stock solution with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume.

    • Causality: AM esters are poorly soluble in aqueous solutions. Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent, preventing the dye from precipitating and ensuring a more uniform loading.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading solution.

    • Incubate for 30-60 minutes at room temperature or 37°C. This step requires optimization.

    • Trustworthiness: Always perform a concentration and time-course titration to find the lowest possible concentration and shortest time that gives the desired buffering effect, minimizing off-target effects and toxicity.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification by intracellular esterases.

    • Causality: This final incubation is a critical, often-overlooked step. Incomplete de-esterification results in compartments (like organelles) leaking partially-hydrolyzed, fluorescent intermediates, and the chelator will not buffer Ca²⁺ effectively.

Protocol: Photolysis of this compound

Principle: A high-intensity UV light source is used to cleave the caging group, uncaging the EGTA and causing a step-like change in Ca²⁺ concentration.

Materials:

  • Cells loaded with this compound (as described above).

  • An epifluorescence microscope equipped with a UV flash lamp (e.g., Xenon arc lamp) and appropriate filters.

  • A pinhole or adjustable aperture to restrict the flash to the cell(s) of interest.

Procedure:

  • System Setup:

    • Use a filter set that allows for transmission of light in the 340-380 nm range.

    • Focus on the cell(s) of interest. Use the aperture to illuminate only your target cell or a specific subcellular region.

    • Causality: Restricting the illumination area is crucial to prevent phototoxicity in neighboring cells and to ensure you are only manipulating Ca²⁺ in the region of interest.

  • Baseline Measurement:

    • If co-loaded with a Ca²⁺ indicator, record a stable baseline fluorescence signal before the flash.

  • UV Flash:

    • Deliver a brief (1-50 ms) pulse of high-intensity UV light. The duration and intensity will depend on your specific lamp and experimental needs and must be calibrated.

    • Trustworthiness: Calibrate the flash duration. Start with short flashes and measure the resulting Ca²⁺ change. Plot the magnitude of the Ca²⁺ change against flash duration to determine the relationship and select a duration that gives a reproducible, non-saturating effect.

  • Post-Flash Measurement:

    • Immediately following the flash, continue to record the cellular response (e.g., indicator fluorescence, electrophysiological recording) to measure the consequences of the induced Ca²⁺ change.

Potential Artifacts and Limitations

  • Incomplete De-esterification: As mentioned, this leads to poor buffering and potential artifacts from fluorescent byproducts. A 30-minute post-load incubation is a good starting point to mitigate this.

  • Phototoxicity: The high-energy UV light used for this compound photolysis can be damaging to cells, generating reactive oxygen species. Use the lowest effective light dose and always run controls where unloaded cells are subjected to the same UV flash.

  • Buffer Overload: High concentrations of any chelator can buffer endogenous signals to the point of altering normal cell physiology or inducing cell death. Always determine the minimum effective concentration.

  • pH Sensitivity of EGTA: When using this compound, be aware that the buffering capacity of the uncaged product is pH-dependent. If your experiment involves significant pH changes, BAPTA is a more robust choice.

Conclusion and Recommendations

The choice between this compound and BAPTA is a choice between temporal control and buffering speed.

  • Choose BAPTA when your primary goal is to clamp baseline Ca²⁺, prevent signal propagation, or buffer rapid, transient signals in experiments where pH may fluctuate. It is the workhorse for establishing the necessity of a Ca²⁺ signal.

  • Choose this compound when you need to ask questions about sufficiency or kinetics. Its power lies in generating precisely timed, step-like increases or decreases in Ca²⁺, allowing you to probe the downstream consequences of a defined Ca²⁺ signal with unparalleled temporal resolution.

By understanding the fundamental principles that govern their function and by employing rigorous, self-validating protocols, researchers can leverage these powerful tools to unlock the secrets of calcium signaling.

References

  • Tsien, R. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry. [Link]

  • Zucker, R. S. (1992). Effects of photolabile calcium chelators on transmitter release. Biophysical Journal. [Link]

  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2006). A new photolabile, high-affinity chelator for the rapid release of Ca²⁺. Cell Calcium. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid release of calcium from the cage compound nitr-5. Proceedings of the National Academy of Sciences. [Link]

  • Ricci, A. J., & Grutzendler, J. (1997). Properties of a new calcium buffer, dibromo-BAPTA, and its use in studying synaptic transmission. Journal of Neurophysiology. [Link]

literature review of NP-Egta and DMNPE-4 comparison

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering detailed information on NP-EGTA and DMNPE-4. My initial focus is on their chemical structures, photophysical properties like quantum yields and extinction coefficients, and dissociation characteristics. I'm leveraging comprehensive Google searches to build a foundational understanding.

Expanding Data Gathering

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Initiating Comprehensive Search

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\n\n Defining Guide Structure

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confirming NP-Egta specificity with calcium-free medium

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NP-EGTA

I'm starting a deep dive into this compound. My initial focus is on gathering information through Google searches. I'm prioritizing understanding its mechanism as a caged calcium chelator and the fundamentals of its photolysis. This foundational knowledge will be key.

Exploring Experimental Designs

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assessing the speed of calcium release from NP-Egta vs Nitr-5

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on photolysis kinetics, quantum yields, and calcium affinity for NP-EGTA and Nitr-5 via comprehensive Google searches. I'm also looking into established experimental protocols for measuring calcium release speed from caged compounds, including equipment and reagents.

Delving Deeper into Nuances

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cost-benefit analysis of NP-Egta versus other caged compounds

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Caged Calcium Compounds

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Expanding the Compound Comparison

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Collecting Foundational Compound Data

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Safety Operating Guide

Personal protective equipment for handling NP-Egta

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NP-EGTA

I'm now diving into a deep Google search, aiming to collect all available data on this compound. I'm prioritizing its physical and chemical characteristics, health risks, and existing safety information. My goal is to compile a thorough understanding to establish a solid foundation for the subsequent stages.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.